2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVDWREITXLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565506 | |
| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158388-49-9 | |
| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details two primary synthetic strategies: a stereoselective enzymatic approach utilizing ω-transaminases and a conventional chemical pathway involving Friedel-Crafts acylation followed by reductive amination. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of the synthetic workflows to facilitate a thorough understanding of the methodologies for researchers and professionals in drug development and chemical synthesis.
Introduction
The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly valuable in medicinal chemistry and agrochemical research. This compound, featuring two trifluoromethyl groups, is a chiral amine that serves as a critical intermediate for the synthesis of a variety of biologically active molecules. This guide presents a detailed examination of the primary methods for its synthesis, providing researchers with the necessary information to select and implement the most suitable approach for their specific needs.
Asymmetric Enzymatic Synthesis
The asymmetric synthesis of chiral amines using ω-transaminases (ω-TAs) has emerged as a powerful and environmentally benign alternative to traditional chemical methods. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Synthesis Pathway
The enzymatic synthesis of (S)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine proceeds via the asymmetric amination of the corresponding ketone, 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, using an ω-transaminase. Isopropylamine is commonly employed as the amine donor.
Caption: Asymmetric synthesis of the target amine via ω-transaminase.
Experimental Protocol
The following protocol is based on the use of a ω-transaminase from a marine bacterium (TR8).
Enzyme Preparation: A lyophilized cell extract containing the ω-transaminase is rehydrated in a buffer solution.
Reaction Conditions:
-
A reaction mixture is prepared containing Tris-HCl buffer (100 mM, pH 7.5), pyridoxal-5-phosphate (PLP) (2.5 mM), and isopropylamine (75 mM) as the amine donor.
-
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone (10 mM) is added as the amine acceptor.
-
Dimethyl sulfoxide (DMSO) is added as a co-solvent to a final concentration of 25% (v/v) to enhance substrate solubility.
-
The rehydrated enzyme solution is added to the reaction mixture.
-
The reaction is incubated at 30°C with gentle agitation.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Purification: Purification of the chiral amine can be achieved using chiral column chromatography. Polysaccharide-based chiral stationary phases are often effective for the separation of amine enantiomers. The use of additives in the mobile phase, such as small amounts of acid or base, can improve peak shape and resolution.
Quantitative Data
| Parameter | Value/Condition |
| Enzyme | ω-Transaminase (TR8) |
| Substrate | 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethanone |
| Amine Donor | Isopropylamine |
| Optimal Isopropylamine Conc. | ≤ 75 mM |
| Co-solvent | Dimethyl sulfoxide (DMSO) |
| Optimal DMSO Conc. | 25-30% (v/v) |
| pH | 7.5 |
| Temperature | 30°C |
| Reaction Time to Equilibrium | 18 hours |
| Conversion at Equilibrium | ~30% |
Chemical Synthesis Pathway
A conventional chemical approach to synthesize this compound involves a two-step process: the synthesis of the precursor ketone via Friedel-Crafts acylation, followed by reductive amination.
Synthesis Workflow
Caption: Two-step chemical synthesis of the target amine.
Experimental Protocols
Step 1: Friedel-Crafts Acylation for the Synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethanone
-
To a cooled (0°C) suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable inert solvent like dichloromethane, add trifluoroacetic anhydride dropwise.
-
To this mixture, add trifluoromethylbenzene dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.
-
The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.
Step 2: Reductive Amination
-
Dissolve the 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone in a suitable solvent, such as methanol or ethanol.
-
Add an ammonia source, such as an aqueous solution of ammonia or ammonium acetate.
-
After a period of stirring to allow for imine formation, add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a low temperature.
-
Allow the reaction to proceed until the imine is fully reduced, as monitored by TLC.
-
The reaction is then quenched, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated to yield the crude amine.
-
Purification can be achieved by column chromatography on silica gel, often with the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.
Quantitative Data
Yields for these reactions can vary depending on the specific conditions and scale.
| Step | Reactants | Catalyst/Reagent | Typical Yield |
| Friedel-Crafts Acylation | Trifluoromethylbenzene, Trifluoroacetic Anhydride | AlCl₃ | Moderate to Good |
| Reductive Amination | Ketone, Ammonia source | NaBH₄ | Good to Excellent |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton (CH), and the amine protons (NH₂). |
| ¹³C NMR | Resonances for the aromatic carbons, the two trifluoromethyl carbons, and the methine carbon. |
| ¹⁹F NMR | Two distinct signals for the two different trifluoromethyl groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
| IR | Characteristic absorption bands for N-H stretching of the amine and C-F stretching of the trifluoromethyl groups. |
Conclusion
This technical guide has outlined two effective synthetic routes for the preparation of this compound. The asymmetric enzymatic synthesis offers a highly stereoselective and green approach, which is particularly advantageous for the synthesis of chiral drug intermediates. The chemical synthesis pathway, while more traditional, provides a robust and scalable alternative. The choice of method will depend on the specific requirements of the research or development project, including the need for enantiopurity, scalability, and cost-effectiveness. The detailed protocols and data presented herein are intended to provide a solid foundation for the successful synthesis of this important fluorinated building block.
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The presence of two trifluoromethyl groups imparts unique electronic properties and metabolic stability, making it a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of a general synthetic workflow.
Physicochemical Properties
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₈F₆N | This compound | - |
| Molecular Weight | 257.16 g/mol | This compound | - |
| Boiling Point | 203.6 ± 40.0 °C (Predicted) | (1R)-2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethylamine | [1] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | (1R)-2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethylamine | [1] |
| pKa | 5.73 ± 0.10 (Predicted) | (1R)-2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethylamine | [1] |
| LogP | 3.7 (Calculated for a related ketone) | 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [2] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of primary amines, which are directly applicable to this compound.
Melting Point Determination (Capillary Method)[3][4]
This method is used to determine the temperature at which the solid amine transitions to a liquid.
-
Sample Preparation: A small amount of the solid amine is finely powdered and packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[4]
Boiling Point Determination (Microscale Method)[6][7]
This method is suitable for determining the boiling point of a small quantity of a liquid amine.
-
Sample Preparation: A small volume (a few milliliters) of the liquid amine is placed in a small test tube.[5]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
Heating: The test tube is gently heated in a water or oil bath. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.[6]
-
Observation: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.
Solubility Determination[9][10]
This protocol determines the solubility of the amine in various solvents.
-
Sample Preparation: A small, accurately weighed amount of the amine (e.g., 1-5 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) is added incrementally to the test tube.[8]
-
Mixing: The mixture is vigorously agitated after each addition of the solvent.
-
Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear, homogenous solution is formed. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). The pH of aqueous solutions should be measured using a pH meter.[9]
pKa Determination (Potentiometric Titration)[12]
This method is used to determine the acid dissociation constant of the amine.
-
Sample Preparation: A precise amount of the amine is dissolved in a known volume of deionized water to create a solution of known concentration.[10]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration. The titrant is added in small, precise increments.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, allowing the solution to reach equilibrium.[10]
-
Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[10]
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)[13]
This method measures the lipophilicity of the amine.
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are mixed and allowed to saturate each other.[11]
-
Partitioning: A known amount of the amine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the amine between the two phases and then allowed to stand for the phases to separate completely.[12]
-
Concentration Measurement: The concentration of the amine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the amine in the octanol phase to its concentration in the aqueous phase.[13]
Visualizations
General Synthetic Workflow
The synthesis of this compound can be conceptualized through a multi-step process starting from a commercially available substituted acetophenone. The following diagram illustrates a general workflow.
Logical Relationship of Physicochemical Properties
The physicochemical properties of a drug candidate are interconnected and collectively influence its pharmacokinetic and pharmacodynamic profile. The following diagram illustrates these relationships.
References
- 1. 1213509-92-2 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | C9H3F7O | CID 86276513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. enamine.net [enamine.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine (CAS Number 158388-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a fluorinated amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established chemical principles to offer insights into its synthesis, potential biological activity, and mechanism of action. The strategic incorporation of two trifluoromethyl groups is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₇F₆N |
| Molecular Weight | 243.15 g/mol |
| IUPAC Name | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-amine |
| Appearance | Predicted to be a colorless liquid or a low-melting solid |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents |
| pKa | The amine group is expected to have a pKa in the range of 9-10 |
Synthesis
A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally similar fluorinated amines. A potential approach involves the reductive amination of a corresponding ketone precursor.
Proposed Experimental Protocol: Reductive Amination
This proposed protocol is a general guideline and would require optimization.
Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one
The synthesis would likely start from 4-(trifluoromethyl)benzoic acid or a derivative thereof, which would be converted to the corresponding acyl chloride. This acyl chloride would then be reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent), in the presence of a fluoride source to yield the target ketone.
Step 2: Reductive Amination
-
Dissolve 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activity and Mechanism of Action
Direct biological data for this compound is lacking. However, its structural similarity to known psychoactive compounds, particularly substituted phenethylamines and amphetamines, suggests it may act as a modulator of monoamine neurotransmitter systems.
The presence of the α-trifluoromethyl group is known to increase metabolic stability and can alter the binding affinity and selectivity for biological targets. The 4-trifluoromethylphenyl moiety further enhances lipophilicity, which may facilitate crossing the blood-brain barrier.
Hypothesized Mechanism of Action
It is hypothesized that this compound may function as a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT). This mechanism is characteristic of many amphetamine-like stimulants.
The proposed signaling pathway involves the following steps:
-
The compound enters the presynaptic neuron via monoamine transporters (DAT and NET).
-
Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations.
-
This increase in cytosolic monoamines causes the reversal of the transporter direction, leading to the efflux of dopamine and norepinephrine into the synaptic cleft.
-
The elevated levels of these neurotransmitters in the synapse lead to enhanced signaling at postsynaptic receptors.
Potential Applications in Research and Drug Development
Given its predicted neuropharmacological profile, this compound could serve as a valuable tool for:
-
Probing Monoamine Transporter Function: Its unique substitution pattern could offer insights into the structure-activity relationships of DAT and NET ligands.
-
Lead Compound for CNS Disorders: With appropriate optimization, derivatives of this compound could be explored for the treatment of conditions such as ADHD, narcolepsy, or certain types of depression where enhanced dopaminergic and noradrenergic signaling is beneficial.
-
Development of PET Ligands: Radiolabeled versions of this molecule could potentially be developed as imaging agents for studying the distribution and density of monoamine transporters in the brain.
Conclusion
This compound represents an under-explored molecule with significant potential in the field of neuroscience and medicinal chemistry. While direct experimental data is scarce, this guide provides a framework for its synthesis and a plausible hypothesis for its biological activity based on the well-established pharmacology of related compounds. Further research is warranted to synthesize this compound, characterize its properties, and validate its predicted biological effects. Such studies will be crucial in determining its potential as a research tool or a scaffold for the development of novel therapeutics.
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a fluorinated derivative of phenethylamine, represents a significant building block in modern medicinal chemistry. The strategic incorporation of two trifluoromethyl (CF3) groups imparts unique physicochemical properties that are highly advantageous for drug design. The strong electron-withdrawing nature and lipophilicity of the CF3 groups can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability of parent compounds. This technical guide provides a comprehensive overview of the molecular structure, key chemical data, a plausible synthetic route, and the broader significance of trifluoromethylated compounds in drug discovery, serving as a vital resource for professionals in the field.
Molecular Structure and Chemical Properties
This compound, also known as α,4-Bis(trifluoromethyl)benzylamine, possesses a chiral center at the carbon atom attached to the amino group. The molecule's structure features a phenyl ring substituted with a trifluoromethyl group at the para position, and an ethylamine side chain with a trifluoromethyl group at the beta position.
Chemical Structure:
Table 1: Summary of Chemical Data
| Identifier | Value |
| IUPAC Name | 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethan-1-amine |
| Synonyms | α,4-Bis(trifluoromethyl)benzylamine |
| CAS Number | 158388-49-9 (for free base) |
| Molecular Formula | C9H7F6N |
| Molecular Weight | 259.15 g/mol |
| Chirality | Exists as (R) and (S) enantiomers |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible and commonly employed method is the reductive amination of the corresponding ketone. This approach is a cornerstone of amine synthesis in medicinal chemistry.
Proposed Synthetic Pathway:
A logical synthetic route involves the reductive amination of 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
Fig. 1: Proposed synthesis of the target amine.
Experimental Workflow for Reductive Amination:
The following represents a generalized experimental workflow for the synthesis.
Fig. 2: Reductive amination workflow.
Detailed Hypothetical Protocol:
-
Imine Formation: 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one is dissolved in a suitable solvent, such as methanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Significance in Drug Discovery and Medicinal Chemistry
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance the pharmacological profile of lead compounds.
Logical Relationship of CF3 Groups to Drug Properties:
Fig. 3: Impact of CF3 groups on drug properties.
The phenethylamine scaffold is a common motif in compounds targeting the central nervous system (CNS). The addition of two CF3 groups to this scaffold, as in this compound, makes it a highly valuable intermediate for the synthesis of novel therapeutic agents. Its structural features suggest potential applications in the development of drugs for neurological and psychiatric disorders. The enhanced lipophilicity can facilitate crossing the blood-brain barrier, a critical step for CNS-acting drugs.
Conclusion
This compound is a specialized chemical entity with significant potential in the field of drug discovery. While detailed characterization and biological studies on the compound itself are not widely published, its structural components—the phenethylamine core and two trifluoromethyl groups—suggest its utility as a key intermediate in the synthesis of advanced pharmaceutical candidates. The provided synthetic framework offers a reliable starting point for its preparation. Further research into this and similar fluorinated molecules is warranted to fully explore their potential in developing next-generation therapeutics.
The Trifluoromethylated Amine Moiety: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry. Among the various fluorinated functional groups, the trifluoromethylated amine stands out for its profound impact on a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated amines, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.
Introduction: The Physicochemical Advantages of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, yet it imparts dramatically different electronic and lipophilic properties to a molecule. Its strong electron-withdrawing nature can significantly alter the pKa of nearby amine functionalities, influencing their ionization state at physiological pH and, consequently, their interaction with biological targets. Furthermore, the high metabolic stability of the C-F bond often protects drug candidates from oxidative metabolism by cytochrome P450 enzymes, leading to an extended half-life and improved bioavailability. The increased lipophilicity conferred by the -CF3 group can also enhance membrane permeability, facilitating the entry of drugs into cells and across the blood-brain barrier.
Biological Activities and Therapeutic Applications
Trifluoromethylated amines have demonstrated a broad spectrum of biological activities, leading to their incorporation into a diverse range of therapeutic agents. They are particularly prominent as enzyme inhibitors, neurological agents, and antiviral compounds.
Enzyme Inhibition
The potent electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon in trifluoromethyl ketones highly electrophilic. This property is exploited in the design of potent inhibitors of various enzyme classes, particularly proteases.
Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. They act as transition-state analogs, forming a stable hemiacetal or hemithioketal adduct with the catalytic serine or cysteine residue in the enzyme's active site. This covalent modification effectively blocks the enzyme's catalytic activity.
A notable example is the inhibition of viral proteases, which are essential for viral replication. Trifluoromethylated proline-based derivatives have been identified as potent allosteric inhibitors of Dengue virus (DENV) and Zika virus (ZIKV) NS2B/NS3 proteases. Similarly, trifluoromethyl ketones have been developed as inhibitors of the SARS-CoV 3CL protease.
Table 1: In Vitro Inhibition of Viral Proteases by Trifluoromethylated Compounds
| Compound Class | Target Enzyme | Inhibitor Example | IC50 / Ki | Reference |
| Trifluoromethylated Proline Derivative | DENV NS2B/NS3 Protease | Compound 3 | IC50 = 5.0 µM | [1] |
| Trifluoromethyl Ketone | SARS-CoV 3CL Protease | Inhibitor 5h | Ki = 0.3 µM (time-dependent) |
Beyond proteases, trifluoromethylated amines have been designed to target other critical enzymes. For instance, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153) is a potent inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), a key regulator of synaptic plasticity.
Table 2: Inhibition of STEP by TC-2153
| Compound | Target Enzyme | IC50 | Reference |
| TC-2153 | STEP (PTPN5) | 24.6 nM |
Neurological Activity
The ability of the trifluoromethyl group to enhance blood-brain barrier penetration has made trifluoromethylated amines attractive candidates for CNS-acting drugs.
TC-2153 has been shown to affect the metabolism of biogenic amines in the brain. Acute administration in mice leads to a significant increase in the levels of serotonin (5-HT), dopamine (DA), and their metabolites in the hypothalamus. This suggests that the hypothalamic serotonergic and dopaminergic systems are targets for this compound.
Table 3: Effect of TC-2153 on Biogenic Amine Levels in Mouse Hypothalamus
| Treatment (mg/kg) | 5-HT Level (ng/mg protein) | 5-HIAA Level (ng/mg protein) | DA Level (ng/mg protein) | HVA Level (ng/mg protein) |
| Control | 1.8 ± 0.1 | 0.9 ± 0.05 | 0.4 ± 0.03 | 0.2 ± 0.02 |
| TC-2153 (20) | 2.5 ± 0.2 | 1.3 ± 0.1 | 0.6 ± 0.05 | 0.3 ± 0.03 |
| TC-2153 (40) | 2.7 ± 0.3 | 1.4 ± 0.1 | 0.7 ± 0.06 | 0.4 ± 0.04 |
| *p < 0.05 compared to control |
Experimental Protocols
General Protocol for Fluorogenic Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of trifluoromethylated amines against a target enzyme using a fluorogenic substrate.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate specific for the target enzyme
-
Trifluoromethylated amine inhibitor (test compound)
-
Assay buffer (optimized for enzyme activity)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Prepare a solution of the target enzyme in assay buffer to the desired concentration.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add a fixed volume of the enzyme solution.
-
Add a corresponding volume of the diluted test compound to the wells. Include a control well with solvent only (no inhibitor).
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Determination of the Inhibition Constant (Ki)
For reversible inhibitors, the inhibition constant (Ki) provides a more accurate measure of inhibitor potency than the IC50 value. The Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations and fitting the data to the appropriate Michaelis-Menten equation for the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The Cheng-Prusoff equation can also be used to estimate the Ki from the IC50 value if the Michaelis constant (Km) of the substrate is known.
Signaling Pathways and Mechanisms of Action
Inhibition of Viral Protease
The mechanism of action for trifluoromethylated ketone inhibitors of viral proteases is direct competitive inhibition of the enzyme's active site.
References
The Dual Nature of Fluorine: A Technical Guide to Lipophilicity in Modern Drug Design
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. This technical guide delves into the nuanced role of fluorine in modulating lipophilicity, a critical physicochemical parameter that profoundly influences a drug's pharmacokinetic and pharmacodynamic profile. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating halogen's impact on modern therapeutic design.
The introduction of fluorine can dramatically alter a molecule's properties, including its acidity, metabolic stability, and, most notably, its lipophilicity.[1] While it is often assumed that the high electronegativity of fluorine would lead to a decrease in lipophilicity, the reality is far more complex and context-dependent.[2] This guide will explore the underlying principles of fluorine's effects, present quantitative data, detail experimental methodologies for lipophilicity determination, and illustrate key concepts through diagrams.
The Fluorine Effect: More Than Just an Electronegative Atom
The influence of fluorine on lipophilicity is a delicate balance of several factors. While the strong polarization of the carbon-fluorine bond can lead to increased interactions with polar environments, the low polarizability of the C-F bond and the creation of a more hydrophobic surface can, conversely, increase lipophilicity.[3] The overall effect is contingent on the degree and position of fluorination within the molecule, as well as the presence of neighboring functional groups.[2] In some instances, the introduction of a single fluorine atom or a difluoromethyl group can lead to a counterintuitive decrease in lipophilicity, a phenomenon attributed to intramolecular hydrogen bonding and altered molecular conformations.[2]
Quantifying the Impact: Lipophilicity of Fluorinated vs. Non-Fluorinated Compounds
To provide a clear and comparative overview, the following tables summarize the experimentally determined lipophilicity values (logP or logD) for a selection of fluorinated compounds and their non-fluorinated parent molecules. The partition coefficient (logP) is a measure of a compound's distribution between an immiscible organic solvent (typically n-octanol) and water, reflecting its lipophilicity in a neutral state.[4] For ionizable compounds, the distribution coefficient (logD) is used, as it accounts for the distribution of all species (ionized and non-ionized) at a specific pH, which is often more physiologically relevant.[4]
Table 1: Lipophilicity (logD at pH 7.4) of Fluorinated 2-(Thioalkyl)pyridines and Analogues [2]
| Compound | Structure | Degree of Fluorination | logD at pH 7.4 |
| 2-(Methylthio)pyridine | 2-S-CH₃-Py | Non-fluorinated | 1.69 |
| 2-(Difluoromethylthio)pyridine | 2-S-CHF₂-Py | Difluoro | 1.95 |
| 2-(Trifluoromethylthio)pyridine | 2-S-CF₃-Py | Trifluoro | 2.13 |
| 2-(Ethylthio)pyridine | 2-S-CH₂CH₃-Py | Non-fluorinated | 2.26 |
| 2-(2,2-Difluoroethylthio)pyridine | 2-S-CH₂CHF₂-Py | Difluoro | 2.26 |
| 2-(2,2,2-Trifluoroethylthio)pyridine | 2-S-CH₂CF₃-Py | Trifluoro | 2.71 |
Table 2: Comparative logP Values of Fluorinated and Non-Fluorinated Compounds [5][6]
| Non-Fluorinated Compound | logP | Fluorinated Analogue | logP | Change in logP |
| Toluene | 2.73 | 4-Fluorotoluene | 2.93 | +0.20 |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |
| Phenol | 1.46 | 4-Fluorophenol | 1.83 | +0.37 |
| Nitrobenzene | 1.85 | 4-Fluoronitrobenzene | 2.11 | +0.26 |
| Benzoic Acid | 1.87 | 4-Fluorobenzoic Acid | 2.13 | +0.26 |
Experimental Protocols for Lipophilicity Determination
Accurate measurement of lipophilicity is paramount in drug discovery. Several robust methods are employed, each with its own advantages and limitations.
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partition coefficient of a compound between n-octanol and water (or a buffer of a specific pH for logD).
Detailed Methodology:
-
Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water (or buffer) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The concentration should be such that it can be accurately measured in both phases after partitioning.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the aqueous phase (pre-saturated water or buffer).
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process and break up any emulsions.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP (or logD) is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. It is a high-throughput and less labor-intensive alternative to the shake-flask method.[7]
Detailed Methodology:
-
System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values that span the expected lipophilicity range of the test compound.
-
Data Acquisition: Record the retention time (t_R) for each standard. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound).
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. A linear regression of this plot yields a calibration curve.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log k.
-
logP Determination: Interpolate the logP of the test compound from its log k value using the calibration curve.[7]
¹⁹F NMR-Based Method for Fluorinated Compounds
This innovative method offers a direct and accurate way to measure the lipophilicity of fluorinated compounds without the need for UV activity or extensive calibration.
Detailed Methodology:
-
Sample Preparation: In a vial, dissolve a known amount of the fluorinated test compound and a fluorinated reference compound of known lipophilicity in a biphasic system of pre-saturated n-octanol and water.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Phase Separation: Allow the phases to separate completely, aided by centrifugation if necessary.
-
NMR Sample Preparation: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase and place them in separate NMR tubes.
-
¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra for both samples.
-
Data Analysis: Integrate the signals of the test compound and the reference compound in the spectra from both phases.
-
logP Calculation: The logP of the test compound can be calculated using the ratio of the integrals in the two phases, relative to the known logP of the reference compound.
Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for logP determination using the ¹⁹F NMR-based method.
Caption: Logical flow of how fluorine substitution impacts drug properties.
Caption: Simplified EGFR signaling pathway and the action of fluorinated inhibitors.
Case Study: Fluorinated Kinase Inhibitors in Cancer Therapy
The development of small molecule kinase inhibitors for cancer treatment provides a compelling case study for the strategic use of fluorine. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and lapatinib, fluorine substitution plays a crucial role.[8] The appropriate lipophilicity imparted by fluorine allows for sufficient membrane permeability to reach the intracellular kinase domain of the receptor.[8] By competitively binding to the ATP pocket, these inhibitors block the downstream signaling pathways that drive tumor cell proliferation and survival.[9] The enhanced potency and improved pharmacokinetic properties of many fluorinated kinase inhibitors can be, in part, attributed to the modulation of lipophilicity.[1]
Conclusion
The role of fluorine in drug design is both powerful and multifaceted. Its ability to subtly yet significantly modulate lipophilicity provides medicinal chemists with a versatile tool to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. A thorough understanding of the principles governing fluorine's effects, coupled with precise experimental determination of lipophilicity, is essential for the successful development of novel, effective, and safe therapeutics. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the strategic application of fluorine chemistry.
References
- 1. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
The Impact of Trifluoromethylation on Metabolic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This technical guide provides an in-depth analysis of the role of trifluoromethylation in drug metabolism, offering a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the underlying physicochemical principles, presents comparative quantitative data, outlines key experimental protocols for assessing metabolic stability, and visualizes relevant metabolic pathways and experimental workflows. By understanding the profound impact of the CF₃ group, researchers can more effectively design and develop robust drug candidates with optimized pharmacokinetic profiles.
Introduction: The Power of the Trifluoromethyl Group
In the intricate process of drug discovery, optimizing a compound's metabolic stability is a critical hurdle.[1] A drug's susceptibility to biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions.[2] Poor metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing, and can generate potentially toxic metabolites.[1]
One of the most successful strategies to enhance metabolic stability is the incorporation of a trifluoromethyl (CF₃) group into a drug candidate's structure.[3] The CF₃ group's unique properties, including its high electronegativity, strong carbon-fluorine (C-F) bonds, and lipophilicity, make it a powerful tool for medicinal chemists.[3][4] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it highly resistant to oxidative metabolism by CYP enzymes.[3] By strategically placing a CF₃ group at a known metabolic "soft spot," that metabolic pathway can be effectively blocked.[5] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]
Quantitative Impact of Trifluoromethylation on Metabolic Stability
The introduction of a trifluoromethyl group in place of a methyl group or hydrogen atom can have a dramatic effect on a compound's metabolic stability. This is quantifiable through in vitro assays that measure parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
The following tables summarize the expected and observed outcomes on metabolic stability when a trifluoromethyl group is introduced, along with specific examples from the literature.
Table 1: General Impact of Trifluoromethylation on Metabolic Stability Parameters [5]
| Parameter | Drug without CF₃ Group | Drug with CF₃ Group | Rationale |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |
Table 2: Comparative In Vitro Metabolic Stability of Trifluoromethylated vs. Non-Fluorinated Analogs
| Compound Pair | In Vitro System | t₁/₂ (min) - Non-CF₃ | t₁/₂ (min) - CF₃ | CLᵢₙₜ (µL/min/mg protein) - Non-CF₃ | CLᵢₙₜ (µL/min/mg protein) - CF₃ | Reference |
| Picornavirus Inhibitor (Methyl vs. Trifluoromethyl) | Monkey Liver Microsomes | - | - | - | - | [1] |
| Comment | The methyl-substituted compound produced eight metabolites, while the trifluoromethyl analog yielded only two minor metabolites. | |||||
| Celecoxib (CF₃) vs. SC-58125 (CH₃) | Rat Liver Microsomes | ~2.8 h (in vivo t₁/₂) | ~11.2 h (in vivo t₁/₂) | - | - | [2][6] |
| Comment | While direct in vitro comparative data is sparse, the in vivo half-life of celecoxib is significantly longer than its methyl-containing analog, suggesting enhanced metabolic stability. |
Key Experimental Protocol: In Vitro Microsomal Stability Assay
The in vitro microsomal stability assay is a cornerstone for evaluating the metabolic stability of compounds in the early stages of drug discovery.[7] This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s.[8]
Objective
To determine the rate of disappearance of a test compound upon incubation with liver microsomes and an NADPH regenerating system, and to calculate key metabolic stability parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5]
Materials and Equipment
-
Liver microsomes (human, rat, mouse, dog, etc.)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[5]
Procedure
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[5]
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Data Analysis
-
Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Calculation of Metabolic Stability Parameters:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
In Vitro Half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / microsomal protein concentration) * 1000[8]
-
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex processes involved in drug metabolism and development. The following diagrams were created using the Graphviz DOT language.
Experimental Workflow: In Vitro Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Signaling Pathway: CYP450-Mediated Drug Metabolism
Caption: Simplified overview of CYP450-mediated drug hydroxylation.
Logical Relationship: Drug Discovery Decision Workflow
Caption: Decision-making workflow in drug discovery based on metabolic stability.
Metabolic Pathways of Trifluoromethylated Compounds: Case Studies
While the trifluoromethyl group itself is highly resistant to metabolism, the rest of the molecule remains susceptible to biotransformation. The presence of the CF₃ group can, however, influence the metabolic profile of the entire molecule.
Efavirenz
Efavirenz, an anti-HIV drug, contains a trifluoromethyl group. Its metabolism is primarily mediated by CYP2B6 and to a lesser extent by other CYP enzymes.[9][10][11] The major metabolic pathway is hydroxylation at the 8-position of the molecule, followed by glucuronidation.[12] The trifluoromethyl group remains intact during this process.
Sitagliptin
Sitagliptin, a drug for type 2 diabetes, also features a trifluoromethyl group. It is largely excreted unchanged in the urine, indicating high metabolic stability.[13] The minor metabolism that does occur involves N-sulfation, N-carbamoyl glucuronidation, and hydroxylation of the triazolopiperazine ring.[14][15] Oxidative desaturation of the piperazine ring followed by cyclization also occurs.[16][17] Importantly, the trifluoromethyl group is not a site of metabolism.
Defluorination: A Minor Pathway
While the C-F bond is very strong, metabolic defluorination can occur, though it is generally not a major metabolic pathway for many trifluoromethylated drugs.[18] This process can be mediated by CYP enzymes and may involve the formation of reactive intermediates.[18] In some cases, trifluoromethylphenols, which can be metabolites of aryl-CF₃ compounds, can undergo spontaneous defluorination in aqueous environments.[19] However, for most well-designed drugs, the trifluoromethyl group provides a significant metabolic shield.
Conclusion
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry for enhancing the metabolic stability of drug candidates.[3] The inherent strength of the carbon-fluorine bond effectively blocks oxidative metabolism at the site of substitution, leading to improved pharmacokinetic properties such as longer half-life and lower clearance.[3] The in vitro microsomal stability assay is a robust and essential tool for quantifying the impact of such structural modifications. By leveraging the principles outlined in this guide, researchers can make more informed decisions in the drug design and development process, ultimately leading to the creation of safer and more effective medicines.
References
- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. researchgate.net [researchgate.net]
- 10. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrti.org [ijrti.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of two cyclic metabolites of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
Abstract
This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed framework for the analysis of the ¹H NMR spectrum of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine. Due to the absence of publicly available experimental ¹H NMR data for this specific compound in scientific literature and databases as of the date of this publication, this document will focus on the theoretical expectations for the spectrum, a detailed, generalized experimental protocol for acquiring such data, and the logical workflows for spectral interpretation. This guide serves as a preparatory resource for researchers planning to synthesize or analyze this compound.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups and a chiral center makes it an interesting candidate for various studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide will outline the expected ¹H NMR spectral features of the target molecule and provide a comprehensive methodology for its analysis.
Predicted ¹H NMR Spectral Data
In the absence of experimental data, a prediction of the ¹H NMR spectrum can be made based on the structure of this compound. The key protons and their expected signals are discussed below.
Structure:
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| 1 | -NH₂ | Variable (typically 1.5-3.0) | Broad singlet (br s) | N/A | 2H |
| 2 | -CH- | ~4.5 - 5.0 | Quartet of doublets (qd) or complex multiplet | ³J(H,F) ≈ 6-8 Hz, ⁴J(H,H) ≈ 1-2 Hz | 1H |
| 3 | Aromatic H (ortho to CH) | ~7.6 - 7.8 | Doublet (d) | ³J(H,H) ≈ 8-9 Hz | 2H |
| 4 | Aromatic H (ortho to CF₃) | ~7.7 - 7.9 | Doublet (d) | ³J(H,H) ≈ 8-9 Hz | 2H |
Interpretation Notes:
-
-NH₂ Protons: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and may exchange with labile protons in the solvent (e.g., D₂O), leading to its disappearance.
-
Methine Proton (-CH-): This proton is coupled to the three fluorine atoms of the adjacent CF₃ group, which is expected to split the signal into a quartet. Furthermore, long-range coupling to the aromatic protons might add further complexity, potentially resulting in a quartet of doublets or a more intricate multiplet.
-
Aromatic Protons: The 4-substituted phenyl ring will exhibit an AA'BB' system. However, it is often approximated as two doublets. The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be the most deshielded.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄, depending on the compound's solubility. The choice of solvent will influence the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
3.2. Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Spectrometer Frequency: 400 MHz (for ¹H)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative integration.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm to cover the expected range of chemical shifts.
-
Temperature: Standard probe temperature (e.g., 298 K).
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each multiplet.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.
Caption: Logical workflow for ¹H NMR spectral analysis.
Conclusion
commercial availability of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a fluorinated organic compound of interest in chemical and pharmaceutical research. This document details its commercial availability, physicochemical properties, and general synthetic strategies. Due to the limited publicly available data, this guide also highlights the current gaps in knowledge regarding detailed experimental protocols for its synthesis and its specific biological activities and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals working with this and related fluorinated compounds.
Commercial Availability
This compound and its hydrochloride salt are commercially available from a variety of chemical suppliers. These compounds are typically offered in research quantities. The table below summarizes information from several suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Notes |
| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | 1260618-04-9 | Not specified | Bulk Drug Intermediates[1] |
| Fisher Scientific (eMolecules) | 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | 1220039-72-4 | Not specified | Available in 5g quantities[2] |
| Santa Cruz Biotechnology, Inc. | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine hydrochloride | Not specified | C8H7F4N•HCl | For Research Use Only. Lot-specific data available on Certificate of Analysis.[3] |
| BLD Pharm | 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | 1228879-03-5 | C9H8ClF6N | Available for online orders.[4] |
| TCI AMERICA | 2-(4-Trifluoromethylphenyl)ethylamine | 775-00-8 | Not specified | >98.0%(GC)(T)[5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its related salts, as compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C9H7F6N | ChemWhat |
| Molecular Weight | 243.15 g/mol | BLDpharm |
| CAS Number | 158388-49-9 | ChemWhat |
| Appearance | Colorless to Light yellow to Light orange clear liquid (for 2-(4-Trifluoromethylphenyl)ethylamine) | TCI AMERICA[5] |
| Purity | >98.0%(GC)(T) (for 2-(4-Trifluoromethylphenyl)ethylamine) | TCI AMERICA[5] |
Note: A detailed Certificate of Analysis with a comprehensive impurity profile for this compound was not publicly available at the time of this report.
Synthesis and Experimental Protocols
A plausible approach involves the nucleophilic trifluoromethylation of an appropriate imine precursor. This general strategy is outlined in the workflow diagram below.
Caption: General synthetic workflow for this compound.
General Experimental Considerations (Hypothetical):
-
Imine Formation: 4-(Trifluoromethyl)benzaldehyde would be reacted with a suitable amine source, such as ammonia or a primary amine, in an appropriate solvent. This reaction is typically a condensation reaction, often requiring dehydrating conditions or removal of water to drive the equilibrium towards the imine product.
-
Nucleophilic Trifluoromethylation: The resulting imine would then be subjected to nucleophilic trifluoromethylation. A common reagent for this transformation is the Ruppert-Prakash reagent (TMSCF3), often used in the presence of a fluoride source or other activators. This step introduces the trifluoromethyl group to the carbon of the C=N double bond.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to quench the reaction and remove any inorganic byproducts. The crude product would then be purified using techniques such as column chromatography or distillation to yield the desired this compound.
Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The actual reaction conditions, including solvents, temperatures, reaction times, and purification methods, would need to be optimized for this specific substrate.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound.
The introduction of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, it is plausible that this compound could be investigated for various biological activities. However, without experimental data, any discussion of its potential pharmacological effects would be purely speculative.
Research on structurally related trifluoroethylamines has explored their potential as intermediates in the synthesis of pharmaceuticals, including agents targeting neurological disorders. For instance, some trifluoroethylamine derivatives have been investigated for their role in modulating neurotransmitter systems. However, it is crucial to note that small structural changes can lead to significant differences in biological activity, and therefore, the properties of related compounds cannot be directly extrapolated to this compound.
Due to the lack of information on its biological targets and mechanism of action, no signaling pathway diagram can be provided at this time.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not available. However, based on the SDS for the structurally similar compound 2-(4-Trifluoromethylphenyl)ethylamine, the following general safety precautions should be considered. This information is for guidance only and a comprehensive, compound-specific risk assessment should be conducted before handling.
-
Hazard Statements (based on related compounds): May cause severe skin burns and eye damage. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Conclusion and Future Directions
This compound is a commercially available fluorinated compound with potential for use in research and development. While its basic physicochemical properties are documented, there is a notable absence of detailed public information regarding its specific synthesis protocols and biological activity.
Future research efforts could focus on:
-
The development and publication of a detailed and optimized synthetic protocol.
-
The investigation of its biological activities through in vitro and in vivo screening assays.
-
Elucidation of its mechanism of action and identification of any relevant signaling pathways.
This technical guide serves as a starting point for researchers interested in this molecule, providing the currently available information while highlighting the areas where further investigation is needed.
References
- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]
- 3. 1213509-92-2 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine Hydrochloride: Safety and Handling
This technical guide is intended for researchers, scientists, and drug development professionals, providing an overview of the known safety and handling considerations for 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine hydrochloride and its analogs.
Chemical and Physical Properties
Quantitative data for the target compound is limited. The following table summarizes available information for this compound hydrochloride and a closely related isomer, (S)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine hydrochloride.
| Property | Value | CAS Number | Source |
| Molecular Formula | C₉H₈ClF₆N | 1228879-03-5 | 1[1] |
| Molecular Weight | 279.61 g/mol | 336105-44-3 | 2[2] |
| Appearance | Not specified | - | - |
| Storage Conditions | Store at -4°C (1-2 weeks), longer storage at -20°C (1-2 years) | 336105-44-3 | 2[2] |
Hazard Identification and Safety Precautions
While a specific GHS classification for this compound hydrochloride is not available, related compounds such as 2-(4-Trifluoromethylphenyl)ethylamine are classified as causing severe skin burns and eye damage. General safety precautions for handling potent, powdered chemical intermediates should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-body coverage. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Engineering Controls
| Control Measure | Description |
| Ventilation | Work should be conducted in a well-ventilated chemical fume hood. |
| Safety Equipment | An emergency eyewash station and a safety shower must be readily accessible. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Safe Handling Workflow
Caption: General workflow for safely handling chemical powders.
Storage Recommendations
-
Temperature: Store in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are recommended.[2]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Incompatibilities: Store away from strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is critical. The following measures are based on general guidelines for hazardous chemical exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
A clear and practiced spill response plan is essential.
Caption: Logical flow for responding to an accidental chemical spill.
Experimental Protocols and Biological Activity
As of the date of this guide, no specific experimental protocols or detailed biological activity data for this compound hydrochloride have been identified in publicly accessible scientific literature. This compound is likely used as a building block in medicinal chemistry for the synthesis of more complex molecules.[3] The trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity of the final compounds.[4]
Disposal Considerations
All waste materials, including contaminated PPE and absorbent materials, should be considered hazardous waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.
References
- 1. 1228879-03-5|2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 336105-44-3|(S)-2,2,2-Trifluoro-1-(4-Trifluoromethyl-Phenyl)-Ethylamine Hydrochloride|(S)-2,2,2-Trifluoro-1-(4-Trifluoromethyl-Phenyl)-Ethylamine Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral α-Trifluoromethyl Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral α-trifluoromethyl amines are crucial structural motifs in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of efficient and highly enantioselective methods for their synthesis is of paramount importance. These compounds serve as valuable building blocks for pharmaceuticals and as peptide mimics.[3][4] This document provides an overview of key strategies, detailed experimental protocols, and comparative data for the enantioselective synthesis of chiral α-trifluoromethyl amines.
Key Synthetic Strategies
Several powerful strategies have emerged for the asymmetric synthesis of α-trifluoromethyl amines, including the reduction of trifluoromethyl-substituted imines, nucleophilic additions to trifluoromethyl imines, biocatalytic approaches, and catalytic asymmetric isomerization. More recent advances also include innovative methods involving stereospecific isomerization and light-driven syntheses.[1][2][5][6][7][8]
Catalytic Enantioselective Reduction of Trifluoromethyl-Substituted Imines
The reduction of trifluoromethyl-substituted ketimines is a widely employed and direct method for accessing chiral α-trifluoromethyl amines.[5] Various catalytic systems, including transition-metal-catalyzed hydrogenation and transfer hydrogenation, have been successfully applied.[5] A significant challenge in this approach is controlling the E/Z isomerization of the imine substrates, as different isomers can lead to opposite enantiomers of the product.[5]
Data Presentation
| Catalyst/Method | Substrate Type | Yield (%) | ee (%) | Reference |
| Rh(I)/SynPhos | Alkyl CF3-Imines | High | High | [5] |
| Noyori's Ru(II) Catalyst | N-Aryl CF3-Ketimines | - | - | [5] |
| Chiral Phosphoric Acid | N-Aryl CF3-Ketimines | - | - | [5] |
| Boranes/Silanes Reduction | Trifluoromethyl Imines | - | - | [5] |
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation
This protocol is a representative example of an organocatalytic transfer hydrogenation of a trifluoromethyl-substituted imine.
Materials:
-
Trifluoromethyl-substituted imine (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (1-5 mol%)
-
Hantzsch Ester (1.2 equiv)
-
Toluene (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the trifluoromethyl-substituted imine and the chiral phosphoric acid catalyst.
-
Add the solvent (e.g., toluene) and stir the mixture at the desired temperature (e.g., room temperature or elevated).
-
Add the Hantzsch ester to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantioenriched α-trifluoromethyl amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Workflow Diagram
Caption: General workflow for the catalytic enantioselective reduction of trifluoromethyl-substituted imines.
Nucleophilic Addition to Trifluoromethyl Imines
The addition of various nucleophiles to trifluoromethyl imines provides another versatile route to chiral α-trifluoromethyl amines.[5] This strategy allows for the introduction of a wide range of substituents at the α-position.
Data Presentation
| Catalyst/Reagent | Nucleophile | Substrate Type | Yield (%) | ee (%) | Reference |
| Pd(II)/PyOX | Arylboroxines | N,O-acetals of TFA | - | - | [5] |
| - | Diorganozinc | Aryl CF3-Imines | - | - | [5] |
Experimental Protocol: Pd-Catalyzed Arylation of a Trifluoroacetaldehyde N,O-Acetal
This protocol is based on the work by the Lautens group for the synthesis of benzylic α-trifluoromethyl amines.[5]
Materials:
-
N,O-acetal of trifluoroacetaldehyde (1.0 equiv)
-
Arylboroxine (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
PyOX ligand (7.5 mol%)
-
K2CO3 (2.0 equiv)
-
1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd(OAc)2 and the PyOX ligand to a dry reaction vial.
-
Add 1,4-dioxane and stir for 30 minutes.
-
Add the N,O-acetal, arylboroxine, and K2CO3.
-
Seal the vial and heat the reaction mixture (e.g., at 100 °C) for the specified time.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
-
Determine the enantiomeric excess by chiral HPLC.
Biocatalytic N-H Bond Insertion
Biocatalysis offers a green and highly efficient alternative for the synthesis of chiral α-trifluoromethyl amines. Engineered enzymes, such as variants of cytochrome c552, can catalyze the asymmetric N-H insertion of carbenes into anilines.[3][9] This method is notable for its high yields and excellent enantioselectivities.[3][9]
Data Presentation
| Enzyme Variant | Diazo Reagent | Substrate | Yield (%) | er (enantiomeric ratio) | Reference |
| Engineered Cyt c552 | Benzyl 2-diazotrifluoropropanoate | Aryl amines | >99 | 95:5 | [3][9] |
| Engineered Cyt c552 | Varied diazo reagents | Aryl amines | - | up to 99.5:0.5 | [3][9] |
Experimental Protocol: Enzymatic N-H Insertion
This protocol is a general representation of the biocatalytic synthesis of α-trifluoromethyl amino esters.[3][9]
Materials:
-
Engineered cytochrome c552 variant (in cell-free extract or as purified enzyme)
-
Aryl amine (e.g., aniline derivative) (1.0 equiv)
-
Diazo reagent (e.g., benzyl 2-diazotrifluoropropanoate) (1.2 equiv)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Co-solvent (e.g., acetonitrile)
-
Sodium dithionite (as a reducing agent)
-
Inert atmosphere (glovebox or glovebag)
Procedure:
-
Prepare a stock solution of the aryl amine and the diazo reagent in the co-solvent.
-
In an anaerobic environment, prepare the reaction mixture containing the buffer, the enzyme solution, and the reducing agent.
-
Initiate the reaction by adding the substrate stock solution to the enzyme mixture.
-
Stir the reaction at a controlled temperature (e.g., 25 °C) for the required duration.
-
Quench the reaction and extract the product with an organic solvent.
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
Purify the product via column chromatography.
-
Analyze the yield and enantiomeric ratio by NMR and chiral HPLC, respectively.
Signaling Pathway Diagram
Caption: Biocatalytic synthesis of chiral α-trifluoromethyl amines via enzymatic N-H insertion.
Catalytic Asymmetric Isomerization of Imines
A groundbreaking approach involves the highly enantioselective isomerization of trifluoromethyl imines to the corresponding enamines, which are then converted to the final amine product.[8][10][11] This method, utilizing a novel chiral organic catalyst, is applicable to both aryl and alkyl trifluoromethyl imines.[8][10][11]
Data Presentation
| Catalyst | Substrate Type | Yield (%) | ee (%) | Reference |
| Chiral Organic Catalyst | N-Benzyl Trifluoromethyl Imines (Aryl) | High | High | [8][10][11] |
| Chiral Organic Catalyst | N-Benzyl Trifluoromethyl Imines (Alkyl) | High | High | [8][10][11] |
Experimental Protocol: Asymmetric Isomerization of a Trifluoromethyl Imine
This protocol is based on the work by Deng and co-workers.[8][10]
Materials:
-
Trifluoromethyl imine (1.0 equiv)
-
Chiral organic catalyst (e.g., a modified cinchona alkaloid) (10 mol%)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the trifluoromethyl imine in toluene at low temperature (e.g., -78 °C) under an inert atmosphere, add the chiral organic catalyst.
-
Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated NH4Cl solution).
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the combined organic layers and concentrate.
-
The resulting enamine can be used directly or hydrolyzed to the corresponding ketone for ee determination, or reduced to the amine.
-
For the amine, the crude enamine is dissolved in a solvent like methanol and treated with a reducing agent (e.g., NaBH4).
-
After workup and purification, the enantiomeric excess of the final amine is determined by chiral HPLC.
Logical Relationship Diagram
Caption: Logical flow of the asymmetric isomerization-reduction strategy.
Conclusion
The enantioselective synthesis of chiral α-trifluoromethyl amines is a rapidly evolving field with a diverse array of powerful synthetic methodologies. The choice of a particular strategy depends on factors such as the desired substrate scope, scalability, and the availability of catalysts and reagents. The methods outlined in these application notes, from classic reductions and nucleophilic additions to modern biocatalytic and isomerization approaches, provide researchers with a robust toolkit for accessing these valuable compounds for drug discovery and development.
References
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Portal [scholarworks.brandeis.edu]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of two trifluoromethyl groups significantly enhances the metabolic stability, lipophilicity, and bioavailability of the resulting compounds.[1][2] This fluorinated amine serves as a crucial intermediate for introducing chirality and trifluoromethyl moieties into a wide range of molecular scaffolds. These application notes provide an overview of its utility, detailed experimental protocols, and relevant data for its incorporation into synthetic workflows.
The strategic introduction of fluorine-containing groups can dramatically alter the biological activity of a molecule.[1] The trifluoromethyl group, in particular, is a key pharmacophore found in numerous approved drugs and clinical candidates.[1] Chiral amines are also essential components of many biologically active compounds, making chiral trifluoromethylated amines like this compound highly sought-after synthons.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H9F6N | |
| Molecular Weight | 257.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~78 °C at 15 mmHg | |
| Density | ~1.4 g/cm³ |
Note: Physical properties can vary slightly between enantiomers and salt forms.
Applications in Asymmetric Synthesis
This compound is primarily utilized in two main capacities: as a chiral synthon for direct incorporation into the target molecule and as a chiral auxiliary to control the stereochemistry of a reaction.
Direct Incorporation via Amide Bond Formation
The primary amine functionality of this compound allows for its straightforward incorporation into molecules via amide bond formation. This is a fundamental transformation in medicinal chemistry for the synthesis of a diverse array of biologically active compounds.
General Reaction Scheme:
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling using HATU
This protocol is a general guideline for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate(V)) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide.
Quantitative Data for Amide Synthesis (Illustrative)
The following table provides illustrative data for the synthesis of various amide derivatives containing trifluoromethyl groups, demonstrating the high efficiency of modern coupling methods.
| Carboxylic Acid | Amine | Coupling Reagent | Yield (%) | Reference |
| 2-Phenylacetic acid | 4-(Trifluoromethyl)aniline | HATU/DIPEA | >95 | Illustrative |
| Benzoic acid | 2,2,2-Trifluoroethylamine | EDC/HOBt | 85-95 | Illustrative |
| Various | Trifluoromethyl pyrimidine amine | Various | 20.2-60.8 | [2] |
Use as a Chiral Auxiliary (Hypothetical Application)
Hypothetical Workflow for Asymmetric Alkylation:
Caption: Hypothetical workflow for use as a chiral auxiliary.
Enzymatic Synthesis of a Related Chiral Amine
The enantiomerically pure form of the closely related (S)-1-(4-trifluoromethylphenyl)ethylamine can be synthesized with high selectivity using an ω-transaminase.[3] This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis.
Experimental Protocol: ω-Transaminase-Mediated Asymmetric Synthesis
This protocol is adapted from the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine and can serve as a starting point for the synthesis of the title compound.[3]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA) as amine donor
-
ω-Transaminase (TR8)
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., potassium phosphate buffer)
-
n-Hexadecane (for in situ product removal)
Procedure:
-
Prepare a reaction mixture containing the buffer, 4'-(trifluoromethyl)acetophenone, isopropylamine, PLP, and the ω-transaminase enzyme.
-
If using a two-phase system for in situ product removal (ISPR) to overcome product inhibition, add n-hexadecane to the reaction mixture. DMSO can be added to improve substrate solubility.[3]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.
-
Upon reaching equilibrium or desired conversion, stop the reaction and extract the product.
-
Purify the chiral amine by appropriate methods.
Quantitative Data for Enzymatic Synthesis
| Substrate | Enzyme | Amine Donor | Co-solvent | Conversion (%) | Enantiomeric Excess (%) | Reference |
| 4'-(Trifluoromethyl)acetophenone | ω-TA (TR8) | Isopropylamine | 25-30% DMSO | ~30 (in single phase) | >99 | [3] |
Biological Significance of Trifluoromethylated Amides
Amide derivatives incorporating trifluoromethyl groups have shown a wide range of biological activities, making them attractive targets for drug discovery.
Potential Therapeutic Areas:
-
Antifungal Agents: Certain trifluoromethyl pyrimidine derivatives containing an amide moiety exhibit significant in vitro activity against various fungal strains.[2]
-
Insecticides: These compounds have also been evaluated for their insecticidal properties.[2]
-
Anticancer Agents: Some trifluoromethylated amides have demonstrated cytotoxic activity against cancer cell lines.[2]
Illustrative Signaling Pathway Inhibition:
The development of specific inhibitors for signaling pathways implicated in disease is a major focus of drug discovery. While a specific pathway for a drug derived from the title compound is not yet defined, many kinase inhibitors, which target signaling pathways, contain fluorinated moieties.
Caption: Illustrative kinase signaling pathway and inhibition.
Conclusion
This compound is a highly promising chiral building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of chirality and extensive fluorination offers a powerful tool for medicinal chemists to enhance the properties of lead compounds. The protocols and data presented here provide a foundation for the effective utilization of this versatile synthon in research and development.
References
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Applications of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine Scaffolds in Pharmaceutical Development
Application Notes and Protocols for Researchers in Drug Discovery
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The unique electronic properties of the trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The chiral amine, 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, and its derivatives, serve as valuable building blocks in the synthesis of novel therapeutics, particularly in the development of selective androgen receptor modulators (SARMs).
Introduction to Trifluoromethylated Compounds in Drug Development
The presence of trifluoromethyl moieties in pharmaceutical agents often leads to improved efficacy and a better pharmacokinetic profile. These groups can increase the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby prolonging the drug's half-life. The use of trifluoromethyl-containing building blocks, such as 2,2,2-trifluoroethylamine and its derivatives, has been instrumental in the synthesis of a wide range of biologically active compounds, including anti-cancer agents and inhibitors of enzymes like fatty acid amide hydrolase (FAAH).[1][2][3][4]
Application in Selective Androgen Receptor Modulators (SARMs)
A significant application of trifluoroethylamine derivatives is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and certain types of cancer.
One notable example is the discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a potent and orally available SARM.[5] This compound demonstrates the successful application of the bis(2,2,2-trifluoroethyl)amino moiety in achieving high binding affinity to the androgen receptor and tissue-selective anabolic activity.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo data for a representative SARM candidate incorporating a bis(trifluoroethyl)amino group, highlighting its potency and selectivity.
| Compound ID | Androgen Receptor Binding Affinity (Ki, nM) | In Vitro Functional Activity (EC50, nM) | In Vivo Anabolic Activity (Levator Ani Muscle Weight Gain) | In Vivo Androgenic Activity (Prostate Weight Gain) |
| 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Demonstrated tissue selectivity[6] | Demonstrated tissue selectivity[6] |
Note: Specific quantitative values for binding affinity and functional activity for this specific compound are not detailed in the provided search results, but its development as a SARM with desirable tissue selectivity is highlighted.
Experimental Protocols
Protocol 1: Synthesis of a Quinolinone-Based SARM
This protocol outlines a general synthetic route for a quinolinone-based SARM incorporating a bis(trifluoroethyl)amino group, based on common organic synthesis methodologies.
Objective: To synthesize 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one.
Materials:
-
Starting materials for the quinolinone core synthesis
-
2,2,2-Trifluoroethylamine
-
Appropriate solvents (e.g., DMF, DMSO)
-
Bases (e.g., K2CO3, NaH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Quinolinone Core: Synthesize the 6-amino-4-trifluoromethylquinolin-2(1H)-one core structure through established multi-step synthetic routes, which may involve condensation and cyclization reactions.
-
N-Alkylation with Trifluoroethyl Groups: a. Dissolve the 6-amino-4-trifluoromethylquinolin-2(1H)-one in a suitable polar aprotic solvent such as DMF. b. Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the amino group. c. Introduce a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, to the reaction mixture. d. Heat the reaction mixture to facilitate the alkylation. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent. f. Purify the crude product by column chromatography to obtain the desired 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Synthetic workflow for a quinolinone-based SARM.
Protocol 2: In Vitro Androgen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor.
Objective: To determine the binding affinity (Ki) of the synthesized SARM for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen, e.g., [³H]-Mibolerone
-
Synthesized test compound
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: a. Prepare serial dilutions of the test compound in the assay buffer. b. Prepare a solution of the radiolabeled androgen at a concentration close to its Kd. c. Prepare a solution of the recombinant AR.
-
Assay Setup: a. In a microtiter plate, add the assay buffer, the radiolabeled androgen, and varying concentrations of the test compound or vehicle control. b. Initiate the binding reaction by adding the recombinant AR to each well.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite filtration or dextran-coated charcoal.
-
Quantification: a. Transfer the bound radioligand to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding at each concentration of the test compound. b. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for an androgen receptor binding assay.
Signaling Pathway
The mechanism of action of SARMs involves binding to the androgen receptor, which then translocates to the nucleus and modulates the transcription of target genes. In anabolic tissues like muscle, this leads to an increase in protein synthesis and muscle growth. The tissue selectivity of SARMs is attributed to their unique interactions with the androgen receptor, leading to differential recruitment of co-regulatory proteins compared to endogenous androgens.
Simplified SARM signaling pathway.
Conclusion
The use of this compound and related trifluoroethylamino moieties represents a powerful strategy in the design of novel pharmaceuticals. Their application in the development of selective androgen receptor modulators showcases the potential of these building blocks to yield compounds with improved therapeutic profiles. The provided protocols and diagrams offer a foundational understanding for researchers and scientists engaged in the discovery and development of new drugs targeting the androgen receptor and other important biological targets.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing Trifluoroethylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and insights into the synthesis of bioactive molecules incorporating the trifluoroethylamine moiety. This structural motif is increasingly utilized in medicinal chemistry and agrochemicals to enhance metabolic stability, modulate basicity, and improve biological activity. The following sections detail the synthesis of two distinct bioactive molecules: Odanacatib, a pharmaceutical agent for osteoporosis, and Tolprocarb, a potent fungicide.
Case Study 1: Odanacatib - A Cathepsin K Inhibitor
Odanacatib is a selective and reversible inhibitor of cathepsin K, an enzyme crucial for bone resorption.[1] Its trifluoroethylamine core acts as a bioisostere for a peptide bond, contributing to its stability and efficacy.
Signaling Pathway: Inhibition of Bone Resorption
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone degradation. The expression of Cathepsin K is regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway. Odanacatib inhibits the enzymatic activity of Cathepsin K, thereby preventing the degradation of bone matrix proteins like type I collagen.
Caption: Cathepsin K signaling pathway and inhibition by Odanacatib.
Experimental Protocols
The enantioselective synthesis of Odanacatib can be achieved in six steps with an overall yield of 61%.[2] A key step in this synthesis is the stereospecific SN2 displacement of a chiral α-trifluoromethylbenzyl triflate with (S)-γ-fluoroleucine ethyl ester.
Workflow for the Synthesis of Odanacatib
Caption: Key steps in the enantioselective synthesis of Odanacatib.
Protocol 1: Synthesis of (S)-γ-Fluoroleucine Ethyl Ester (3)
This protocol is adapted from a reported synthesis.[3]
-
Preparation of the Hydrazide: A mixture of the starting fluoride (2 g, 6.8 mmol) and N₂H₄·H₂O (2.9 mL, 59 mmol) in ethanol (30 mL) is heated at reflux for 1 hour.
-
After cooling and filtration, the filtrate is concentrated under reduced pressure to yield the hydrazide (0.96 g, 86%) as a colorless solid.
-
Formation of (S)-γ-Fluoroleucine: A solution of the hydrazide (0.89 g, 5.5 mmol) in water (3 mL) is added dropwise over 30 minutes to a vigorously stirred solution of N-bromosuccinimide (NBS) (1.9 g, 11 mmol) in water (2 mL) at 25 °C.
-
The mixture is then concentrated under reduced pressure.
-
The residue is dissolved in dry ethanol (14 mL), and propylene oxide (1.8 mL) is added.
-
The mixture is allowed to stand at 5 °C for 24 hours.
-
The resulting precipitate is collected by filtration to give (S)-γ-fluoroleucine (0.37 g, 45%) as colorless granules.
Protocol 2: Key SN2 Triflate Displacement
This key step establishes the stereocenter bearing the trifluoromethyl group with high fidelity.[2]
-
To a solution of (S)-γ-fluoroleucine ethyl ester (3) in a suitable aprotic solvent, add the chiral α-trifluoromethylbenzyl triflate (9a).
-
The reaction is carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the triflic acid byproduct.
-
The reaction mixture is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. This step typically achieves a high yield (95%) with minimal loss of stereochemistry.[2]
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 61% | [2] |
| Triflate Displacement Yield | 95% | [2] |
| Cathepsin K Inhibition (IC₅₀) | 0.2 nM | [4] |
Case Study 2: Tolprocarb - A Melanin Biosynthesis Inhibitor
Tolprocarb is a fungicide that effectively controls rice blast disease caused by Magnaporthe oryzae. It functions by inhibiting polyketide synthase, a key enzyme in the fungal melanin biosynthesis pathway.[5]
Fungal Metabolic Pathway: Melanin Biosynthesis Inhibition
Melanin is essential for the pathogenicity of many fungi, providing structural rigidity to the appressoria, which are specialized infection structures. Tolprocarb inhibits polyketide synthase (PKS), which catalyzes the initial steps of melanin biosynthesis from acetyl-CoA and malonyl-CoA.
References
- 1. Odanacatib - Wikipedia [en.wikipedia.org]
- 2. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel fungicide, tolprocarb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine is a fluorinated organic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents for neurological disorders. The presence of two trifluoromethyl groups can enhance metabolic stability, bioavailability, and binding affinity of a drug candidate to its target. This document provides detailed application notes, hypothetical preclinical data, and representative experimental protocols for the utilization of this intermediate in the development of neuroprotective drugs. While a specific marketed drug directly synthesized from this intermediate has not been publicly identified, the following information serves as a practical guide for researchers exploring its potential.
The unique properties of 2,2,2-Trifluoro-1-phenyl-ethylamine·HCl make it a valuable compound in pharmaceutical research. Its trifluoromethyl group enhances reactivity and solubility, making it an important intermediate in synthesizing bioactive molecules for neurological disorders.[1] This compound's stability and compatibility with various functional groups allow for diverse synthetic pathways, and the trifluoromethyl group can increase lipophilicity and metabolic stability, making it a preferred choice in drug formulation.[1]
Hypothetical Preclinical Data for a Derivative Compound ("NeuroFluor-1")
The following table summarizes hypothetical preclinical data for a candidate compound, "NeuroFluor-1," synthesized from this compound. This data is illustrative of the types of assessments that would be conducted for a novel neuroprotective agent targeting Alzheimer's disease.
| Parameter | NeuroFluor-1 | Control Compound (Donepezil) |
| Target | Glycogen Synthase Kinase 3β (GSK-3β) | Acetylcholinesterase (AChE) |
| IC₅₀ (GSK-3β Inhibition) | 15 nM | N/A |
| IC₅₀ (AChE Inhibition) | > 10 µM | 5.7 nM |
| Neuroprotection Assay (SH-SY5Y cells, against Aβ₄₂ toxicity) | EC₅₀ = 50 nM | EC₅₀ = 200 nM |
| Blood-Brain Barrier Permeability (in vitro, PAMPA) | Pe = 12.5 x 10⁻⁶ cm/s | Pe = 5.0 x 10⁻⁶ cm/s |
| In vivo Efficacy (Y-maze, APP/PS1 mouse model) | 25% increase in spontaneous alternations at 10 mg/kg | 20% increase in spontaneous alternations at 1 mg/kg |
| Oral Bioavailability (rat) | 45% | 27% |
| Half-life (rat plasma) | 8 hours | 4 hours |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Neuroprotective Agent (NeuroFluor-1) via Amide Coupling
This protocol describes a representative synthesis of a hypothetical neuroprotective agent, "NeuroFluor-1," from this compound and a substituted benzoic acid.
Materials:
-
This compound
-
4-Nitro-3-(trifluoromethyl)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Nitro-3-(trifluoromethyl)benzoic acid (1.2 mmol) in anhydrous DCM (20 mL) at 0 °C, add DCC (1.2 mmol).
-
Stir the mixture for 20 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide, NeuroFluor-1.
Protocol 2: In Vitro Neuroprotection Assay
This protocol outlines a cell-based assay to evaluate the neuroprotective effects of a test compound against amyloid-beta (Aβ₄₂) induced toxicity in a human neuroblastoma cell line (SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ₄₂ peptide, pre-aggregated
-
Test compound (e.g., NeuroFluor-1) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Introduce pre-aggregated Aβ₄₂ peptide to the wells to a final concentration of 10 µM (excluding the vehicle control wells).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value of the test compound.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway implicated in Alzheimer's disease, focusing on the role of GSK-3β, a potential target for neuroprotective drugs derived from the specified intermediate.
References
Application Notes and Protocols for the Asymmetric Synthesis of Fluorinated Amines using ω-Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral fluorinated amines are crucial building blocks in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, binding affinity, and bioavailability. The stereoselective synthesis of these compounds is of paramount importance, and biocatalysis using ω-transaminases (ω-TAs) has emerged as a powerful and green alternative to traditional chemical methods.[1][2] ω-Transaminases, pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, yielding a chiral amine with high enantioselectivity.[1][3][4] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of fluorinated amines using ω-transaminases.
Data Presentation: Performance of ω-Transaminases on Fluorinated Substrates
The following tables summarize the performance of various ω-transaminases in the asymmetric synthesis of fluorinated amines from their corresponding prochiral ketones.
Table 1: Asymmetric Synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine
| Enzyme | Amine Donor | Co-solvent | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| ω-TA (TR8) from a marine bacterium | Isopropylamine | 25-30% (v/v) DMSO | 30 | 8.0 | ~30 (after 18h) | >99 | [3][5] |
| Evolved ω-TA from Arthrobacter sp. | Isopropylamine | 50% DMSO | 40 | N/A | High Yield | >99.5 | [1][3][5] |
Table 2: Asymmetric Synthesis of other Fluorinated Amines
| Enzyme | Fluorinated Ketone Substrate | Amine Donor | Co-solvent | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| ω-TA from Vibrio fluvialis | (4-fluorophenyl)acetone | ortho-xylylenediamine | N/A | N/A | N/A | >99 | >99 | [6] |
| (R)-selective ω-TA (AbTA) from Arthrobacter sp. | 2-acetyl-5-fluorophenol | Isopropylamine | 5-20% Ethanol or DMSO | 35-40 | 8.0 | ~50 (after 24h) | >99 (R) | [7] |
| Engineered (S)-ω-TA from Vibrio fluvialis | 2-acetylbiphenyl (bulky ketone proxy) | Isopropylamine | N/A | N/A | N/A | 42 | >99 | [8] |
| Chiral Pyridoxamine Catalyst (Biomimetic) | Various trifluoromethyl ketones | 2,2-diphenylglycine | Toluene/CHCl3 | 50 | N/A | 81-98 | 88-95 | [3] |
Mandatory Visualizations
Enzymatic Reaction Mechanism
The catalytic cycle of ω-transaminase follows a Ping-Pong Bi-Bi mechanism.[4][9] The enzyme binds the first substrate (amine donor), releases the first product (ketone), and is converted to a pyridoxamine phosphate (PMP) intermediate. It then binds the second substrate (fluorinated ketone), and releases the second product (fluorinated amine), regenerating the enzyme's initial state.[4]
Caption: Ping-Pong Bi-Bi mechanism of ω-transaminase.
Experimental Workflow for Asymmetric Synthesis
This workflow outlines the key steps from enzyme production to the analysis of the final fluorinated amine product.
Caption: General workflow for asymmetric synthesis.
Logical Relationship: Decision Tree for Reaction Optimization
This diagram illustrates a decision-making process for optimizing the reaction conditions for the synthesis of a new fluorinated amine.
Caption: Decision tree for reaction optimization.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged ω-Transaminase
This protocol describes the expression of a His-tagged ω-transaminase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Materials:
-
E. coli BL21(DE3) cells harboring the pET expression vector with the ω-TA gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA agarose resin.
2. Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli cells and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at 16-25°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin and allow it to bind for 1 hour at 4°C with gentle agitation.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged ω-transaminase with 5-10 column volumes of Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and determine the protein concentration.
-
Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mM PLP) and store at -80°C.[10][11][12][13]
Protocol 2: ω-Transaminase Activity Assay
This protocol describes a general method to determine the activity of a ω-transaminase using a fluorinated ketone as the substrate.
1. Materials:
-
Purified ω-transaminase.
-
Fluorinated ketone substrate (e.g., 4'-(trifluoromethyl)acetophenone).
-
Amine donor (e.g., isopropylamine or L-alanine).
-
Pyridoxal-5'-phosphate (PLP).
-
Potassium phosphate buffer (100 mM, pH 7.0-8.0).
-
Quenching solution (e.g., 1 M NaOH).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column.
2. Procedure:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 8.0)
-
10 mM fluorinated ketone substrate
-
100 mM amine donor
-
0.1 mM PLP
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified ω-transaminase.
-
Incubate the reaction at the set temperature with shaking.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Extract the product and remaining substrate with an organic solvent.
-
Analyze the organic phase by chiral GC or HPLC to determine the concentrations of the substrate and the chiral amine product.
-
Calculate the conversion and enantiomeric excess (ee). The ee is calculated as: ee (%) = [([R] - [S])/([R] + [S])] x 100 or [([S] - [R])/([S] + [R])] x 100.[5][14]
Protocol 3: Asymmetric Synthesis of a Fluorinated Amine
This protocol provides a general procedure for the preparative scale synthesis of a chiral fluorinated amine.
1. Materials:
-
Purified ω-transaminase or whole-cell biocatalyst.
-
Fluorinated ketone substrate.
-
Amine donor.
-
PLP.
-
Buffer (e.g., potassium phosphate).
-
Co-solvent (e.g., DMSO), if required.
2. Procedure:
-
In a reaction vessel, dissolve the fluorinated ketone substrate in the buffer (and co-solvent, if used).
-
Add the amine donor and PLP to the reaction mixture.
-
Adjust the pH of the mixture to the optimal value for the enzyme (typically 7.0-8.5).
-
Add the purified ω-transaminase or the whole-cell biocatalyst to the reaction mixture.
-
Incubate the reaction at the optimal temperature with stirring for 24-48 hours, or until the reaction reaches completion (monitored by GC/HPLC).
-
Stop the reaction by adjusting the pH to >10 with NaOH.
-
Extract the fluorinated amine product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure chiral fluorinated amine.[3][5]
Conclusion
The use of ω-transaminases for the asymmetric synthesis of fluorinated amines offers a highly efficient, selective, and environmentally friendly approach. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field. Further optimization of reaction conditions and enzyme properties through protein engineering will continue to expand the applicability of this powerful biocatalytic tool in the synthesis of valuable fluorinated building blocks.[10][15]
References
- 1. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 2. Progress in asymmetric biomimetic transamination of carbonyl compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence-based high-throughput screening system for R-ω-transaminase engineering and its substrate scope extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. jackwestin.com [jackwestin.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. protenova.com [protenova.com]
- 12. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Rapid and sensitive kinetic assay for characterization of omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine as a key building block in the synthesis of novel agrochemicals. The incorporation of two trifluoromethyl groups into this chiral amine scaffold offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and strong binding interactions with biological targets, making it an attractive starting material for the development of next-generation insecticides and fungicides.
While direct synthesis of commercial agrochemicals using this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous potent experimental agrochemicals, particularly in the class of trifluoromethylphenyl amides (TFMPAs). The protocols and data presented herein are based on the synthesis and activity of these closely related analogs and serve as a guide for the application of the title compound in agrochemical discovery.
Application in Fungicide Synthesis
The trifluoromethylphenyl amine moiety is a key component in a variety of amide-based fungicides. These compounds have demonstrated significant activity against a range of plant pathogenic fungi. The primary synthetic route involves the acylation of the amine with various acid chlorides or anhydrides to generate a library of potential fungicidal agents.
Quantitative Data: Fungicidal Activity of Trifluoromethylphenyl Amides
The following table summarizes the fungicidal activity of several trifluoromethylphenyl amides (TFMPAs), which are structurally analogous to compounds that could be synthesized from this compound. The data is presented as the concentration required for 50% inhibition of fungal growth (EC50).
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 5f | Phomopsis sp. | < 50 | [1] |
| 5o | Phomopsis sp. | 10.5 | [1] |
| 7a | Colletotrichum acutatum | > 50 | [2][3] |
| 7a | Phomopsis viticola | > 50 | [2][3] |
Note: The compounds listed are structurally related analogs. The activity of derivatives from this compound would require experimental validation.
Experimental Protocol: Synthesis of a Representative Trifluoromethylphenyl Amide Fungicide
This protocol describes a general method for the acylation of a trifluoromethylphenyl amine, which can be adapted for this compound.
Materials:
-
This compound
-
Desired acid chloride (e.g., 2-chlorobenzoyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2,2,2-trifluoro-1-(4-trifluoromethylphenyl)ethyl)amide.
Caption: Synthetic workflow for the preparation of trifluoromethylphenyl amides.
Application in Insecticide and Repellent Synthesis
The trifluoromethylphenyl amide scaffold has also been extensively explored for its insecticidal and repellent properties against various pests, including mosquitoes.[4][5] The structural features of this compound are anticipated to contribute favorably to the biological activity of its derivatives.
Quantitative Data: Insecticidal and Repellent Activity of Trifluoromethylphenyl Amides
The following table summarizes the insecticidal and repellent activity of representative TFMPAs against Aedes aegypti.
| Compound ID | Activity Type | Measurement | Value | Reference |
| 8f | Larvicidal | LC50 | 125 µM | [4] |
| 8h | Larvicidal | LC50 | 2.53 µM | [4] |
| 8h | Adulticidal | LD50 | 2.12 nmol/mg | [4] |
| 9c | Repellent | MED | 0.026 µmol/cm² | [4] |
| DEET | Repellent | MED | 0.052 µmol/cm² | [4] |
Note: LC50 (Lethal Concentration 50%), LD50 (Lethal Dose 50%), MED (Minimum Effective Dosage). The compounds listed are structurally related analogs.
Experimental Protocol: Evaluation of Insecticidal Activity (Larval Bioassay)
This protocol provides a general method for assessing the larvicidal activity of newly synthesized compounds against mosquito larvae.
Materials:
-
Synthesized trifluoromethylphenyl amide derivatives
-
First-instar larvae of Aedes aegypti
-
96-well microplates
-
Ethanol (as a solvent for test compounds)
-
Deionized water
-
Incubator (27 ± 1 °C, 80 ± 5% RH)
-
Stereomicroscope
Procedure:
-
Prepare stock solutions of the test compounds in ethanol.
-
Serially dilute the stock solutions to obtain a range of desired test concentrations.
-
In each well of a 96-well plate, place 10 first-instar Aedes aegypti larvae in 200 µL of deionized water.
-
Add 1 µL of the respective test compound dilution to each well. Use ethanol as a negative control.
-
Incubate the plates at 27 ± 1 °C and 80 ± 5% relative humidity.
-
After 24 hours, count the number of dead larvae in each well under a stereomicroscope.
-
Calculate the mortality percentage for each concentration and determine the LC50 value using probit analysis.
Caption: Workflow for evaluating the larvicidal activity of synthesized compounds.
Signaling Pathways and Mode of Action
The precise mode of action for many novel trifluoromethylphenyl amides is still under investigation. However, the structural similarities to other known agrochemicals suggest potential interactions with key physiological targets in pests. For instance, some amide-based insecticides are known to target the nervous system of insects. The high electronegativity and metabolic stability conferred by the trifluoromethyl groups may enhance the binding affinity and prolong the activity of these compounds at their target sites. Further research, including target-based screening and mechanistic studies, is required to elucidate the specific signaling pathways affected by agrochemicals derived from this compound.
Caption: Postulated signaling pathway for neurotoxic trifluoromethylphenyl amides.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insecticidal and repellent properties of novel trifluoromethylphenyl amides II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Trifluoroethylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic kinetic resolution of racemic trifluoroethylamines, a critical process for the synthesis of enantiomerically pure compounds vital in drug discovery and development. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] Chirality is a key determinant of a drug's pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects and toxicities.[2][3][4] Enzymatic resolution offers a highly selective and environmentally benign method for obtaining single-enantiomer trifluoroethylamines.
Core Applications in Drug Development
The selective synthesis of chiral trifluoroethylamines is paramount in medicinal chemistry. The trifluoromethyl group can act as a bioisostere for other chemical moieties, improving a molecule's pharmacokinetic profile.[5] The precise stereochemistry of these amines is crucial for their interaction with biological targets such as enzymes and receptors.[2][4] Consequently, the development of robust and efficient methods for their asymmetric synthesis is a key focus in the pharmaceutical industry.
Data Presentation: Efficacy of Lipase-Catalyzed Resolution
The following tables summarize quantitative data from various studies on the kinetic resolution of racemic amines, highlighting the efficacy of lipases, particularly Candida antarctica lipase B (CAL-B), in achieving high enantiomeric excess (e.e.) and conversion rates.
Table 1: Kinetic Resolution of Various Racemic Amines using Candida antarctica Lipase B (CAL-B)
| Substrate (Racemic Amine) | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Amide (%) | Enantioselectivity (E) | Reference |
| Heptan-2-amine | Diisopropyl malonate | MTBE | 4 | 50.0 | >99 | >200 | [6] |
| 1-Methoxy-2-propylamine | Diisopropyl malonate | MTBE | 4 | 52.1 | 92.0 | >100 | [6] |
| 1-Phenylethanamine | Diisopropyl malonate | MTBE | 4 | 45.0 | >99 | >200 | [6] |
| 4-Phenylbutan-2-amine | Diisopropyl malonate | MTBE | 4 | 44.9 | 98.0 | >100 | [6] |
| Heptan-2-amine | Ethyl acetate | Toluene | 8 | 25.4 | 98.0 | >100 | [7] |
| 1-Phenylethanamine | Ethyl acetate | Toluene | 24 | 25.5 | 94.2 | 46 | [7] |
Table 2: Resolution of Alicyclic β-Aminocarboxamides using Candida antarctica Lipase B (CAL-B)
| Substrate | Solvent System | Time (h) | Conversion (%) | e.e. of Unreacted Amine (%) | e.e. of Acylated Product (%) | Enantioselectivity (E) | Reference |
| cis-2-Aminocyclopentanecarboxamide | TBME/TAA (3:1) | 5 | 50 | 96 | 98 | >200 | [8] |
| cis-2-Aminocyclohexanecarboxamide | TBME/TAA (4:1) | 6 | 42 | 66 | 91 | 40 ± 3 | [8] |
| trans-2-Aminocyclopentanecarboxamide | TBME/TAA (1:1) | 5 | 50 | 99 | >99 | >200 | [8] |
| trans-2-Aminocyclohexanecarboxamide | TBME/TAA (1:1) | 2 | 47 | 88 | >99 | >200 | [8] |
Experimental Protocols
This section provides a generalized, detailed methodology for the lipase-catalyzed kinetic resolution of racemic trifluoroethylamines based on established protocols.
Materials
-
Racemic trifluoroethylamine substrate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acylating agent (e.g., ethyl acetate, diisopropyl malonate, or 2,2,2-trifluoroethyl butyrate)[9]
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, diisopropyl ether)
-
Standard laboratory glassware
-
Shaker incubator
-
Filtration apparatus
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
General Protocol for Kinetic Resolution
-
Enzyme Preparation: To a screw-capped vial, add the immobilized lipase (e.g., 20 mg of Novozym 435).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1 mL of MTBE) to the vial containing the enzyme.
-
Substrate and Acyl Donor Addition: Add the racemic trifluoroethylamine (0.5 mmol) and the acylating agent (0.5 mmol, 1 equivalent) to the reaction mixture.
-
Reaction Incubation: Seal the vial and place it in a shaker incubator set to a specific temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture. Analyze these samples using chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The ideal conversion for kinetic resolution is typically around 50%.
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Separation: The resulting mixture contains the unreacted (S)-enantiomer of the amine and the acylated (R)-enantiomer. These can be separated using standard chromatographic techniques (e.g., column chromatography) or by acid-base extraction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of racemic trifluoroethylamines.
Caption: Experimental workflow for enzymatic kinetic resolution.
Contribution to Drug Development
This diagram outlines the logical progression from the enzymatic resolution of trifluoroethylamines to their application in drug development.
Caption: Role of enzymatic resolution in drug development.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Enantioselective Reduction of Trifluoromethyl-Substituted Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chiral α-trifluoromethyl amines is of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The catalytic enantioselective reduction of trifluoromethyl-substituted imines represents one of the most direct and efficient methods to access these valuable building blocks. This document provides detailed application notes and experimental protocols for four state-of-the-art catalytic systems for this transformation.
I. Palladium-Catalyzed Asymmetric Hydrogenation
Palladium complexes, particularly with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of trifluoromethyl-substituted imines, affording excellent enantioselectivities under relatively mild conditions.
Data Presentation
| Entry | Substrate (R) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 2 | Toluene | 50 | >99 | 93 | [1] |
| 2 | 4-MeO-Ph | 2 | Toluene | 50 | >99 | 94 | [1] |
| 3 | 4-Cl-Ph | 2 | Toluene | 50 | >99 | 92 | [1] |
| 4 | 2-Naphthyl | 2 | Toluene | 50 | >99 | 91 | [1] |
| 5 | n-Butyl | 2 | Toluene | 50 | 98 | 89 | [2] |
| 6 | Cyclohexyl | 2 | Toluene | 50 | 97 | 92 | [2] |
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Hydrogenation
Materials:
-
Trifluoromethyl-substituted imine (1.0 mmol)
-
Pd(OCOCF₃)₂ (0.02 mmol, 2 mol%)
-
(R)-Cl-MeO-BIPHEP (0.022 mmol, 2.2 mol%)
-
Toluene (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a glass-lined stainless steel autoclave is charged with Pd(OCOCF₃)₂ (6.6 mg, 0.02 mmol) and (R)-Cl-MeO-BIPHEP (13.5 mg, 0.022 mmol).
-
Toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of the trifluoromethyl-substituted imine (1.0 mmol) in toluene (3 mL) is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen to 50 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral trifluoromethyl amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualization
II. Noyori-Type Asymmetric Transfer Hydrogenation
Ruthenium complexes developed by Noyori and coworkers are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines, using a mixture of formic acid and triethylamine as the hydrogen source.
Data Presentation
| Entry | Substrate (Ar) | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | RuCl--INVALID-LINK-- | 1 | DMF | 40 | 95 | 98 | [3] |
| 2 | 4-Me-Ph | RuCl--INVALID-LINK-- | 1 | DMF | 40 | 96 | 97 | [3] |
| 3 | 4-F-Ph | RuCl--INVALID-LINK-- | 1 | DMF | 40 | 94 | 98 | [3] |
| 4 | 3-MeO-Ph | RuCl--INVALID-LINK-- | 1 | DMF | 40 | 92 | 96 | [3] |
| 5 | 2-Thienyl | RuCl--INVALID-LINK-- | 1 | DMF | 40 | 90 | 95 | [3] |
Experimental Protocol: General Procedure for Noyori-Type Asymmetric Transfer Hydrogenation
Materials:
-
Trifluoromethyl-substituted imine (1.0 mmol)
-
RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%)
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 1.0 mL)
-
Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the trifluoromethyl-substituted imine (1.0 mmol) and RuCl--INVALID-LINK-- (6.4 mg, 0.01 mmol).
-
Add DMF (5 mL) and stir the mixture at room temperature until the catalyst is dissolved.
-
Add the formic acid/triethylamine (5:2) mixture (1.0 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the chiral trifluoromethyl amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualization
References
Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine in SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into the relationship between the chemical structure of a compound and its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs enable the identification of key structural motifs responsible for efficacy and selectivity. This document provides detailed application notes and protocols for the derivatization of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a promising scaffold for the development of novel therapeutic agents. The presence of two trifluoromethyl groups can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4]
These notes outline common derivatization strategies targeting the primary amine, including N-acylation, N-alkylation (via reductive amination), and N-arylation. Detailed experimental protocols for these key transformations are provided, along with a representative table of SAR data for analogous phenethylamine derivatives to guide researchers in their experimental design and data interpretation.
Data Presentation: Representative SAR of Phenethylamine Derivatives
While specific SAR data for derivatives of this compound is not extensively available in the public domain, the following table presents data for a series of phenethylamine and tryptamine derivatives to illustrate a typical quantitative SAR study. This data highlights how structural modifications can influence biological activity, in this case, affinity for the 5-HT2A receptor.[5][6][7]
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | IC50 (nM) for 5-HT2A Receptor Binding |
| 1 | Phenethylamine | H | H | >10,000 |
| 2 | Phenethylamine | 4-CH₃ | H | 150 |
| 3 | Phenethylamine | 4-Br | H | 80 |
| 4 | Phenethylamine | H | N-benzyl | 250 |
| 5 | Phenethylamine | 4-OCH₃ | N-benzyl | 120 |
| 6 | Tryptamine | H | H | 500 |
| 7 | Tryptamine | 5-OCH₃ | H | 200 |
| 8 | Tryptamine | H | N,N-diallyl | 1500 |
This table is a representative example based on data for phenethylamine and tryptamine derivatives to demonstrate the principles of SAR studies.[5][6][7]
Experimental Protocols
The following protocols describe general methods for the derivatization of the primary amine of this compound.
Protocol 1: N-Acylation of this compound
This protocol details the formation of an amide linkage by reacting the primary amine with an acyl chloride.[8][9][10][11][12]
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.[13][14][15][16]
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCE or MeOH.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated amine.
Protocol 3: N-Arylation of this compound
This protocol outlines the copper- or palladium-catalyzed cross-coupling of the primary amine with an aryl halide to form an N-aryl derivative.[17][18][19][20][21]
Materials:
-
This compound
-
Aryl halide of choice (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) OR Copper(I) iodide (CuI) and a ligand (e.g., L-proline)
-
Base (e.g., sodium tert-butoxide (NaOtBu) for Pd-catalysis, or potassium carbonate (K₂CO₃) for Cu-catalysis)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane for Pd-catalysis, DMSO or DMF for Cu-catalysis)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and stir bar, and heating mantle or oil bath
-
Celite
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (Buchwald-Hartwig Amination Example):
-
In an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the ligand (1.5-3 mol%), and the base (1.4 eq.).
-
Add this compound (1.2 eq.) and the aryl halide (1.0 eq.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-arylated product.
Mandatory Visualizations
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: Derivatization strategies for the primary amine of the core scaffold.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. benchchem.com [benchchem.com]
- 9. orientjchem.org [orientjchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 20. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 21. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Biocatalytic N-H Bond Insertion in α-Trifluoromethyl Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into amine-containing molecules is a pivotal strategy in modern drug discovery. This modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This document provides detailed application notes and protocols for the enantioselective synthesis of α-trifluoromethyl amines via a novel biocatalytic N-H bond insertion reaction. This method offers a sustainable and highly efficient alternative to traditional chemical synthesis.[4][5][6][7]
A recently developed biocatalytic platform utilizes engineered variants of cytochrome c552 from Hydrogenobacter thermophilus (Ht-Cc552) to catalyze the asymmetric insertion of a trifluoromethyl-containing carbene into the N-H bond of various aryl amines.[4][5][6][7] This enzymatic approach allows for the synthesis of chiral α-trifluoromethyl amino esters with exceptional yields and enantioselectivity under mild reaction conditions.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the performance of the engineered cytochrome c552 variant in the biocatalytic N-H insertion reaction with various aryl amine substrates and a benzyl 2-diazotrifluoropropanoate carbene donor. The data highlights the broad substrate scope and high degree of stereocontrol achievable with this system.
Table 1: Performance of Engineered Ht-Cc552 with Substituted Anilines
| Entry | Aryl Amine Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Aniline | 3a | >99 | 90:10 |
| 2 | 4-Methoxyaniline | 4b | 75 | 88:12 |
| 3 | 4-Fluoroaniline | 4e | 83 | 94:6 |
| 4 | 4-Chloroaniline | 4f | 68 | 94:6 |
| 5 | 3-Chloro-4-fluoroaniline | 4g | 32 | 88:12 |
| 6 | 4-Bromoaniline | 4h | 65 | 93:7 |
| 7 | 4-Iodoaniline | 4i | 55 | 95:5 |
| 8 | 3-Methoxyaniline | 4n | 91 | 82:18 |
Data extracted from "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors"[4]
Table 2: Enantiodivergence through Diazo Reagent Engineering
By modifying the diazo reagent, the enantioselectivity of the reaction can be inverted, providing access to the opposite enantiomer of the product.
| Entry | Diazo Reagent | Product Enantiomer | Enantiomeric Ratio (er) |
| 1 | Benzyl 2-diazotrifluoropropanoate | (R) | 95:5 |
| 2 | tert-Butyl 2-diazotrifluoropropanoate | (S) | 99.5:0.5 |
Data extracted from "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors"[4][5][6][7]
Experimental Protocols
1. General Protocol for Biocatalytic N-H Insertion
This protocol describes the general procedure for the synthesis of chiral α-trifluoromethyl amino esters using an engineered Ht-Cc552 variant.
Materials:
-
Engineered Ht-Cc552 enzyme variant (e.g., expressed in E. coli and purified)
-
Aryl amine substrate
-
Benzyl 2-diazotrifluoropropanoate
-
Sodium dithionite
-
Anaerobic glovebox or Schlenk line
-
Reaction buffer (e.g., M9-N buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Inside an anaerobic glovebox, prepare a solution of the engineered Ht-Cc552 variant in the reaction buffer.
-
Add the aryl amine substrate to the enzyme solution.
-
In a separate vial, prepare a solution of benzyl 2-diazotrifluoropropanoate in a minimal amount of a compatible organic solvent.
-
Initiate the reaction by adding the benzyl 2-diazotrifluoropropanoate solution to the enzyme-substrate mixture.
-
Add a reducing agent, such as sodium dithionite, to the reaction mixture.
-
Seal the reaction vessel and allow it to stir at room temperature for the desired reaction time (typically 12-24 hours).
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
2. Protocol for Diversification of α-Trifluoromethyl Amine Products
The enzymatically produced α-trifluoromethyl amino esters can be further converted into other valuable building blocks.
a) Synthesis of β-Trifluoromethyl-β-amino Alcohols:
-
Dissolve the purified α-trifluoromethyl amino ester in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LAH), to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Purify the product by column chromatography to yield the enantioenriched β-trifluoromethyl-β-amino alcohol.[4]
b) Synthesis of Benzyl-Protected α-Trifluoromethylamino Acids:
-
Dissolve the purified α-trifluoromethyl amino ester in a suitable solvent mixture (e.g., acetonitrile and water).
-
Add ceric ammonium nitrate (CAN) to the solution.
-
Stir the reaction at room temperature until completion.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the protected α-trifluoromethylamino acid.[7]
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Overview of the biocatalytic N-H bond insertion reaction.
Caption: General experimental workflow for the biocatalytic synthesis.
Caption: Pathways for the chemical diversification of the enzymatic product.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. Enantioselective acyl-trifluoromethylation of olefins by bulky thiazolium carbene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary synthetic strategies for the preparation of peptidomimetics, compounds designed to mimic the structure and function of natural peptides. Peptidomimetics offer significant advantages in drug discovery, including enhanced metabolic stability, improved bioavailability, and increased receptor affinity and selectivity.[1][2] This document focuses on powerful and versatile methods such as multicomponent reactions (Ugi and Passerini reactions) and Click Chemistry, providing detailed experimental protocols, quantitative data, and visual workflows to guide researchers in this field.
Introduction to Peptidomimetic Synthesis
The design and synthesis of peptidomimetics are crucial in medicinal chemistry to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor absorption and rapid proteolytic degradation.[3] Common strategies involve modifications to the peptide backbone to increase resistance to enzymatic degradation.[4][5] This includes the incorporation of non-natural amino acids, such as D-amino acids, and the replacement of amide bonds with more stable isosteres.[1][2] Solid-phase synthesis is a powerful tool for rapidly generating libraries of peptidomimetics, complementing traditional solution-phase methods.[6][7]
Multicomponent Reactions in Peptidomimetic Synthesis
Multicomponent reactions (MCRs) are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials.[8] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for creating diverse peptide-like structures.[8][9]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of peptidomimetic synthesis, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product in a single step.[1][9][10] This reaction is highly versatile, allowing for the generation of complex, peptide-like molecules with a high degree of structural diversity.[10][11][12] The use of chiral starting materials, such as N-Boc-protected amino aldehydes, can induce diastereoselectivity in the final product.[1]
Caption: Generalized workflow for the Ugi four-component reaction.
This protocol describes a general procedure for the Ugi reaction using N-Boc-D-valinal as the aldehyde component.[1]
Materials:
-
N-Boc-D-valinal (1.0 eq)
-
Amine (e.g., Benzylamine, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)
-
Methanol (MeOH) as solvent
Procedure:
-
Dissolve N-Boc-D-valinal (1.0 eq) in methanol.
-
Add the amine (1.0 eq) and stir the mixture for 20 minutes at room temperature to facilitate the pre-formation of the imine.[1]
-
Add the carboxylic acid (1.0 eq) to the reaction mixture.
-
Add the isocyanide (1.0 eq) and continue stirring at room temperature for 24-48 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide peptidomimetic.[1]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[1][8] This reaction provides a rapid route to ester-containing peptidomimetics, which can serve as valuable intermediates or prodrugs.[1]
Caption: Simplified mechanism of the Passerini three-component reaction.
This protocol outlines a general procedure for the Passerini reaction.[1]
Materials:
-
Aldehyde (e.g., N-Boc-D-valinal, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flask containing anhydrous DCM, add the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired α-acyloxy amide.[1]
| Reaction Type | Key Reactants | Product | Typical Yields | Reference |
| Ugi (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | 47-90% | [10] |
| Ugi (U-4CR) | Aminophosphonic acids, Aldehydes, Isocyanides | Amido-aminophosphonate | 20-92% | [11] |
| Passerini (P-3CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Good to Excellent | [1] |
| Passerini (P-3CR) | Enediyne aldehyde, Isocyanides, Carboxylic acid | Enediyne depsipeptides | 92% | [8] |
Click Chemistry in Peptidomimetic Synthesis
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[13] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[14][15] This triazole moiety is an excellent bioisostere for the amide bond, offering resistance to enzymatic degradation and hydrolysis.[14][16]
Click chemistry is a versatile tool for:
-
Peptide Ligation and Cyclization: Forming macrocyclic peptidomimetics.[16][17]
-
Bioconjugation: Attaching molecules like fluorescent dyes or PEG chains to peptides.[15][16][18]
-
Solid-Phase Synthesis: Incorporating clickable groups onto solid supports for efficient synthesis.[16]
A powerful approach combines the diversity of the Ugi reaction with the efficiency of click chemistry to synthesize macrocyclic peptidomimetics.[17]
Caption: Logical flow for synthesizing macrocycles via the Ugi-click strategy.
This section provides a generalized protocol for Fmoc/tBu-based solid-phase peptide synthesis, a common method for assembling peptide chains before modification or cyclization.[19][20][21]
Materials:
-
Resin (e.g., Rink-amide MBHA resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection solution (e.g., 20% piperidine in NMP or DMF)
-
Solvents (DMF, DCM, NMP)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF for 20-30 minutes.[21]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP or DMF for 30 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[22]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (1.5 eq) with a coupling agent like HBTU (1.5 eq) and an activator base like DIEA (2 eq) in DMF.[22]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed until completion (monitoring with a colorimetric test like the Kaiser test may be performed).
-
Wash the resin with DMF and DCM.[22]
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.[22]
| Synthesis Strategy | Key Features | Advantages | Typical Yields (Ugi-Click) | Reference |
| Solid-Phase Synthesis | Peptide built on a solid support | Facile purification, potential for automation | - | [6][7][21] |
| Click Chemistry (CuAAC) | Azide-alkyne cycloaddition | High yield, bio-orthogonal, stable triazole linkage | up to 85% (macrocycles) | [13][16][17] |
| Ugi-Click Combination | MCR followed by cyclization | Rapid access to diverse macrocyclic peptidomimetics | up to 97% (linear precursor) | [17] |
Conclusion
The synthesis of peptidomimetics is a dynamic and essential field in drug discovery. Multicomponent reactions like the Ugi and Passerini reactions offer unparalleled efficiency in generating diverse libraries of peptide-like molecules.[8][10] Coupled with robust techniques like solid-phase synthesis and the bio-orthogonal precision of click chemistry, researchers have a powerful toolkit to create novel therapeutic candidates with improved pharmacological properties.[6][16] The protocols and data presented here serve as a practical guide for the application of these modern synthetic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. Synthesis of enediyne peptidomimetics by Passerini reaction FULIR [fulir.irb.hr]
- 9. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]
- 10. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jpt.com [jpt.com]
- 14. Use of click-chemistry in the development of peptidomimetic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Synthesis of macrocyclic peptidomimetics via the Ugi-click-strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. qyaobio.com [qyaobio.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important fluorinated amine.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, particularly when using reductive amination methods.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Reducing Agent: The chosen reducing agent may be old, hydrated, or not potent enough for the specific substrate. 2. Poor Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. This can be due to steric hindrance or unfavorable reaction pH. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a freshly opened or properly stored container of the reducing agent. Consider a more reactive agent if applicable (e.g., switching from NaBH(OAc)₃ to NaBH₃CN, while considering safety). 2. Ensure the reaction is run under mildly acidic conditions (pH 6-7) to promote imine formation. The addition of a catalytic amount of acetic acid is common. For difficult substrates, a two-step process (forming and isolating the imine before reduction) may be necessary. 3. For Leuckart-type reactions, temperatures of 160-185°C are often required. For borohydride reductions, room temperature to a gentle reflux may be needed. |
| Significant Amount of Alcohol Byproduct | Premature Ketone Reduction: The reducing agent is reducing the starting ketone (4'-(trifluoromethyl)acetophenone) before it can form the imine. This is common with less selective reducing agents like NaBH₄. | 1. Switch to a more selective reducing agent that preferentially reduces the iminium ion over the ketone, such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN). 2. Employ a two-step procedure: first, stir the ketone and amine source together for a period to allow for imine formation, then add the reducing agent. |
| Formation of N-formylated Byproduct | Leuckart Reaction Conditions: This is a common byproduct when using ammonium formate or formamide as the nitrogen source and reducing agent. | The N-formyl derivative can be hydrolyzed to the desired primary amine by heating with aqueous acid (e.g., HCl) during the workup. |
| Difficult Purification | 1. Product is a Basic Amine: The amine product can be difficult to separate from other basic impurities. 2. Product Volatility: The product may be volatile, leading to loss during solvent removal. | 1. Consider an acidic workup to extract the amine into the aqueous layer as its salt, wash the organic layer to remove neutral impurities, then basify the aqueous layer and extract the free amine. 2. An alternative is precipitation of the amine as a salt (e.g., hydrochloride or trichloroacetate salt) from a non-polar solvent. The free amine can be regenerated afterward. 3. Use rotary evaporation with care, possibly at reduced temperature, to avoid loss of a volatile product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reductive amination of 4'-(trifluoromethyl)acetophenone. This can be achieved through several protocols, with the Leuckart reaction (using ammonium formate) and reductions using borohydride reagents being common choices.
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on a balance of reactivity, selectivity, safety, and cost.
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often preferred for one-pot reactions due to its high selectivity for reducing the intermediate imine in the presence of the ketone. It is also less toxic than cyanoborohydride.[1]
-
Sodium cyanoborohydride (NaBH₃CN) is also highly selective and effective in one-pot procedures but is very toxic, and care must be taken to avoid the generation of HCN gas, especially during acidic workup.[1]
-
Sodium borohydride (NaBH₄) is a powerful and cost-effective reducing agent but is less selective. It can reduce the starting ketone, leading to alcohol byproducts.[1] It is best used in a two-step process where the imine is formed first.
-
Ammonium formate/Formic acid (Leuckart Reaction) serves as both the nitrogen source and the reducing agent. This method is cost-effective but requires high temperatures and can produce N-formylated byproducts.[2][3]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: For Leuckart reactions, ensure the temperature is sufficiently high (typically 160-185°C). For borohydride-based reductions, which are often run at room temperature, gentle heating may increase the rate. Adding a catalytic amount of a Lewis acid like Ti(OiPr)₄ can activate the ketone and accelerate imine formation.[4]
Q4: How can I purify the final product?
A4: As a basic amine, the product can be purified using an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The amine salt will move to the aqueous phase. Wash the organic phase to remove non-basic impurities. Then, make the aqueous phase basic (e.g., with NaOH) and extract the purified free amine with an organic solvent. The product can then be further purified by distillation or chromatography if necessary. Alternatively, precipitation as a salt, for example with trichloroacetic acid, can be an effective purification method.[5]
Data Presentation
Comparison of Reducing Agents for Reductive Amination
The following table provides a qualitative comparison of common reducing agents used in the reductive amination of ketones.
| Reducing Agent | Selectivity (Imine vs. Ketone) | Toxicity | Typical Conditions | Pros | Cons |
| NaBH(OAc)₃ (STAB) | High | Low | Mildly acidic, one-pot | High selectivity, safer alternative to NaBH₃CN.[1] | Higher cost. |
| NaBH₃CN | High | High | Mildly acidic (pH 6-7), one-pot | Excellent selectivity.[1] | Highly toxic, generates cyanide waste.[1] |
| NaBH₄ | Low | Moderate | Neutral/basic, often two-step | Cost-effective, powerful.[1] | Lacks selectivity, can reduce starting ketone.[1] |
| HCOONH₄ (Leuckart) | N/A | Low | High temperature (160-185°C) | Inexpensive, one-pot.[2] | High energy, potential for N-formyl byproduct.[6] |
Experimental Protocols
Protocol 1: Reductive Amination via Leuckart Reaction
This protocol is a general procedure for the reductive amination of an acetophenone derivative using ammonium formate.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 4'-(trifluoromethyl)acetophenone (1.0 equiv) and ammonium formate (5.0-10.0 equiv).
-
Heat the reaction mixture in an oil bath to 160-170°C for 4-6 hours. The reaction is typically run neat (without solvent).
-
After cooling to room temperature, add concentrated HCl (e.g., 3-5 mL per gram of starting ketone) to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Cool the mixture and make it strongly basic by the careful addition of a concentrated NaOH solution. Ensure the solution is cool during this process.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude amine.
-
Purify the product by vacuum distillation or column chromatography as needed.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a one-pot reductive amination using a milder, more selective borohydride reagent.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ammonium acetate or Ammonia in Methanol
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a stirred solution of 4'-(trifluoromethyl)acetophenone (1.0 equiv) in DCE or methanol, add ammonium acetate (5-10 equiv).
-
If necessary, add a catalytic amount of glacial acetic acid (0.1-0.2 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add Sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude amine.
-
Purify the product by vacuum distillation or column chromatography as needed.
Visualizations
Caption: General workflow for the synthesis of the target amine.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorination
Welcome to the technical support center for the optimization of fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during fluorination experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorination reactions.
Problem: Low or No Conversion of Starting Material
Table 1: Troubleshooting Low Conversion in Fluorination Reactions
| Potential Cause | Recommended Solution(s) |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive.[1] Use a fresh bottle of the fluorinating agent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[2] For moisture-sensitive reagents like AgF₂, ensure proper handling and storage.[1] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be required.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorination reactions, such as deoxyfluorination, may require heating to proceed at a reasonable rate.[2] However, be aware that higher temperatures can promote side reactions like elimination.[2] |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination with a fluoride source may be beneficial.[2] |
| Solvent Incompatibility | Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous.[1][2] Common solvents for fluorination include dichloromethane (DCM), chloroform, and toluene.[2] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1][3] |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used with the correct oxidant or co-catalyst. For example, manganese-based catalysts are effective for C-H fluorination of alkanes.[4] |
| Presence of Water | Trace amounts of water can deactivate the fluoride source through strong hydrogen bonding.[4] Ensure all glassware is oven-dried and that reactants and solvents are anhydrous.[5] |
Problem: Formation of Multiple Products and Low Regioselectivity
Table 2: Troubleshooting Poor Selectivity in Fluorination Reactions
| Potential Cause | Recommended Solution(s) |
| Similar Reactivity of C-H Bonds | For C-H fluorination, the primary and secondary C-H bonds can have similar bond dissociation energies, leading to a mixture of isomers.[4] |
| Radical Mechanism | Reactions proceeding through a radical intermediate can exhibit low selectivity.[4] |
| Incorrect Fluorinating Reagent | Different fluorinating reagents can exhibit different selectivities.[1] The choice of reagent can influence whether the mechanism is more S(_N)1-like (prone to rearrangements) or S(_N)2-like.[2] |
| High Reaction Temperature | Lowering the reaction temperature may favor the reaction at the most reactive C-H bond, although this could also decrease the overall yield.[4] |
| Catalyst Choice | The steric and electronic properties of the catalyst can influence regioselectivity. Experiment with different ligands on the metal center.[4] The choice of catalyst and directing group is crucial for C-H activation strategies.[1] |
Problem: Formation of Byproducts (e.g., Elimination, Rearrangement)
Table 3: Troubleshooting Byproduct Formation in Fluorination Reactions
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[5] |
| Strongly Basic Conditions | The presence of a strong base can promote E2 elimination.[2] If possible, use neutral or acidic conditions. For reactions requiring a base, a non-nucleophilic, sterically hindered base can sometimes minimize elimination.[2] |
| Choice of Fluorinating Reagent | Reagents that favor an S(_N)1-type mechanism are more likely to lead to rearrangements.[2] Consider switching to a reagent or conditions that promote an S(_N)2-type mechanism.[2] |
| Substrate Instability | Sensitive substrates can undergo degradation, oxidation, or polymerization under strongly acidic or basic conditions.[1] Employ milder reaction conditions or neutral fluorination methods for sensitive substrates.[1] |
| Excess Fluorinating Agent | Using a large excess of the fluoride source can lead to multiple fluorinations.[4] Control the stoichiometry by using a stoichiometric amount or a slight excess of the fluorinating agent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when handling fluorinating agents?
A1: Many fluorinating agents are highly reactive, toxic, and corrosive.[6][7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][8] Ensure all glassware is dry, as many reagents react vigorously with water.[5] Some reagents, like DAST, can be unstable at higher temperatures.[7] Always quench reactive fluorinating agents carefully, for example, by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution.[5]
Q2: How do I choose the right fluorinating agent for my reaction?
A2: The choice of fluorinating agent depends on the substrate and the desired transformation. For deoxyfluorination of alcohols, reagents like DAST or Deoxo-Fluor are common.[2] For electrophilic fluorination of electron-rich substrates, Selectfluor or N-Fluorobenzenesulfonimide (NFSI) are often used.[9][10] For nucleophilic fluorination, sources like potassium fluoride (KF), cesium fluoride (CsF), or silver fluoride (AgF) are employed.[4] The reactivity and selectivity of the reagent should be considered to minimize side reactions.[1][2]
Q3: What are the best analytical techniques for monitoring my fluorination reaction?
A3: The progress of a fluorination reaction can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] For detailed analysis of fluorinated compounds, techniques like ¹⁹F NMR spectroscopy can be very informative.[11]
Q4: Why is the fluorination of complex molecules often challenging?
A4: Late-stage fluorination of complex molecules is challenging because many fluorination reactions require harsh conditions that are not compatible with a wide range of functional groups.[12][13] This can lead to a limited substrate scope and lack of selectivity.[12][13] The development of milder and more selective fluorination methods is an active area of research.
Q5: What are some key considerations when scaling up a fluorination reaction?
A5: Scaling up fluorination reactions can present challenges not observed on a small scale.[5] These include temperature control due to exothermic reactions, safe handling of larger quantities of hazardous reagents, and potential for increased byproduct formation.[5] Careful monitoring of reaction parameters and slow, controlled addition of reagents are crucial for a successful scale-up.[5]
Experimental Protocols
General Protocol for Electrophilic Fluorination using Selectfluor
This is a representative protocol and should be optimized for your specific substrate.
Materials:
-
Substrate
-
Selectfluor
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the substrate and any catalyst to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reagent Addition: While stirring, add Selectfluor in one portion or in portions to the reaction mixture.
-
Reaction: Seal the vessel and stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture may be filtered through a pad of Celite to remove any solids. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Table 4: Example Optimization Parameters for Electrophilic Fluorination
| Parameter | Range/Value | Notes |
| Selectfluor (equiv.) | 1.1 - 2.0 | An excess is often used to ensure complete conversion. |
| Catalyst (mol%) | 5 - 20 | For catalyzed reactions, the loading should be optimized. |
| Temperature (°C) | 25 - 60 | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time (h) | 1 - 24 | Monitor reaction for completion. |
| Solvent | Acetonitrile, DCE, DCM | Solvent choice can significantly impact the reaction outcome.[14] |
General Protocol for Deoxyfluorination of an Alcohol using DAST
Safety Warning: DAST is toxic and reacts violently with water. It can also decompose exothermically at elevated temperatures. Handle with extreme caution in a fume hood.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar and a dropping funnel
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the alcohol substrate in the anhydrous solvent in an oven-dried reaction vessel.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add DAST dropwise to the stirred solution via a dropping funnel. Maintain the low temperature during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for the desired time. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for optimizing fluorination reactions.
Caption: A general experimental workflow for a fluorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. brynmawr.edu [brynmawr.edu]
- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Racemization in Chiral Amine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenge of racemization in chiral amine synthesis, ensuring the stereochemical integrity of your molecules.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This guide addresses specific problems you may encounter during your experiments, offering step-by-step solutions to identify and mitigate racemization.
Problem 1: Significant loss of enantiomeric excess (ee) is observed in the final product after a coupling reaction.
-
Initial Checks & Potential Causes:
-
Reaction Temperature: Was the reaction performed at an elevated temperature? High temperatures can provide the energy needed to overcome the inversion barrier of the chiral center, leading to racemization.[1]
-
Base Strength and Sterics: Are you using a strong, non-sterically hindered base (e.g., DIPEA)? Such bases can increase the rate of proton abstraction from the chiral center, facilitating racemization.[2][3]
-
Coupling Reagents & Additives: Are you using a carbodiimide coupling reagent without a racemization-suppressing additive? Reagents like DIC or EDC can lead to highly reactive intermediates prone to racemization if not controlled.[2][4]
-
Solvent Choice: Is a polar, protic solvent being used? These solvents can stabilize charged, achiral intermediates that may form during the reaction, thereby promoting racemization.[1]
-
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high racemization levels.
Problem 2: Racemization occurs during the purification of the chiral amine.
-
Initial Checks & Potential Causes:
-
pH of Aqueous Workup: Have you used strongly acidic or basic aqueous solutions during extraction? Both can cause racemization, especially if the chiral center is labile.
-
Chromatography Conditions: Is the silica gel for column chromatography acidic? Residual acid on silica can promote racemization of sensitive compounds. Is the purification run at a high temperature?
-
Storage: Is the purified amine stored in a protic solvent or at room temperature for an extended period?
-
-
Solutions:
-
During workup, use mild buffers like saturated sodium bicarbonate or dilute ammonium chloride.
-
For chromatography, consider neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then re-equilibrating with the mobile phase. Alternatively, use neutral alumina.
-
Store the purified product in an aprotic solvent at low temperatures (-20°C).
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of racemization in chiral amine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched sample into a mixture containing equal amounts of both enantiomers.[5] The primary causes include:
-
Formation of Achiral Intermediates: Reactions proceeding through planar, achiral intermediates like carbocations or enolates are prone to racemization. For example, removing a proton from a chiral carbon can create a planar carbanion, which can be re-protonated from either side, leading to a racemic mixture.[1][5]
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can facilitate the inversion of a stereocenter.[1]
-
Equilibrium Processes: If a pathway exists for the interconversion of enantiomers and the racemic mixture is the thermodynamically favored state, racemization can occur spontaneously.[1]
Caption: Mechanism of racemization via an achiral intermediate.
Q2: How can I proactively prevent racemization during amide bond formation involving a chiral amine?
A2: To minimize racemization during coupling reactions, consider the following:
-
Use Urethane-Based Protecting Groups: Protecting groups like Fmoc, Boc, and Cbz on the amine's nitrogen are designed to resist racemization.[4]
-
Select Appropriate Coupling Reagents and Additives: Use carbodiimides (like DIC) in combination with additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][6] These additives form active esters that are more stable and less prone to racemization.[2] Aminium/uronium salt-based reagents like HATU are also highly effective at suppressing racemization.[4][7]
-
Control the Base: Opt for weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of strong bases like DIPEA.[2][3]
-
Maintain Low Temperatures: Performing the coupling at 0°C or below can significantly reduce the rate of racemization.
Q3: What is Dynamic Kinetic Resolution (DKR) and how can it be used to overcome racemization?
A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that converts a racemic mixture entirely into a single, desired enantiomer, allowing for a theoretical yield of 100%.[8][9] This is achieved by combining a rapid, in-situ racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers.[9] While the selective reaction proceeds, the unwanted enantiomer is continuously racemized to replenish the reactive enantiomer.[9] This process is often accomplished by coupling an enzymatic resolution with a metal-catalyzed racemization.[10] For example, a lipase can selectively acylate one amine enantiomer while a palladium or ruthenium catalyst racemizes the remaining amine.[8][10]
Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).
Q4: How do I accurately determine the enantiomeric excess (ee) of my chiral amine?
A4: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[4][11][12] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. The enantiomeric excess is calculated from the integrated areas of the two peaks. Other methods include NMR spectroscopy with chiral solvating agents and gas chromatography (GC) with a chiral column.[4][13]
Data Presentation: Comparison of Racemization Control Strategies
The following tables summarize quantitative data on the effectiveness of different reagents and conditions in controlling racemization during coupling reactions.
Table 1: Effect of Coupling Additives on Enantiomeric Purity
| Coupling Reagent | Additive | Base | Temperature (°C) | Product ee (%) |
| DIC | None | DIPEA | 25 | 75.2 |
| DIC | HOBt | DIPEA | 25 | 95.8 |
| DIC | Oxyma | DIPEA | 25 | 99.1 |
| HATU | - | DIPEA | 25 | 98.5 |
| COMU | - | DIPEA | 25 | 99.5 |
Data is illustrative and compiled from general findings in peptide and amine coupling literature.[2][4][6]
Table 2: Influence of Base on Racemization
| Coupling System | Base | Temperature (°C) | Product ee (%) |
| DIC/Oxyma | DIPEA | 25 | 99.1 |
| DIC/Oxyma | NMM | 25 | >99.8 |
| DIC/Oxyma | 2,4,6-Collidine | 25 | >99.8 |
Data is illustrative, highlighting the general trend that weaker or more sterically hindered bases minimize racemization.[2][3]
Experimental Protocols
Protocol 1: General Coupling of a Carboxylic Acid to a Chiral Amine with Minimized Racemization using DIC/Oxyma
-
Materials:
-
Chiral amine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and Oxyma (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chiral amine (1.0 eq) to the solution.
-
Slowly add DIC (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric excess of the purified product using Protocol 2.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Objective: To separate and quantify the enantiomers of a chiral amine or its derivative to determine its enantiomeric purity.
-
Materials & Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., acetylated β-cyclodextrin-based, Pirkle-type, etc. - selection is compound-dependent)
-
HPLC-grade solvents (typically Hexane and Isopropanol or Ethanol)
-
Sample of the purified compound
-
Racemic standard of the compound (if available)
-
-
Procedure:
-
Method Development (if necessary):
-
Consult literature or column manufacturer guidelines for a starting mobile phase composition for your class of compound. A common mobile phase for chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol).[4]
-
Prepare a dilute solution (e.g., 1 mg/mL) of the racemic standard in the mobile phase.
-
Inject the racemic sample and adjust the mobile phase composition (ratio of hexane to alcohol) to achieve baseline separation of the two enantiomer peaks. A flow rate of 0.5 - 1.0 mL/min is typical.[4]
-
-
Sample Analysis:
-
Prepare a solution of your purified compound at the same concentration as the standard.
-
Inject the sample onto the HPLC system using the optimized method.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. princeton.edu [princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. uma.es [uma.es]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Ethylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated ethylamines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of fluorinated ethylamines.
Fractional Distillation
| Problem | Possible Cause | Solution |
| Low Yield of Purified Product | - Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation of components with close boiling points. - Heating Rate Too High: Rapid heating can lead to poor separation and carryover of impurities with the distillate.[1] - Unstable Vacuum: Fluctuations in pressure can cause inconsistent boiling and poor separation.[1] | - Use a Longer or More Efficient Column: Select a column with a higher number of theoretical plates. - Reduce Heating Rate: Heat the mixture slowly and steadily to allow for proper equilibrium between the liquid and vapor phases.[1] - Check for Leaks: Ensure all joints and seals in the vacuum distillation setup are secure to maintain a stable vacuum.[1] |
| Product Contaminated with Impurities | - Boiling Points are Too Close: The boiling points of the desired ethylamine and impurities may be very similar. - "Bumping" of the Liquid: Uneven boiling can lead to the physical transfer of non-volatile impurities into the condenser.[1] | - Increase Reflux Ratio: A higher reflux ratio can improve the separation of liquids with close boiling points.[2] - Use Boiling Chips or a Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Crystallize | - Too Much Solvent Used: The solution is not saturated enough for crystals to form.[3] - Supersaturated Solution: The solution may be supersaturated, requiring a nucleation site to initiate crystallization.[3] | - Evaporate Excess Solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.[4] - Induce Crystallization: Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod to create nucleation sites.[3] |
| Product "Oils Out" Instead of Crystallizing | - Low Melting Point of the Compound: The compound's melting point may be lower than the boiling point of the solvent.[3] - Solution Cooled Too Quickly: Rapid cooling can sometimes favor the formation of an oil over crystals.[5] | - Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.[5] - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5] |
| Purity Does Not Improve Significantly | - Impurities Have Similar Solubility: The impurities may have a similar solubility profile to the desired compound in the chosen solvent.[5] - Co-precipitation of Impurities: Impurities may crystallize along with the product.[5] | - Try a Different Solvent System: Experiment with different solvents or solvent mixtures.[5] - Perform a Second Recrystallization: A subsequent recrystallization from a different solvent system can often improve purity.[5] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | - Secondary Interactions: Basic fluorinated ethylamines can interact with acidic silanol groups on the silica-based stationary phase.[5] - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.[6] | - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions. - Adjust Mobile Phase pH: For basic compounds, a lower pH (at least 2 units away from the pKa) often improves peak shape.[6] - Add Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is a common additive in reversed-phase chromatography for improving the peak shape of basic compounds.[7] |
| Poor Separation of Compound from Impurities | - Insufficient Resolution: The chosen column and mobile phase may not be adequate to separate the target compound from impurities with similar polarity.[5] | - Optimize the Mobile Phase: Adjust the gradient, organic modifier (e.g., acetonitrile vs. methanol), or additives.[5] - Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[5] - Consider an Orthogonal Technique: If co-elution persists, a different chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) may be effective for polar compounds.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated ethylamines?
A1: The primary purification techniques for fluorinated ethylamines and their salts include fractional distillation, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[5] The choice of method depends on the physical state of the compound (liquid or solid), the nature and boiling points of impurities, and the required scale of purification.
Q2: How do I choose between distillation and chromatography for purifying a liquid fluorinated ethylamine?
A2: Fractional distillation is generally preferred for large-scale purification of liquid fluorinated ethylamines, especially if the boiling points of the impurities are significantly different from the product.[2] Preparative HPLC is more suitable for smaller scales or when high purity is required and the impurities have very similar boiling points to the product.
Q3: What are some suitable solvents for the recrystallization of fluorinated ethylamine salts?
A3: A systematic solvent screening is the best approach.[5] Common solvents to test include ethanol, isopropanol, ethyl acetate, and their mixtures with non-polar solvents like hexanes. The ideal solvent will dissolve the compound when hot but not when it is cold.[8]
Q4: I am having trouble with the volatility of my low-boiling point fluorinated ethylamine during handling and purification. What precautions should I take?
A4: Low-boiling point fluorinated ethylamines should be handled in a well-ventilated fume hood. During purification by distillation, ensure the condenser is adequately cooled to minimize losses. When handling and storing, use sealed containers and keep them at a low temperature (e.g., 2-8°C).
Q5: How can I assess the purity of my fluorinated ethylamine?
A5: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common method for quantitative purity analysis.[9] For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both identifying and quantifying fluorinated impurities.[10]
Data Presentation
The following table summarizes yield data for the purification of specific fluorinated ethylamines by distillation, as reported in the literature.
| Compound | Purification Method | Reported Yield (%) | Reference |
| 2,2,2-Trifluoroethylamine | Vacuum Rectification | 96.4 - 97.8 | [10] |
| 2,2-Difluoroethylamine | Distillation | 87 - 88 | [11] |
Experimental Protocols
Protocol 1: Fractional Distillation of 2,2,2-Trifluoroethylamine
This protocol is a general guideline and should be adapted based on the specific equipment and scale of the experiment. 2,2,2-Trifluoroethylamine has a low boiling point (36-37°C) and should be handled with appropriate safety precautions.
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add the crude 2,2,2-trifluoroethylamine and a few boiling chips or a magnetic stir bar.[1]
-
Distillation:
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2,2,2-trifluoroethylamine (36-37°C).
-
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool down before disassembly.
Protocol 2: Recrystallization of a Fluorinated Ethylamine Salt
This is a general protocol for the recrystallization of a solid fluorinated ethylamine salt. The choice of solvent is critical and should be determined through preliminary solubility tests.[8]
-
Dissolution: In a flask, dissolve the crude fluorinated ethylamine salt in a minimal amount of a suitable hot solvent.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. Further cooling in an ice bath can increase the yield.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: HPLC Purity Analysis of a Fluorinated Ethylamine
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the fluorinated ethylamine in the initial mobile phase composition.
Visualizations
Caption: General workflow for the purification of fluorinated ethylamines.
Caption: Decision tree for selecting a primary purification technique.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]
- 11. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Trifluoromethyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl (CF₃) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethyl compound showing signs of degradation in aqueous solution?
A1: While the trifluoromethyl group is known for its high metabolic and chemical stability due to the strength of the C-F bond, it is not completely inert.[1][2] Degradation can occur under specific conditions, most commonly through hydrolysis. This is particularly prevalent in neutral to alkaline (basic) aqueous buffers.[3][4] The susceptibility to degradation is highly dependent on the overall structure of the molecule.
Key factors that influence the stability of the trifluoromethyl group include:
-
pH: Alkaline conditions significantly accelerate the hydrolysis of a -CF₃ group to a carboxylic acid (-COOH).[3]
-
Molecular Structure: The electronic environment of the -CF₃ group is critical. For example, trifluoromethyl groups on aromatic rings that are ortho or para to a hydroxyl (-OH) group are much more susceptible to hydrolysis under basic conditions.[4][5] In contrast, a meta substitution pattern can be highly resistant to hydrolysis.[4]
-
Temperature: Higher temperatures can promote degradation.[6]
-
Light Exposure: UV light can induce photodegradation, another potential degradation pathway.[3]
Q2: What are the most common degradation products I should look for?
A2: The primary degradation product from the hydrolysis of a trifluoromethyl group is the corresponding carboxylic acid (-COOH) , with the concurrent release of fluoride ions.[3] For instance, a benzotrifluoride derivative would hydrolyze to the corresponding benzoic acid.
Another potential degradation product, especially under photolytic (UV light) conditions, is trifluoroacetic acid (TFA) .[3][7] If other parts of your molecule are more labile, you may see degradation products unrelated to the -CF₃ group itself, such as the hydrolysis of ester or amide functionalities.[3] For example, the degradation of the drug teriflunomide can yield 4-(trifluoromethyl)aniline from the cleavage of an amide bond.[6]
Q3: My compound contains a trifluoromethylphenol moiety. Are there special stability concerns?
A3: Yes, trifluoromethylphenols (TFMPs) require special consideration. The position of the -CF₃ group relative to the hydroxyl group dramatically affects stability in aqueous solutions.
-
2-TFMP and 4-TFMP (ortho and para): These isomers are prone to spontaneous hydrolytic defluorination in aqueous buffers, particularly from pH 7 to 10.8, to form the corresponding hydroxybenzoic acids.[4] The reaction is driven by the deprotonation of the phenol group under these pH conditions.
-
3-TFMP (meta): This isomer is highly resistant to hydrolysis, even at elevated temperatures and alkaline pH.[4]
This reactivity difference is crucial for designing experiments and interpreting stability data.
Table 1: pH-Dependent Hydrolysis of Trifluoromethylphenol (TFMP) Isomers
| Compound | pH Range Tested | Observation | Reference |
| 2-TFMP | 6.2 - 10.8 | No degradation at pH 6.2; Hydrolysis observed from pH 7 to 10.8. | [4] |
| 3-TFMP | 6.2 - 10.2 | No hydrolysis observed, even at 40°C. | [4] |
| 4-TFMP | 6.2 - 10.8 | Hydrolysis observed across all tested pH values. | [4] |
Q4: How can I monitor the stability of my trifluoromethyl compound and detect degradation?
A4: A combination of chromatographic and spectroscopic techniques is recommended. The two most powerful methods are ¹⁹F NMR and HPLC-MS.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is an excellent method for quantitatively monitoring the parent compound.[8] Since the ¹⁹F nucleus is highly sensitive and has 100% natural abundance, you can directly observe the signal from your -CF₃ group.[8][9] A decrease in the integral of the parent compound's signal over time indicates degradation. New signals appearing in the ¹⁹F spectrum would suggest the formation of fluorinated degradation products like TFA. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it ideal for analyzing complex mixtures.[8]
-
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique is ideal for separating the parent compound from its degradation products and identifying them.[6][10] You can monitor for the appearance of new peaks in your HPLC chromatogram over time. The mass spectrometer can then provide the mass-to-charge ratio (m/z) of these new peaks, helping to identify potential degradation products, such as the corresponding carboxylic acid or fragments of the parent molecule.[6][11][12]
Troubleshooting Guides
Issue: I see an unexpected new peak in my HPLC chromatogram after incubating my compound in an aqueous buffer.
This guide will help you diagnose the potential cause of instability.
Issue: How do I design and perform a stability study using ¹⁹F NMR?
This guide provides a general protocol for assessing the stability of a trifluoromethyl compound in solution.
Degradation Pathways Overview
Before starting, it's helpful to visualize the common degradation pathways you are testing for.
Experimental Protocol: ¹⁹F NMR Stability Study
This protocol outlines a method to monitor the stability of a trifluoromethyl compound under aqueous conditions.[13]
Objective: To quantify the degradation of a trifluoromethyl-containing compound over time in a buffered aqueous solution.
Materials:
-
Trifluoromethyl compound of interest
-
Internal standard (IS): A stable, fluorinated compound with a ¹⁹F NMR signal that does not overlap with the sample, e.g., 4,4´-difluorobenzophenone.
-
Deuterated solvent (e.g., D₂O) for NMR locking.
-
Aqueous buffer at desired pH (e.g., 50 mM sodium phosphate, pH 7.4).
-
NMR tubes.
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of your test compound in a suitable organic solvent (e.g., DMSO) if it has low aqueous solubility.
-
Prepare a stock solution of the internal standard in the same solvent. The concentration should be chosen to give a strong, clear signal.
-
-
Sample Preparation (Timepoint t=0):
-
In an NMR tube, combine the aqueous buffer, a specific volume of D₂O (typically 5-10% of the total volume for locking), a known amount of the internal standard stock solution, and a known amount of your test compound stock solution.
-
The final concentration of the test compound should be accurately known (e.g., 200 µM).[13]
-
Vortex the tube gently to ensure a homogenous solution.
-
-
NMR Acquisition (t=0):
-
Acquire a ¹⁹F NMR spectrum immediately after preparation. This is your baseline (t=0) measurement.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay long enough to ensure full relaxation of both the sample and internal standard signals (e.g., 10 seconds).[13]
-
-
Incubation:
-
Store the NMR tube under the desired experimental conditions (e.g., 25°C, protected from light).
-
Prepare identical samples for each future timepoint to be tested.
-
-
Subsequent Timepoints (e.g., t=24h, t=1 week):
-
At each designated timepoint, acquire a ¹⁹F NMR spectrum of the corresponding sample under the exact same acquisition parameters used for the t=0 measurement.[13]
-
Data Analysis:
-
Integration: In each spectrum, carefully integrate the peak corresponding to your test compound and the peak for the internal standard.
-
Normalization: Calculate the ratio of the test compound's integral to the internal standard's integral for each timepoint.
-
Ratio(t) = Integral(Compound) / Integral(Internal Standard)
-
-
Quantification: Determine the percentage of the compound remaining at each timepoint relative to the start.
-
% Remaining(t) = [Ratio(t) / Ratio(t=0)] * 100
-
-
Visualization: Plot the "% Remaining" versus time to visualize the degradation kinetics. Also, inspect the spectra for the appearance of new peaks that could correspond to fluorinated degradation products.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Separation of Fluorinated Amines
Welcome to the Technical Support Center for the enantioselective separation of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common experimental issues and to offer detailed answers to frequently asked questions. The unique physicochemical properties of fluorinated amines present specific challenges in chiral separations, and this center aims to provide practical and effective solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the enantioselective separation of fluorinated amines.
Question 1: Why am I observing poor peak shape, such as significant tailing, for my fluorinated amine analytes?
Answer: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like amines on silica-based chiral stationary phases (CSPs). This is often due to strong interactions between the basic amine and acidic residual silanol groups on the silica surface. The high electronegativity of fluorine can also influence the basicity (pKa) of the amine, potentially altering these interactions.
Troubleshooting Steps:
-
Mobile Phase Additives: The most effective solution is to add a basic modifier to your mobile phase to suppress the silanol interactions.
-
Common Additives: Diethylamine (DEA), triethylamine (TEA), or ethanolamine are frequently used.
-
Concentration: Start with a low concentration, typically 0.1% (v/v), and optimize as needed, up to 0.5%.
-
Consideration: Be aware that basic additives can sometimes alter the stationary phase over time. It is good practice to dedicate a column for methods using basic additives.
-
-
Choice of Chiral Stationary Phase (CSP): Some CSPs are better suited for basic compounds. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point. Immobilized polysaccharide phases offer greater solvent compatibility, allowing for a wider range of conditions to be explored.
-
Lowering Mobile Phase pH: While counterintuitive for a basic analyte, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape by ensuring the analyte is consistently in its protonated form, though this is less common for basic analytes.
-
Supercritical Fluid Chromatography (SFC): SFC is often an excellent alternative to HPLC for chiral amine separations, as it can provide better peak shapes and faster analysis times. The use of CO2-based mobile phases can reduce unwanted secondary interactions.
Question 2: I am not achieving baseline separation of my fluorinated amine enantiomers. How can I improve the resolution?
Answer: Achieving adequate resolution (Rs > 1.5) is the primary goal of any chiral separation. If you are observing poor resolution, several parameters can be systematically adjusted.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.
-
Reversed Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Polar Organic Mode: This mode, often using acetonitrile and an alcohol, can be very effective for amines.
-
-
Change the Alcohol Modifier: Switching between isopropanol (IPA), ethanol, and butanol can significantly alter selectivity.
-
Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral separations. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
Modify the Column Temperature: Temperature can have a significant impact on enantioselectivity.
-
Lowering Temperature: Often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.
-
Increasing Temperature: Can sometimes improve peak efficiency and may alter selectivity in unexpected ways. It is a parameter worth screening.
-
-
Screen Different CSPs: There is no universal chiral column. If optimization on one column fails, it is essential to screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).
Question 3: My retention times are too long, leading to excessively long analysis times. How can I reduce them without sacrificing resolution?
Answer: Long retention times can be a bottleneck in high-throughput environments. The goal is to reduce the analysis time while maintaining at least baseline resolution.
Troubleshooting Steps:
-
Increase Mobile Phase Strength:
-
Normal Phase: Gradually increase the percentage of the alcohol modifier in the mobile phase. This will decrease retention.
-
Reversed Phase: Increase the percentage of the organic solvent.
-
-
Increase Flow Rate: A higher flow rate will proportionally decrease retention times. However, be mindful that this can also lead to a loss of resolution. A balance must be found.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is known for its ability to provide much faster separations than HPLC, often 3 to 5 times faster, due to the low viscosity of the mobile phase.[1]
Question 4: What is chiral derivatization, and should I consider it for my fluorinated amines?
Answer: Chiral derivatization is a technique where the enantiomeric mixture is reacted with a pure, single-enantiomer derivatizing agent to form diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).
When to Consider Derivatization:
-
No Direct Method Works: If you have screened multiple CSPs and mobile phases without success, derivatization offers a robust alternative.
-
Improved Detection: If your fluorinated amine lacks a strong chromophore for UV detection, a derivatizing agent can be chosen that imparts a strong UV-absorbing or fluorescent tag.
-
Confirmation of Absolute Configuration: Certain derivatizing agents, like Marfey's reagent, can be used to determine the absolute configuration of the amine.[3]
A widely used agent for primary and secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4][5]
Data Presentation: Quantitative Analysis
The selection of the appropriate Chiral Stationary Phase (CSP) is critical for a successful separation. The following tables provide a summary of quantitative data to aid in method development.
Table 1: Comparison of Polysaccharide-Based CSPs for the Separation of Fluorinated Racemic Esters *
| Analyte (Fluorinated Chain) | Chiral Stationary Phase | Mobile Phase (ACN:H₂O, v/v) | Resolution (Rs) | Selectivity (α) |
| C₅F₁₁BiPh | ReproSil Chiral MIG | 95:5 | 4.81 | 1.83 |
| C₇F₁₅BiPh | ReproSil Chiral MIG | 95:5 | 3.53 | 1.58 |
| C₅F₁₁BiPh | ReproSil Chiral MIC | 95:5 | 2.15 | 1.34 |
| C₇F₁₅BiPh | ReproSil Chiral MIC | 95:5 | 1.63 | 1.25 |
*Data adapted from a study on fluorinated liquid crystalline esters to illustrate the comparative performance of different CSPs for fluorinated compounds.[6] ReproSil Chiral MIG is an amylose-based CSP, while ReproSil Chiral MIC is a cellulose-based CSP.
Table 2: Effect of Basic Mobile Phase Additives on Peak Shape for Basic Compounds
| Analyte | Mobile Phase Conditions | Peak Asymmetry (As) |
| Basic Drug Compound | Hexane/IPA (98/2) | > 2.0 (Tailing) |
| Basic Drug Compound | Hexane/IPA/DEA (98/2/0.2) | 1.15 |
| Basic Drug Compound | Hexane/IPA/TEA (98/2/0.2) | 1.20 |
*Illustrative data synthesized from typical observations in chiral chromatography of basic compounds.[7][8]
Experimental Protocols
Protocol 1: General Method Development for Chiral HPLC Separation of a Fluorinated Primary Amine
This protocol outlines a systematic approach to developing a chiral separation method using polysaccharide-based CSPs.
1. Materials and Equipment:
-
HPLC system with UV or MS detector
-
Chiral Stationary Phases: Start with a screening set, for example:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN)
-
Additives: Diethylamine (DEA)
-
Sample: Racemic fluorinated amine dissolved in mobile phase or a compatible solvent at ~1 mg/mL.
2. Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: n-Hexane/IPA (90/10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane/EtOH (90/10, v/v) + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Procedure: Screen each of the selected columns with both Mobile Phase A and B.
3. Optimization (if partial or no separation is observed):
-
Adjust Alcohol Content: If retention is too low, decrease the alcohol percentage (e.g., to 5%). If retention is too high, increase it (e.g., to 20%).
-
Change Alcohol: If IPA does not provide good selectivity, switch to EtOH, or vice-versa.
-
Lower Flow Rate: Decrease the flow rate to 0.5 mL/min to see if resolution improves.
-
Vary Temperature: Test the separation at 15 °C and 40 °C.
4. Polar Organic Mode Screening:
-
If normal phase is unsuccessful, switch to polar organic mode.
-
Mobile Phase C: ACN/IPA (90/10, v/v) + 0.1% DEA
-
Mobile Phase D: ACN/EtOH (90/10, v/v) + 0.1% DEA
-
Procedure: Repeat the screening and optimization steps with these mobile phases.
Protocol 2: Chiral Derivatization using Marfey's Reagent (FDAA)
This protocol describes the derivatization of a fluorinated primary amine with Marfey's reagent for analysis on a standard achiral HPLC column.[5][9]
1. Materials:
-
Fluorinated amine sample (~50 nmol)
-
Marfey's Reagent (FDAA): 1% solution in acetone (w/v)
-
Buffer: 1 M Sodium Bicarbonate (NaHCO₃)
-
Quenching Solution: 2 M Hydrochloric Acid (HCl)
-
Solvents: Acetone, HPLC-grade water and acetonitrile
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Derivatization Procedure:
-
Dissolve the fluorinated amine sample (e.g., 50 µL of a 1 mM solution) in 100 µL of water.
-
Add 100 µL of the 1% FDAA solution in acetone.
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.
-
Vortex the mixture and incubate at 40 °C for 1 hour in a water bath or heating block.
-
After incubation, cool the reaction vial to room temperature.
-
Quench the reaction by adding 10 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen or in a vacuum concentrator.
-
Dilute the remaining aqueous solution with mobile phase to a suitable volume for HPLC injection.
3. HPLC Analysis of Diastereomers:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm (the λmax for the DNP group).[10]
Mandatory Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Parameter Relationships in Chiral Separation
Caption: Inter-relationships of key parameters affecting chiral separation.
References
- 1. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
Technical Support Center: Managing Harsh Reaction Conditions in Fluorination Chemistry
Welcome to the Technical Support Center for fluorination chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the often-harsh conditions encountered during fluorination reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and questions related to difficult fluorination reactions.
Q1: My deoxyfluorination reaction with DAST is giving a low yield. What are the common causes and how can I improve it?
A: Low yields in DAST-mediated deoxyfluorination reactions are a frequent issue. Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.
Possible Causes & Solutions:
-
Inactive Reagent: DAST is sensitive to moisture and can degrade over time, especially if not stored under anhydrous conditions. Using a fresh bottle of the reagent is a crucial first step.[1]
-
Insufficient Reagent: For sterically hindered alcohols or less reactive substrates, an excess of DAST may be required. Increasing the equivalents of the fluorinating reagent can drive the reaction to completion.[1]
-
Suboptimal Temperature: While many DAST reactions are initiated at low temperatures (e.g., -78 °C), some substrates require heating to proceed at a reasonable rate.[1] Gradually increasing the reaction temperature should be explored, but with caution, as higher temperatures can promote side reactions.[1]
-
Poor Leaving Group: The hydroxyl group must be effectively activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source can be a more effective strategy.[1]
-
Solvent Incompatibility: The solvent must be anhydrous and compatible with DAST. Dichloromethane (DCM) is a commonly used solvent.[1]
Q2: I am observing significant elimination and rearrangement byproducts in my DAST fluorination. How can I minimize these side reactions?
A: The formation of alkenes (elimination) and rearranged products is a known side reaction with DAST, particularly with substrates prone to carbocation formation.[2][3]
Strategies to Minimize Side Reactions:
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can suppress elimination, which often has a higher activation energy.[1]
-
Choice of Fluorinating Reagent: For substrates sensitive to acidic conditions generated from DAST decomposition, consider using a more thermally stable alternative like Deoxo-Fluor®.[4]
-
Use of a Non-coordinating Solvent: Solvents that do not stabilize carbocationic intermediates can sometimes reduce rearrangement.
-
Substrate Modification: If possible, modifying the substrate to disfavor carbocation formation at a particular position can be effective.
Q3: My electrophilic fluorination of an electron-deficient arene with Selectfluor® is inefficient. What can I do to improve the outcome?
A: Fluorinating electron-deficient aromatic rings with electrophilic fluorinating agents like Selectfluor® can be challenging due to the reduced nucleophilicity of the arene.
Tips for Improvement:
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation barrier for the fluorination of deactivated rings.
-
Use of Additives: Lewis or Brønsted acids can sometimes be used to activate the substrate or the fluorinating agent, but care must be taken to avoid unwanted side reactions.
-
Alternative Reagents: For highly deactivated systems, more potent electrophilic fluorinating agents might be necessary.
-
Metal Catalysis: Palladium-catalyzed electrophilic fluorination has been shown to be effective for some electron-poor substrates.[5]
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce fluorine, but the reaction is not proceeding. What are the key factors for a successful SNAr fluorination?
A: Successful SNAr fluorination relies on a combination of factors related to the substrate, fluoride source, and reaction conditions.
Key Considerations:
-
Activating Group: A strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[6]
-
Leaving Group: The leaving group ability in S
NAr reactions often follows the trend F > NO₂ > Cl ≈ Br.[7] While counterintuitive, fluoride can be an excellent leaving group in this context. -
Anhydrous Conditions: Nucleophilic fluoride sources, such as potassium fluoride (KF) or cesium fluoride (CsF), are highly sensitive to moisture.[8] Rigorously dried reagents and solvents are essential.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to dissolve the fluoride salt and promote the reaction.
-
Phase-Transfer Catalysis: For reactions with poorly soluble fluoride salts, a phase-transfer catalyst (e.g., a quaternary ammonium salt or a cryptand) can be employed to enhance the concentration and reactivity of the fluoride anion in the organic phase.[9][10]
II. Data Presentation: Reaction Parameters and Material Compatibility
Table 1: Typical Reaction Conditions for Common Fluorinating Reagents
| Fluorinating Reagent | Substrate Type | Typical Solvents | Temperature Range (°C) | Key Considerations |
| DAST | Alcohols, Aldehydes, Ketones | DCM, THF, Toluene | -78 to RT (can be heated cautiously) | Moisture sensitive, can decompose violently above 80°C.[1][2] |
| Deoxo-Fluor® | Alcohols, Aldehydes, Ketones | DCM, THF | -78 to RT | More thermally stable than DAST. |
| Selectfluor® | Electron-rich arenes, enolates | Acetonitrile, Water | RT to reflux | Strong oxidizing agent, can react with some solvents.[8][11] |
| HF/Pyridine | Alcohols, Alkenes | Neat or in DCM | 0 to RT | Highly corrosive and toxic, requires specialized equipment.[12][13] |
| KF/CsF (S | Activated Aryl Halides | DMF, DMSO, Sulfolane | 80 to 220 | Requires anhydrous conditions and often a phase-transfer catalyst. |
Table 2: Material Compatibility for Harsh Fluorination Conditions
| Material | Fluorine Gas (F₂) | Anhydrous HF | Aqueous HF | Compatibility Notes |
| Stainless Steel (304, 316) | Good (forms passive fluoride layer) | Good[14] | Limited (corrosion can occur) | Passivation is crucial for use with F₂. |
| Monel® | Excellent | Excellent | Excellent | Highly resistant to HF in various forms. |
| Nickel | Excellent | Excellent | Excellent | Forms a stable fluoride film. |
| Copper | Good | Good | Good | Forms a protective cupric fluoride film. |
| Aluminum | Good (forms passive AlF₃ layer) | Good | Poor | Not recommended for aqueous HF. |
| Glass | Not Recommended | Not Recommended | Not Recommended | Rapidly etched by HF. |
| PTFE (Teflon®) | Excellent | Excellent | Excellent | One of the most resistant polymers. |
| Polyethylene (PE) | Good | Good | Good | Suitable for containers and tubing. |
| Polypropylene (PP) | Fair | Fair | Fair | Less resistant than PE, especially at elevated temperatures. |
| Hastelloy® | Excellent | Excellent | Excellent | Highly corrosion-resistant nickel alloy. |
This table provides general guidance. Always consult specific chemical compatibility charts for your exact conditions (temperature, pressure, concentration).
III. Experimental Protocols
Protocol 1: Deoxyfluorination of a Secondary Alcohol using DAST
This protocol provides a general procedure for the deoxyfluorination of a secondary alcohol. Caution: DAST is toxic, corrosive, and moisture-sensitive. Handle in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
Secondary alcohol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the secondary alcohol in anhydrous DCM (to a concentration of approximately 0.1 M) and transfer the solution to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution via the dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Electrophilic Fluorination of an Activated Arene using Selectfluor®
This protocol describes a general method for the fluorination of an electron-rich aromatic compound. Caution: Selectfluor® is a strong oxidizing agent.
Materials:
-
Electron-rich arene (1.0 eq)
-
Selectfluor® (1.1 - 1.5 eq)
-
Acetonitrile (anhydrous)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene in anhydrous acetonitrile.
-
Add Selectfluor® in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visual Troubleshooting and Workflow Diagrams
Diagram 1: Troubleshooting Low Yield in DAST Deoxyfluorination
References
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. DAST - Enamine [enamine.net]
- 4. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. reddit.com [reddit.com]
- 14. mathesongas.com [mathesongas.com]
Navigating Solvent Selection for Trifluoroethylamine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for selecting appropriate solvents in reactions involving trifluoroethylamines. Below, you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to ensure the success of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,2,2-trifluoroethylamine?
A1: 2,2,2-Trifluoroethylamine is a polar compound. Its hydrochloride salt is known to be soluble in water and polar organic solvents such as ethanol and chloroform, slightly soluble in benzene, and poorly soluble in diethyl ether.[1][2][3] The free base, 2,2,2-trifluoroethylamine, is expected to be miscible with a wide range of polar and moderately non-polar organic solvents due to its ability to act as a hydrogen bond donor and acceptor. However, its solubility in very non-polar solvents like hexanes may be limited.
Q2: How does the trifluoromethyl group affect the properties of trifluoroethylamine as a reagent and its interaction with solvents?
A2: The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine. This can be advantageous in reactions where the amine is intended to act as a nucleophile without causing base-mediated side reactions. In terms of solvent interactions, the polar nature of the C-F bonds contributes to the overall polarity of the molecule, influencing its solubility profile.
Q3: Which type of solvent is generally preferred for reactions with trifluoroethylamines: protic or aprotic?
A3: The choice between a protic and an aprotic solvent is highly dependent on the specific reaction.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred for nucleophilic substitution reactions (S_N2) where the trifluoroethylamine acts as the nucleophile. These solvents can solvate the cation of a salt but do not strongly solvate the amine nucleophile, leaving it more available to react.
-
Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the amine, which can decrease its nucleophilicity.[4] However, they can be suitable for reactions where protonation of a leaving group is beneficial or for reactions that require the solvent to act as a proton source.
Troubleshooting Guide: Common Issues in Solvent Selection
This guide addresses specific problems that may arise during reactions with trifluoroethylamines, with a focus on the role of the solvent.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility of Reactants | One or more reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | - Select a solvent in which all reactants are fully soluble at the reaction temperature.- Consider using a co-solvent to improve solubility. |
| Solvent-Induced Reduction of Nucleophilicity | In protic solvents, hydrogen bonding between the solvent and the trifluoroethylamine can reduce its nucleophilic character, thereby slowing down the desired reaction. | - Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO. |
| Inappropriate Solvent Polarity for the Mechanism | The reaction mechanism may be sensitive to the polarity of the solvent. For example, S_N1 reactions are favored by polar protic solvents, while S_N2 reactions are favored by polar aprotic solvents. | - Evaluate the expected reaction mechanism and choose a solvent with the appropriate polarity to support it. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Halogenated Solvents | Primary amines can react with halogenated solvents (e.g., dichloromethane, chloroform) via nucleophilic substitution, especially at elevated temperatures, leading to the formation of secondary and tertiary amines.[5] | - Avoid using halogenated solvents if the reaction requires heating.- If a halogenated solvent is necessary, conduct the reaction at the lowest possible temperature. |
| Reaction with Carbonyl-Containing Solvents | Primary amines can react with aldehydes and ketones present as impurities or as the solvent itself (e.g., acetone) to form imines.[4] | - Use high-purity, dry solvents.- Avoid using carbonyl-containing solvents if imine formation is a potential side reaction. |
| Solvent-Promoted Elimination Reactions | In reactions with alkyl halides, the basicity of the trifluoroethylamine, although weak, might be sufficient to promote elimination reactions, especially in non-polar solvents. | - Use a polar aprotic solvent to favor the substitution pathway.- Consider running the reaction at a lower temperature. |
Data Presentation: Solvent Properties and Trifluoroethylamine Solubility
The following table summarizes the physical properties of common organic solvents and the qualitative solubility of 2,2,2-trifluoroethylamine.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | 2,2,2-Trifluoroethylamine Solubility |
| Polar Protic Solvents | |||||
| Water | H₂O | 100 | 80.1 | High | Soluble[1][2] |
| Methanol | CH₃OH | 65 | 32.7 | High | Miscible (estimated) |
| Ethanol | C₂H₅OH | 78 | 24.5 | High | Soluble[1][3] |
| Polar Aprotic Solvents | |||||
| Acetonitrile | CH₃CN | 82 | 37.5 | High | Miscible (estimated) |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 153 | 36.7 | High | Miscible (estimated) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | High | Miscible (estimated) |
| Acetone | CH₃C(O)CH₃ | 56 | 20.7 | Medium | Miscible (estimated) |
| Non-Polar Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Medium | Soluble (estimated) |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Medium | Soluble (estimated) |
| Chloroform | CHCl₃ | 61 | 4.8 | Medium | Soluble[1][3] |
| Toluene | C₇H₈ | 111 | 2.4 | Low | Soluble (estimated) |
| Benzene | C₆H₆ | 80 | 2.3 | Low | Slightly Soluble[1][3] |
| Diethyl Ether | (C₂H₅)₂O | 35 | 4.3 | Low | Poorly Soluble[1][3] |
| Hexane | C₆H₁₄ | 69 | 1.9 | Low | Poorly Soluble (estimated) |
Note: "Miscible (estimated)" indicates that based on the polar nature of 2,2,2-trifluoroethylamine, it is expected to be fully miscible with these solvents. "Soluble (estimated)" suggests good solubility, while "Poorly Soluble (estimated)" indicates limited solubility.
Experimental Protocols
Protocol 1: Determination of Miscibility of a Liquid Amine in an Organic Solvent
Objective: To qualitatively determine if 2,2,2-trifluoroethylamine is miscible in a given organic solvent at room temperature.
Materials:
-
2,2,2-Trifluoroethylamine
-
Test solvent (e.g., acetonitrile, toluene, hexane)
-
Small, clear glass vials with caps
-
Pipettes
Procedure:
-
Add 1 mL of the test solvent to a clean, dry vial.
-
Add 1 mL of 2,2,2-trifluoroethylamine to the same vial.
-
Cap the vial and shake vigorously for 30 seconds.
-
Allow the mixture to stand for 5 minutes and observe.
-
Observation:
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are observed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.
-
Visualizations
Caption: A workflow diagram for selecting an appropriate solvent.
Caption: A logical workflow for troubleshooting common reaction problems.
References
- 1. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [amp.chemicalbook.com]
- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. savemyexams.com [savemyexams.com]
minimizing by-product formation in trifluoromethyl amine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation during the synthesis of trifluoromethyl amines. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic methods, detailed experimental protocols, and comparative data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in trifluoromethyl amine synthesis?
A1: The primary challenges in trifluoromethyl amine synthesis include managing the reactivity and stability of trifluoromethylating reagents, controlling selectivity, and minimizing the formation of by-products. Common issues include incomplete reactions, the formation of hard-to-separate impurities, and sensitivity to reaction conditions such as moisture and temperature.
Q2: How do I choose the right trifluoromethylation method for my substrate?
A2: The choice of method depends on several factors, including the nature of your amine (primary, secondary, aliphatic, aromatic), the presence of other functional groups, and the desired scale of the reaction.
-
For a clean, high-yielding reaction with simple purification, the one-pot protocol using (Me4N)SCF3 and AgF is an excellent choice, as its by-products are primarily inorganic salts that can be filtered off.[1][2]
-
Photoredox catalysis is highly versatile and operates under mild conditions, making it suitable for complex molecules with sensitive functional groups.[3] However, by-product formation can be more complex and dependent on the specific catalyst and solvent system.
-
The Ruppert-Prakash reagent (TMSCF₃) is a classic choice for the trifluoromethylation of imines but requires strictly anhydrous conditions to prevent the formation of fluoroform.
Q3: What are the key safety precautions when working with trifluoromethylating reagents?
A3: Many trifluoromethylating reagents are reactive and require careful handling.
-
Moisture Sensitivity: Reagents like the Ruppert-Prakash reagent are highly sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[4]
-
Thermal Stability: Some reagents, such as Togni's reagent, can undergo exothermic decomposition at elevated temperatures.[5] It is crucial to be aware of the thermal stability of the reagents you are using and to control the reaction temperature carefully.
-
Toxicity: Always consult the Safety Data Sheet (SDS) for the specific reagents you are using. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guides
Method 1: One-Pot Synthesis using (Me4N)SCF3 and Silver Fluoride
This method is known for its operational simplicity and clean reaction profile, with the main by-products being inorganic salts.[1][2]
| Symptom | Potential Cause | Recommended Solution(s) |
| Low or no product formation | Incomplete formation of the thiocarbamoyl fluoride intermediate. | - Ensure the (Me4N)SCF3 reagent is of high quality and has been stored properly. - Monitor the formation of the intermediate by 19F NMR before adding AgF.[1][4] - For less reactive amines, consider extending the reaction time for the first step.[1] |
| Inactive silver fluoride (AgF). | - Use freshly opened or properly stored AgF. - Consider sonicating the reaction mixture if using a solvent in which AgF has low solubility, such as CH2Cl2.[2] | |
| Product is contaminated with starting amine | Incomplete conversion. | - Increase the equivalents of (Me4N)SCF3 and AgF. - Extend the reaction time after the addition of AgF. - Gently heating the reaction to 50 °C may improve conversion.[1][4] |
| Product is an oil instead of a solid, or difficult to purify | Inefficient removal of inorganic salt by-products. | - After the reaction, add a low-polarity solvent like hexane or pentane to precipitate the salts ((Me4N)HF2 and Ag2S).[1] - Ensure thorough filtration, possibly using a pad of Celite. - If the product is volatile, consider using a lower boiling point solvent like CH2Cl2 for the reaction to simplify workup.[2] |
Method 2: Photoredox-Catalyzed Trifluoromethylation
Photoredox catalysis offers a mild and versatile approach but can be prone to various side reactions depending on the conditions.
| Symptom | Potential Cause | Recommended Solution(s) |
| Formation of multiple by-products | Non-specific radical reactions. | - Optimize the photocatalyst; Ru(bpy)3Cl2 and Ir(ppy)3 are common choices with different redox potentials.[6][7] - Adjust the solvent. The choice of solvent can significantly impact the reaction pathway. For example, in some cases, DMSO can lead to the formation of ketone by-products.[6][7] - Ensure the reaction is shielded from ambient light before initiation to prevent premature decomposition of reagents. |
| Formation of iodo-trifluoromethylated by-product | In situ generation of iodine from Togni's reagent. | - This is a known side reaction when using Togni's reagent.[8] If it is a major issue, consider switching to an alternative CF3 source like Umemoto's reagent. |
| Low yield of desired product | Inefficient single-electron transfer (SET) process. | - Ensure the light source is appropriate for the chosen photocatalyst. Blue LEDs are commonly used for many Ru and Ir catalysts. - The concentration of the photocatalyst may need to be optimized. |
| Formation of Ritter-type by-products (amides) | Trapping of a carbocation intermediate by the nitrile solvent. | - This can occur in photoredox reactions that proceed through a carbocation intermediate.[9] - Consider switching to a non-nitrile solvent if this is a significant problem. |
Method 3: Trifluoromethylation of Imines with Ruppert-Prakash Reagent (TMSCF₃)
This classic method is effective but highly sensitive to reaction conditions.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low or no product formation, formation of fluoroform (CF₃H) | Presence of moisture in the reaction. | - Use oven- or flame-dried glassware. - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere (argon or nitrogen).[4] |
| Inactive nucleophilic activator (e.g., TBAF). | - Use a fresh, anhydrous source of the activator. Tetrabutylammonium triphenyldifluorosilicate (TBAT) can be a more robust alternative to TBAF. | |
| Low yield with enolizable ketone-derived imines | Competitive deprotonation (enolization) of the substrate. | - Run the reaction at low temperatures (-78 °C) to favor nucleophilic addition over deprotonation. - Use a non-basic activator if possible. |
| Formation of silylated by-products | Incomplete hydrolysis during workup. | - Ensure sufficient acid (e.g., 1M HCl) and stirring time during the aqueous workup to fully hydrolyze the intermediate silyl ether. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the different methods, highlighting the key differences in by-product profiles.
| Method | CF3 Source | Activator/Catalyst | Typical Solvent | Temp. | Typical Yield | Primary By-products & Purification |
| One-Pot Umpolung | (Me4N)SCF3 | AgF | MeCN or CH2Cl2 | RT to 50°C | 81-98% | Inorganic salts ((Me4N)HF2, Ag2S); removed by filtration.[1][2] |
| Photoredox Catalysis | Togni or Umemoto Reagents | Ru(bpy)3Cl2 or Ir(ppy)3 | MeCN, DMF, DMSO | RT | 45-95% | Varies with substrate and conditions; may include iodo-trifluoromethylated compounds or ketones. Requires chromatography.[6][7][8] |
| Ruppert-Prakash | TMSCF₃ | TBAF, CsF | THF, CH2Cl2 | -78°C to RT | 60-90% | Fluoroform (from moisture), silylated intermediates; requires anhydrous conditions and chromatographic purification.[4] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot N-Trifluoromethylation of Secondary Amines using (Me4N)SCF3 and AgF
Adapted from Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Angewandte Chemie International Edition, 56(1), 221-224.[1]
-
To a vial, add the secondary amine (0.2 mmol, 1.0 equiv), (Me4N)SCF3 (46 mg, 0.26 mmol, 1.3 equiv), and acetonitrile (1.5 mL).
-
Stir the mixture at room temperature. Monitor the formation of the thiocarbamoyl fluoride intermediate by 19F NMR (typically complete within 10-60 minutes).
-
Once the intermediate formation is complete, add silver fluoride (AgF) (76 mg, 0.6 mmol, 3.0 equiv) to the reaction mixture.
-
Stir at room temperature for 2-4 hours or at 50 °C for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, add hexane or pentane (~5 mL) to the reaction mixture to precipitate the inorganic salts.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional hexane or pentane.
-
Concentrate the filtrate under reduced pressure to yield the crude N-trifluoromethyl amine. Further purification by column chromatography can be performed if necessary.
Protocol 2: General Procedure for Photoredox-Catalyzed Aminotrifluoromethylation of Alkenes
This is a representative protocol and may require optimization for specific substrates.
-
In a reaction vessel, combine the alkene (0.2 mmol, 1.0 equiv), the amine (0.4 mmol, 2.0 equiv), and the trifluoromethylating reagent (e.g., Umemoto's reagent, 0.3 mmol, 1.5 equiv).
-
Add the photocatalyst (e.g., --INVALID-LINK--2, 1-2 mol%) and the appropriate solvent (e.g., acetonitrile, 2 mL).
-
Degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired β-trifluoromethylamine.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in (Me4N)SCF3/AgF Method
Caption: Troubleshooting logic for low product yield in the one-pot umpolung method.
Diagram 2: By-product Pathways in Photoredox Trifluoromethylation
Caption: Potential by-product formation pathways in photoredox trifluoromethylation.
References
- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process [comptes-rendus.academie-sciences.fr]
- 8. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: Biocatalytic Asymmetric Synthesis via ω-Transaminase and Diastereoselective Reductive Amination.
Route 1: Biocatalytic Asymmetric Synthesis using ω-Transaminase
Issue 1: Low Conversion of 4'-(Trifluoromethyl)acetophenone
| Potential Cause | Suggested Solution |
| Enzyme Inhibition | High concentrations of the substrate (4'-(trifluoromethyl)acetophenone) or the product amine can inhibit the ω-transaminase.[1] Consider using an in situ product removal (ISPR) technique, such as a two-phase aqueous-organic system, to continuously extract the product from the reaction medium.[1] |
| Unfavorable Reaction Equilibrium | The equilibrium of the transamination reaction may not favor product formation. To shift the equilibrium, use a large excess of the amine donor (e.g., isopropylamine) or employ a system that removes the ketone byproduct (e.g., acetone).[2][3] |
| Suboptimal Reaction Conditions | The pH, temperature, and solvent composition are critical for enzyme activity. Optimize these parameters for the specific ω-transaminase being used. For instance, some reactions show higher enzyme activity in the presence of a co-solvent like DMSO (25-30% v/v).[1] |
| Enzyme Inactivation | The enzyme may be denatured or inactivated over the course of the reaction. Consider enzyme immobilization to improve stability and reusability.[4] |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Suggested Solution |
| Incorrect Enzyme Selection | The chosen ω-transaminase may not have the desired stereoselectivity for the substrate. Screen a panel of commercially available (R)- and (S)-selective ω-transaminases to identify the optimal enzyme.[2] |
| Racemization of Product | Although less common under enzymatic conditions, the product amine could potentially racemize. Ensure mild work-up and purification conditions. |
| Presence of Racemic Starting Material | If a chiral starting material is used in a kinetic resolution approach, ensure its enantiomeric purity. |
Route 2: Diastereoselective Reductive Amination
Issue 1: Low Conversion and Incomplete Reaction
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The formation of the imine intermediate from 4'-(trifluoromethyl)acetophenone and the chiral amine is a critical step. This equilibrium can be shifted by removing water, for example, by using a Dean-Stark apparatus or adding molecular sieves. The reaction is also pH-sensitive; slightly acidic conditions (pH 4-5) are often optimal.[5] |
| Decomposition of Reducing Agent | Some reducing agents are sensitive to moisture and acidic conditions. Ensure the reducing agent is fresh and handled under appropriate conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a robust choice for reductive aminations.[6] |
| Side Reaction: Ketone Reduction | A highly reactive reducing agent might reduce the starting ketone before imine formation. Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ that selectively reduces the imine.[6] |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Issue 2: Poor Diastereoselectivity
| Potential Cause | Suggested Solution |
| Suboptimal Chiral Auxiliary | The choice of the chiral amine auxiliary is crucial for inducing stereoselectivity. Experiment with different chiral amines to find one that provides the best diastereomeric excess. |
| Reaction Temperature | Lowering the reaction temperature during the reduction step can often improve diastereoselectivity. |
| Steric Hindrance | The bulky trifluoromethyl groups may influence the approach of the hydride, affecting selectivity. The choice of reducing agent can also play a role; bulkier reducing agents may offer better selectivity. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both biocatalytic and reductive amination routes are scalable. The biocatalytic approach using ω-transaminases offers high enantioselectivity and operates under mild conditions, which can be advantageous for industrial-scale synthesis, as demonstrated in the production of other chiral amines like sitagliptin.[1][7] However, challenges such as enzyme stability and cost need to be addressed. Reductive amination is a well-established and cost-effective chemical method, but optimization of diastereoselectivity and purification can be more challenging on a large scale.
Q2: How can I purify the final product, this compound, on a large scale?
A2: For large-scale purification of amines, traditional column chromatography can be inefficient. Consider the following strategies:
-
Crystallization of a salt: Form a salt of the amine with a chiral or achiral acid (e.g., HCl, tartaric acid) to induce crystallization. This can be an effective method for both purification and chiral resolution.
-
Distillation: If the amine is thermally stable, vacuum distillation can be a viable purification method.
-
Acid-base extraction: A liquid-liquid extraction procedure exploiting the basicity of the amine can be used to remove non-basic impurities.
Q3: What are common byproducts in the synthesis of trifluoromethylated amines?
A3: In reductive amination, a common byproduct is the alcohol resulting from the reduction of the starting ketone.[5] Over-alkylation of the amine product is also a possibility if a primary amine is used as the starting material. In biocatalytic synthesis, side reactions are generally less common due to the high specificity of enzymes, but substrate or product inhibition can lead to incomplete conversion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for monitoring both conversion and enantiomeric/diastereomeric excess.
-
Gas Chromatography (GC): Can be used to monitor the disappearance of volatile starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and intermediates.
Experimental Protocols
Protocol 1: Scale-Up of Biocatalytic Asymmetric Synthesis
This protocol is based on the ω-transaminase-mediated synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine.
Materials and Equipment:
-
ω-Transaminase (e.g., a commercially available (S)-selective enzyme)
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Jacketed glass reactor with overhead stirrer, temperature, and pH control
-
Separatory funnel or liquid-liquid extraction setup
Procedure:
-
Enzyme Solution Preparation: In the reactor, prepare a solution of the ω-transaminase and PLP in the buffer.
-
Reaction Mixture: Add DMSO to the desired concentration (e.g., 25% v/v).
-
Substrate Addition: Add the 4'-(trifluoromethyl)acetophenone to the reactor.
-
Amine Donor Addition: Add a significant excess of isopropylamine to drive the reaction equilibrium.
-
Reaction Conditions: Maintain the temperature (e.g., 30-40 °C) and pH (e.g., 7.5) of the reaction. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >10 with a base (e.g., NaOH).
-
Extraction: Extract the product amine with an organic solvent like MTBE.
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by salt crystallization.
Protocol 2: Scale-Up of Diastereoselective Reductive Amination
Materials and Equipment:
-
4'-(Trifluoromethyl)acetophenone
-
Chiral amine (e.g., (R)-α-methylbenzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane - DCM or 1,2-dichloroethane - DCE)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Imine Formation: To the reactor under an inert atmosphere, add the 4'-(trifluoromethyl)acetophenone, the chiral amine, and the anhydrous solvent. If needed, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature or with gentle heating to facilitate imine formation. Monitor the formation of the imine by TLC or NMR.
-
Reduction: Once imine formation is significant, cool the reaction mixture (e.g., to 0 °C). Add the sodium triacetoxyborohydride portion-wise, controlling the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The resulting diastereomeric mixture can be separated by column chromatography or by fractional crystallization of a suitable salt. The chiral auxiliary can then be removed by hydrogenolysis to yield the final product.
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes
| Parameter | Biocatalytic Asymmetric Synthesis | Diastereoselective Reductive Amination |
| Starting Materials | 4'-(Trifluoromethyl)acetophenone, Amine Donor | 4'-(Trifluoromethyl)acetophenone, Chiral Amine, Reducing Agent |
| Stereocontrol | High enantioselectivity (>99% ee often achievable)[1] | Dependent on chiral auxiliary and reaction conditions |
| Reaction Conditions | Mild (aqueous buffer, 30-40 °C, atmospheric pressure) | Anhydrous, often requires inert atmosphere, variable temperature |
| Key Challenges | Enzyme stability, product inhibition, reaction equilibrium | Diastereoselectivity, purification of diastereomers, removal of chiral auxiliary |
| Typical Yields | Can be high with optimized process | Variable, dependent on optimization |
Visualizations
Caption: Workflow for Biocatalytic Synthesis.
Caption: Workflow for Reductive Amination.
Caption: Troubleshooting Decision Tree.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Biocatalytic Platform for Synthesis of Chiral α- Trifluoromethylated Organoborons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Validation & Comparative
Navigating the Separation: A Comparative Guide to the Chiral Resolution of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers of chiral amines is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of established methods for the chiral resolution of amines, with a focus on strategies applicable to 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine. Due to the absence of specific published data for this particular compound, this guide leverages experimental data from structurally similar fluorinated and non-fluorinated arylethylamines to provide a robust framework for methodological development. The primary methods discussed are classical diastereomeric salt crystallization and enzymatic kinetic resolution.
Performance of Chiral Resolution Methods: A Data-Driven Comparison
The success of a chiral resolution strategy is highly dependent on the choice of resolving agent and the reaction conditions. The following tables summarize the performance of common chiral resolving agents and enzymatic methods for amines structurally related to this compound. This data serves as a strong starting point for the development of a tailored resolution process.
Table 1: Diastereomeric Salt Crystallization of 1-Phenylethylamine Analogues
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Amine |
| (R,S)-1-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol | ~40-50% (for the less soluble salt) | >95% (after recrystallization) |
| (R,S)-1-Phenylethylamine | (R)-(-)-Mandelic Acid | Ethanol | Variable | Up to 85% |
| (R,S)-1-(4-Bromophenyl)ethylamine | (2R,3R)-Di-p-toluoyltartaric acid | Methanol/Water | Good | High (specific values proprietary) |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.
Table 2: Enzymatic Kinetic Resolution of Amines
| Racemic Amine | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Remaining Amine | Enantiomeric Excess (ee%) of Acylated Amine |
| rac-1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Ethyl acetate | Hexane | ~50 | >99 | >99 |
| rac-1-(4-Fluorophenyl)ethylamine | Pseudomonas fluorescens Lipase | Isopropenyl acetate | Diisopropyl ether | ~50 | >98 | >98 |
| Various β-fluoroamines | Transaminase | (No acylating agent) | Buffer | 75-80 | >99 (for the S-enantiomer) | N/A |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of resolution experiments. The following are representative protocols for the primary methods of chiral resolution.
Protocol 1: Diastereomeric Salt Crystallization using Tartaric Acid
This protocol is adapted from the well-established resolution of (R,S)-1-phenylethylamine.
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimum amount of a suitable warm solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (2R,3R)-tartaric acid) in the same warm solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with constant stirring. Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be further cooled in an ice bath.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric and subsequent enantiomeric purity, recrystallize the salt from a fresh portion of the hot solvent.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 2M NaOH). Stir until the salt has completely dissolved and partitioned between the two phases.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC or chiral GC.
Protocol 2: Enzymatic Kinetic Resolution using a Lipase
This protocol provides a general procedure for the enzymatic resolution of a racemic amine.
-
Enzyme Immobilization (Optional): For improved stability and reusability, the lipase can be immobilized on a solid support.
-
Reaction Setup: In a flask, dissolve the racemic this compound and an acylating agent (e.g., ethyl acetate, isopropenyl acetate) in an appropriate organic solvent (e.g., hexane, diisopropyl ether).
-
Enzymatic Reaction: Add the lipase (free or immobilized) to the solution. The reaction is typically stirred at a controlled temperature (e.g., 30-45 °C).
-
Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots at different time intervals and analyzing them by a suitable chromatographic technique (e.g., GC or HPLC) to determine the conversion and the enantiomeric excess of both the remaining amine and the acylated product.
-
Reaction Quench and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The filtrate contains a mixture of the unreacted amine enantiomer and the acylated amine enantiomer.
-
Separation of Amine and Amide: The unreacted amine can be separated from the acylated amine by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase.
-
Isolation of the Products: The organic phase is washed, dried, and concentrated to yield the acylated amine. The aqueous phase is basified, and the free amine is extracted with an organic solvent, which is then dried and concentrated.
-
Determination of Enantiomeric Excess: The enantiomeric excess of both the recovered amine and the acylated product (after hydrolysis if necessary) is determined by chiral HPLC or GC.
Mandatory Visualizations
The following diagrams illustrate the key processes in chiral resolution.
Caption: Workflow for diastereomeric salt resolution.
Caption: Workflow for enzymatic kinetic resolution.
A Comparative Guide to Chiral Resolving Agents for Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic fluorinated amines is a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and other valuable chiral compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of amines, including their basicity and crystal packing ability, which in turn influences the effectiveness of chiral resolving agents. This guide provides an objective comparison of common chiral resolving agents for the separation of fluorinated amine enantiomers, supported by available experimental data.
Overview of Common Chiral Resolving Agents
The most prevalent method for the chiral resolution of amines on both laboratory and industrial scales is the formation of diastereomeric salts with a chiral acid.[1] The differential solubility of these salts allows for their separation by fractional crystallization. The choice of resolving agent is paramount for a successful and efficient resolution. Key considerations include the structure of the amine, the properties of the resolving agent, the solvent system, and the crystallization conditions.
Commonly employed chiral resolving agents for amines include:
-
Tartaric Acid and its Derivatives: Widely used due to their availability and versatility. Derivatives such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA) offer modified steric and electronic properties that can enhance diastereomeric discrimination.[2]
-
Mandelic Acid: An effective resolving agent, particularly for primary amines. Its aromatic ring can participate in various non-covalent interactions, aiding in the formation of well-defined crystalline salts.
-
Camphorsulfonic Acid: A strong acid that readily forms salts with amines. Its rigid bicyclic structure can lead to distinct crystal packing arrangements, facilitating separation.[3]
Performance of Chiral Resolving Agents for Fluorinated Amines: A Data-Driven Comparison
Direct comparative studies on the resolution of a single fluorinated amine with multiple resolving agents under identical conditions are scarce in publicly available literature. However, by compiling data from various sources, we can draw valuable insights into the efficacy of different agents for resolving amines bearing fluorine substituents.
| Racemic Fluorinated Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| 1-(4-Fluorophenyl)ethylamine | (R)-Mandelic Acid | Ethanol | 75% | >98% |
| 1-(3,4-Difluorophenyl)ethylamine | (+)-Tartaric Acid | Methanol | 68% | 95% |
| 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol | (-)-O,O'-Dibenzoyl-L-tartaric acid | Acetone/Water | 82% | >99% |
| 4-Fluoro-α-methylbenzylamine | (+)-10-Camphorsulfonic Acid | Isopropanol | 78% | 97% |
| threo-3-Amino-4,4,4-trifluoro-1-phenylbutan-2-ol | (-)-Tartaric Acid | Ethanol | Not Specified | >98%[4] |
| 4-Fluorophenylglycine | (+)-10-Camphorsulfonic Acid (with DL-phenylglycine) | Water | Not Specified | High[5] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time. The data presented above is for illustrative purposes and may not be directly comparable across different entries due to variations in experimental setups.
Experimental Protocols
Below are generalized methodologies for the chiral resolution of a racemic fluorinated amine using common chiral resolving agents. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
General Protocol for Resolution with Tartaric Acid Derivatives (e.g., (-)-Tartaric Acid)
This protocol is based on the resolution of threo-3-amino-4,4,4-trifluoro-1-phenylbutan-2-ol.[4]
-
Salt Formation: Dissolve the racemic fluorinated amine (1 equivalent) in a suitable solvent, such as ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., (-)-tartaric acid, 0.5 - 1.0 equivalent) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then potentially in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1 M NaOH). Stir vigorously until the salt has completely dissolved and the layers have separated.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched fluorinated amine.
-
Analysis: Determine the enantiomeric excess of the recovered amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Protocol for Resolution with Camphorsulfonic Acid
This protocol is a generalized procedure based on established methods for amine resolution.[6]
-
Salt Formation: Dissolve the racemic fluorinated amine (1 equivalent) in a suitable solvent (e.g., isopropanol, ethyl acetate, or acetonitrile). Add a solution of the chiral resolving agent (e.g., (+)-10-camphorsulfonic acid, 0.5 - 1.0 equivalent) in the same solvent.
-
Crystallization: Stir the mixture at a controlled temperature to facilitate the crystallization of the desired diastereomeric salt. The crystallization process may be initiated by seeding with a small crystal of the product.
-
Isolation and Liberation: Follow steps 3-6 from the tartaric acid protocol to isolate the diastereomeric salt, liberate the free amine, and determine its enantiomeric purity.
Visualization of the Chiral Resolution Workflow
The following diagrams illustrate the general workflow and the logical relationships in a typical chiral resolution process via diastereomeric salt formation.
Caption: General experimental workflow for the chiral resolution of a fluorinated amine.
Caption: Logical steps in the resolution of a racemic amine via diastereomeric salt formation.
Conclusion
The selection of an appropriate chiral resolving agent and the optimization of reaction conditions are crucial for the efficient separation of fluorinated amine enantiomers. While tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid have all demonstrated utility, the optimal choice is highly substrate-dependent. The presence of fluorine can influence the outcome of the resolution, and therefore, empirical screening of several resolving agents and solvent systems is often the most effective strategy to identify the ideal conditions for a specific fluorinated amine. The data and protocols provided in this guide serve as a valuable starting point for researchers in the field of chiral synthesis and drug development.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Enantionmeric Excess for Chiral Trifluoromethyl Amines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral trifluoromethyl amines. These molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. The comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of chiral trifluoromethyl amines depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) leading to physical separation of enantiomers. | Differential interaction with a CSP using a supercritical fluid as the mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct NMR signals.[1] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a suitable co-solvent. | Dissolution in a deuterated solvent with the addition of a CSA or requires derivatization with a CDA. |
| Analysis Time | Typically 10-30 minutes. | Generally faster than HPLC, often less than 10 minutes.[2] | Rapid, with data acquisition typically taking a few minutes per sample. |
| Resolution | High resolution is achievable with a wide variety of available CSPs. | Often provides superior or complementary selectivity to HPLC.[2] | Dependent on the choice of CSA/CDA and the magnetic field strength. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption ("greener" technique).[3] | Minimal solvent usage. |
| Sensitivity | High sensitivity, especially with UV or mass spectrometric detection. | High sensitivity, compatible with mass spectrometry. | Generally lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | Excellent accuracy and precision. | Excellent accuracy and precision.[3] | Good accuracy, but can be influenced by peak overlap and integration challenges. |
| Instrumentation | Widely available standard HPLC systems. | Requires specialized SFC instrumentation. | Requires access to an NMR spectrometer. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative protocols for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral trifluoromethyl amine using a chiral stationary phase.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
Materials:
-
Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
The chiral trifluoromethyl amine sample.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane and isopropanol). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the chiral trifluoromethyl amine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[4]
-
Instrument Setup:
-
Install the chiral column in the column oven and set the temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength to an appropriate value for the analyte (e.g., 220 nm).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Chiral Supercritical Fluid Chromatography (SFC)
Objective: To achieve a fast and efficient separation of chiral trifluoromethyl amine enantiomers using supercritical CO₂ as the primary mobile phase.
Instrumentation:
-
An SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, back-pressure regulator, and a UV-Vis or PDA detector.
Materials:
-
Chiral column suitable for SFC.
-
SFC-grade CO₂.
-
Co-solvent (e.g., methanol, ethanol).
-
The chiral trifluoromethyl amine sample.
Procedure:
-
Co-solvent Preparation: Prepare the co-solvent, which may contain additives like triethylamine or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve the sample in the co-solvent at a concentration of about 1 mg/mL.
-
Instrument Setup:
-
Install the chiral column and set the oven temperature (e.g., 40 °C).
-
Set the back-pressure (e.g., 150 bar).
-
Equilibrate the system with the desired mobile phase composition (e.g., a gradient of methanol in CO₂).
-
-
Analysis: Inject the sample onto the column.
-
Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of a chiral trifluoromethyl amine by inducing chemical shift differences between the enantiomers using a chiral solvating agent. The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR, which offers a high signal-to-noise ratio and a wide chemical shift range with no background signals.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Materials:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral solvating agent (CSA), for example, (R)- or (S)-1,1'-bi-2-naphthol (BINOL).
-
The chiral trifluoromethyl amine sample.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral trifluoromethyl amine (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
Data Acquisition:
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the two diastereomeric complexes formed between the enantiomers of the amine and the CSA.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomeric complexes, respectively.
-
Mandatory Visualizations
The following diagrams illustrate a typical workflow for validating enantiomeric excess and a relevant biological pathway involving a chiral trifluoromethyl-containing molecule.
Caption: Workflow for the validation of enantiomeric excess.
Caption: Signaling pathway of HDAC6 inhibition.[5][6][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The comparison focuses on objectivity, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Leuckart-Wallach Reaction | Route 2: Reductive Amination of an Oxime |
| Starting Material | 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one |
| Key Reagents | Ammonium formate, Formic acid | Hydroxylamine, Reducing agent (e.g., H₂/Pd, NaBH₃CN) |
| Intermediate(s) | N-formyl derivative | Oxime |
| Reported Yield | 55-81% (for analogous aryl trifluoromethyl ketones)[1] | Yield data for the specific reduction is not readily available in the searched literature. However, catalytic hydrogenation of similar trifluoromethyl ketoximes is a viable method.[2] |
| Reaction Conditions | High temperature (typically >160 °C) | Oximation: Mild conditions; Reduction: Varies with reducing agent (e.g., high pressure for H₂/Pd)[2] |
| Advantages | One-pot procedure from the ketone. | Milder conditions for the initial oximation step. |
| Disadvantages | Harsh reaction conditions (high temperature), potential for byproduct formation.[3][4] | Two-step process from the ketone, potentially requiring high-pressure equipment for catalytic hydrogenation. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Route 1: Leuckart-Wallach Reaction Workflow.
Caption: Route 2: Reductive Amination of an Oxime Workflow.
Experimental Protocols
Detailed experimental protocols for the synthesis of the target molecule are not explicitly available in the searched literature. However, based on analogous transformations, the following procedures can be proposed.
Route 1: Leuckart-Wallach Reaction
This one-pot reductive amination proceeds via an in-situ formed imine, which is then reduced by formic acid.
Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one (Starting Material)
A common method for the synthesis of trifluoromethyl ketones involves the reaction of a Grignard reagent with a trifluoroacetylating agent. For instance, 4-(trifluoromethyl)phenylmagnesium bromide can be reacted with a trifluoroacetic acid derivative. Commercial availability of this starting material has also been noted.[5]
Step 2: Leuckart-Wallach Reaction
-
A mixture of 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one and ammonium formate (or formamide and formic acid) is heated at a high temperature, typically between 160-185 °C, for several hours.[3][4][6]
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled and treated with a strong acid (e.g., HCl) to hydrolyze the intermediate N-formyl derivative.
-
The aqueous solution is then basified (e.g., with NaOH or NH₄OH) to liberate the free amine.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layers are combined, dried, and concentrated.
-
Purification is typically achieved by distillation or column chromatography.
Route 2: Reductive Amination of an Oxime
This two-step route involves the formation of a stable oxime intermediate, which is subsequently reduced to the desired amine.
Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one Oxime
-
To a solution of 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent such as ethanol or pyridine, hydroxylamine hydrochloride is added.
-
A base, such as sodium acetate or pyridine, is added to neutralize the HCl released.
-
The mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The product is isolated by pouring the reaction mixture into water and collecting the precipitated oxime by filtration. The crude product can be further purified by recrystallization. While a specific procedure for the 4-(trifluoromethyl)phenyl derivative was not found, a patent describes the synthesis of the analogous 1-[3-(trifluoromethyl)phenyl]ethanone oxime, suggesting the general viability of this method.
Step 2: Reduction of the Oxime
-
The reduction of the oxime can be achieved through various methods. Catalytic hydrogenation is a common approach.
-
The oxime is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
This reduction often requires high pressure of hydrogen gas and may require elevated temperatures.[2]
-
Alternatively, chemical reducing agents can be employed.
-
After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated.
-
The resulting amine is then isolated and purified, typically after an acid-base workup.
Conclusion
Both the Leuckart-Wallach reaction and the reductive amination of an oxime present viable pathways for the synthesis of this compound. The choice between these routes will likely depend on the available equipment and the desired scale of the reaction. The Leuckart-Wallach reaction offers a more direct, one-pot approach from the ketone, but at the cost of harsh reaction conditions. The oxime reduction route involves an additional step but may proceed under milder conditions for the initial oximation, although the subsequent reduction could require specialized high-pressure apparatus. Further process optimization and direct experimental comparison would be necessary to definitively determine the most efficient and scalable route.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. "Stereoselective Transformations of Α-trifluoromethylated Ketoximes to " by Guilin Cheng, Qi Wu et al. [scholarsmine.mst.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. echemi.com [echemi.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Performance for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. An ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without compromising the product's stereointegrity. This guide provides an objective comparison of the performance of well-established chiral auxiliaries, supported by experimental data, to serve as a benchmark for the evaluation of novel candidates.
While the specific performance data for 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine as a chiral auxiliary is not extensively documented in peer-reviewed literature, this guide will focus on a comparative analysis of widely used and highly effective auxiliaries: Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams. Understanding the strengths and limitations of these established auxiliaries is essential for any researcher exploring new chiral directing groups.
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Diastereoselective Transformation: The key bond-forming reaction (e.g., alkylation, aldol addition, Diels-Alder reaction) is performed, wherein the chiral auxiliary directs the formation of one diastereomer over the other.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and can ideally be recovered for reuse.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the construction of stereogenic centers. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl imide | Benzyl bromide | >99:1 | 95 | [1] |
| (1R,2S)-Pseudoephedrine | Propionamide | Benzyl bromide | >98:2 | 91 | [2] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Propionyl sultam | Methyl iodide | 98:2 | 85 | [2] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl imide | Isobutyraldehyde | >99:1 | 85 | [2] |
| (1R,2S)-Pseudoephedrine | Propionamide | Benzaldehyde | 95:5 | 88 | [2] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Propionyl sultam | Benzaldehyde | 98:2 | 91 | [2] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Acryloyl imide | Cyclopentadiene | >99:1 | 80 | [2] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Acryloyl sultam | Cyclopentadiene | 99:1 | 97 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key asymmetric reactions using established chiral auxiliaries.
Evans Asymmetric Alkylation
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.5 M) at 0 °C is added n-butyllithium (1.05 equiv).
-
After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added dropwise.
-
The reaction is stirred for 30 minutes at 0 °C and then warmed to room temperature for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
The N-acylated oxazolidinone (1.0 equiv) is dissolved in dry THF (0.2 M) and cooled to -78 °C.
-
Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.
-
The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1, 0.2 M) and cooled to 0 °C.
-
Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added sequentially.
-
The mixture is stirred at 0 °C for 2 hours and then at room temperature for 1 hour.
-
The reaction is quenched with aqueous Na₂SO₃, and the chiral auxiliary is recovered by extraction with dichloromethane. The desired carboxylic acid is obtained from the aqueous layer after acidification and extraction.
The Potential of Novel Fluorinated Chiral Auxiliaries
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of chiral auxiliaries, fluorine substitution can influence conformational preferences, steric shielding, and Lewis basicity, potentially leading to enhanced stereoselectivity.
While this compound remains a largely unexplored candidate as a chiral auxiliary, its structure suggests potential for high stereocontrol. The two trifluoromethyl groups could provide significant steric bulk to shield one face of a reactive intermediate. Furthermore, the electronic effects of these groups might influence the geometry of transition states.
Future research into the application of this compound and other novel fluorinated chiral auxiliaries in asymmetric synthesis is warranted. A systematic evaluation of their performance in key reactions, benchmarked against established auxiliaries as detailed in this guide, will be crucial in determining their utility for the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
References
A Researcher's Guide to the Analytical Characterization of Trifluoromethylated Amines
For researchers, scientists, and drug development professionals, the precise characterization of trifluoromethylated amines is crucial for ensuring the efficacy, safety, and quality of novel chemical entities. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols for the comprehensive analysis of these important compounds.
The introduction of a trifluoromethyl (-CF3) group into amine-containing molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity. Consequently, accurate and robust analytical methods are essential for their characterization. This guide focuses on the most prevalent and powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography.
Comparative Analysis of Key Analytical Methods
To illustrate the strengths and applications of each technique, we will use 4-(trifluoromethyl)aniline as a representative example. The following sections provide a head-to-head comparison of the data obtained from NMR, MS, and FT-IR for this compound.
Data Presentation: A Multi-technique Characterization of 4-(Trifluoromethyl)aniline
| Analytical Technique | Parameter | Observed Value for 4-(Trifluoromethyl)aniline | Interpretation |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -60 to -64 ppm (relative to CFCl₃) | The single resonance indicates the presence of a single trifluoromethyl group. The chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.[1] |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.6-7.4 ppm, Amino Protons: ~3.7 ppm | The signals in the aromatic region correspond to the protons on the benzene ring, and their splitting pattern can confirm the substitution pattern. The signal around 3.7 ppm is characteristic of the -NH₂ protons. |
| ¹³C NMR | Chemical Shift (δ) | C-CF₃: ~125 ppm (quartet), Aromatic Carbons: ~113-150 ppm | The carbon attached to the -CF₃ group appears as a quartet due to coupling with the three fluorine atoms. The other signals correspond to the aromatic carbons. |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z) | 161 | Corresponds to the molecular weight of 4-(trifluoromethyl)aniline (C₇H₆F₃N).[1][2] |
| Mass Spectrometry (GC-MS) | Key Fragment Ions (m/z) | 142, 111 | These fragments can help to confirm the structure of the molecule. For example, the loss of fluorine or the entire -CF₃ group can be diagnostic.[1] |
| FT-IR Spectroscopy | Key Absorption Bands (cm⁻¹) | N-H stretch: ~3400-3500 cm⁻¹, C-F stretch: ~1100-1350 cm⁻¹, Aromatic C=C stretch: ~1600, 1480 cm⁻¹ | The N-H stretching confirms the presence of the amine group. The strong C-F stretching bands are characteristic of the trifluoromethyl group. The aromatic C=C stretching confirms the benzene ring. |
| X-ray Crystallography | Crystal System & Space Group | Orthorhombic, Pbcn (for a hemihydrate)[3] | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. |
| X-ray Crystallography | Key Bond Lengths (Å) | C-N: ~1.399 Å[4] | These precise measurements are invaluable for understanding the electronic effects of the trifluoromethyl group on the rest of the molecule. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality analytical data. The following are representative procedures for the characterization of trifluoromethylated amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and purity assessment.
Materials:
-
NMR spectrometer (e.g., Bruker, Jeol)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Trifluoromethylated amine sample
-
Internal standard (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C, Trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylated amine in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-90°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. ¹⁹F NMR is highly sensitive, so acquisition times are generally short.[5]
-
Typical parameters: pulse angle 30-90°, acquisition time 1-2 seconds, relaxation delay 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C, CFCl₃ at 0 ppm for ¹⁹F).[5]
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine relative proton and fluorine ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of volatile trifluoromethylated amines and identify impurities.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for amine analysis (e.g., DB-5ms)
-
Helium (carrier gas)
-
Volatile solvent (e.g., Dichloromethane, Ethyl acetate)
-
Trifluoromethylated amine sample
-
(Optional) Derivatizing agent (e.g., Trifluoroacetic anhydride - TFAA) for primary or secondary amines to improve peak shape.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the trifluoromethylated amine in a volatile solvent at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL.[3]
-
(Optional Derivatization): If analyzing primary or secondary amines, add the derivatizing agent (e.g., 100 µL of TFAA to a dried sample, followed by 200 µL of solvent) and heat to ensure complete reaction. This can improve peak shape and reduce tailing.
-
-
Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the GC oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).
-
Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 280 °C).
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the trifluoromethylated amine based on its retention time and mass spectrum.
-
Identify any impurity peaks by analyzing their mass spectra and comparing them to spectral libraries.
-
Calculate the purity of the sample using the area normalization method from the TIC.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the trifluoromethylated amine.
Materials:
-
FT-IR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for thin film analysis).
-
Trifluoromethylated amine sample.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample accessory to subtract atmospheric and instrumental interferences.
-
Sample Preparation:
-
ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press it into a thin pellet.
-
-
Sample Spectrum: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-F, C=C aromatic).
-
Mandatory Visualizations
To further clarify the experimental workflows and the logical relationships in the characterization process, the following diagrams are provided.
References
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthesis of Chiral Amines: Biocatalytic vs. Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a critical endeavor in the pharmaceutical and fine chemical industries, with a significant percentage of small-molecule drugs containing a chiral amine moiety.[1][2][3][4] The two primary strategies for achieving this, biocatalysis and chemical synthesis, offer distinct advantages and disadvantages. This guide provides an objective comparison of these methodologies, supported by representative data and detailed experimental protocols, to assist researchers in selecting the most suitable approach for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Catalyst | Enzymes (e.g., transaminases, imine reductases, amine dehydrogenases)[1][2][5] | Small chiral organic molecules or transition metal complexes (e.g., Rhodium, Iridium catalysts)[1][4] |
| Reaction Conditions | Mild, aqueous media, ambient temperature and pressure (typically 25-45 °C)[1][2] | Often requires organic solvents, wider temperature ranges, and may necessitate an inert atmosphere[1] |
| Stereoselectivity | Generally excellent enantiomeric and regioselectivity (>99% e.e. is common)[1][6][7] | High to excellent enantiomeric excess (e.e.) is achievable, but can be substrate-dependent[4] |
| Substrate Scope | Can be limited by the enzyme's natural specificity, though protein engineering is expanding this[1][2] | Often broader and more tolerant of diverse functional groups |
| Catalyst Loading | Typically very low, leading to high turnover numbers[1] | Generally higher (mol%) compared to biocatalysts[1] |
| Environmental Impact | Considered a "greener" technology due to aqueous conditions and biodegradability of catalysts[1][2] | Can involve hazardous solvents, toxic metal catalysts, and generate more waste[2] |
| Challenges | Unfavorable reaction equilibria, product inhibition, need for cofactor regeneration in some cases[1][8] | Catalyst cost and recovery, potential for side reactions, removal of trace metals from the final product[6] |
Experimental Data Summary
The following table presents representative data for the synthesis of a chiral amine, highlighting the performance of both biocatalytic and chemical methods.
| Target Amine | Method | Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| (S)-1-phenylethanamine | Biocatalytic (Reductive Amination) | Amine Dehydrogenase | Acetophenone | Aqueous buffer | 30 | >95 | >99 | [9][10] |
| (S)-1-phenylethanamine | Chemical (Asymmetric Hydrogenation) | Rh-based catalyst | Acetophenone imine | Methanol | 25 | ~90 | >95 | [4] |
| Sitagliptin intermediate | Biocatalytic (Transamination) | Engineered ω-Transaminase | Pro-sitagliptin ketone | Aqueous buffer | 45 | >92 | >99.95 | [6][8] |
| Sitagliptin intermediate | Chemical (Asymmetric Enamine Hydrogenation) | Rh/Josiphos catalyst | Enamine precursor | Methanol | 50 | ~95 | >99 | [11] |
Experimental Protocols
Biocatalytic Synthesis: Reductive Amination using an Amine Dehydrogenase
This protocol describes the synthesis of a chiral amine from a prochiral ketone using an amine dehydrogenase (AmDH) with a cofactor regeneration system.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Amine Dehydrogenase (AmDH)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP+
-
D-glucose
-
Ammonium formate buffer (pH 9.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the ammonium formate buffer.
-
Add the prochiral ketone, D-glucose, and NADP+ to the buffer solution and stir until dissolved.
-
Initiate the reaction by adding the AmDH and GDH enzymes.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH, with gentle agitation.[10]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).
-
Upon completion, stop the reaction by adding a quenching agent or by pH adjustment.
-
Extract the chiral amine product from the aqueous phase using an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Chemical Synthesis: Asymmetric Hydrogenation of an Imine
This protocol outlines the synthesis of a chiral amine via the asymmetric hydrogenation of a prochiral imine using a transition metal catalyst.
Materials:
-
Prochiral imine
-
Chiral transition metal catalyst (e.g., Iridium-based complex)
-
Anhydrous solvent (e.g., methanol, toluene)
-
Hydrogen gas (high pressure)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Assemble a high-pressure reactor under an inert atmosphere (Nitrogen or Argon).
-
In a Schlenk flask, dissolve the chiral transition metal catalyst in the anhydrous solvent.
-
Transfer the catalyst solution to the high-pressure reactor.
-
In a separate Schlenk flask, dissolve the prochiral imine in the anhydrous solvent.
-
Transfer the imine solution to the reactor via cannula.
-
Seal the reactor and purge with hydrogen gas several times before pressurizing to the desired pressure.
-
Stir the reaction mixture at the specified temperature and pressure.
-
Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing them (e.g., by TLC, GC, or NMR).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Quench the reaction, if necessary, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral amine.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for both biocatalytic and chemical synthesis of chiral amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 11. (Open Access) Transaminases for chiral amine synthesis. (2018) | Andrew Gomm | 159 Citations [scispace.com]
A Comparative Guide to Determining the Absolute Configuration of Trifluoromethylated Stereocenters
The introduction of a trifluoromethyl (CF3) group into therapeutic candidates is a widely adopted strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the unambiguous assignment of the absolute configuration of trifluoromethylated stereocenters is a critical step in pharmaceutical development and chemical research. This guide provides an objective comparison of key analytical methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
The primary methods for determining the absolute configuration of these stereocenters include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is subject to specific limitations.
Comparison of Analytical Methods
| Method | Principle | Sample Requirement | Destructive? | Crystalline Sample? | Derivatization Required? | Reliance on Computation? | Typical Timeframe |
| X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a single crystal. | ~0.1 mg, single crystal | No | Yes | No | No | Days to weeks |
| NMR Spectroscopy | Chemical shift differences between diastereomers formed with a chiral derivatizing agent (e.g., MTPA). | 1-5 mg | No (sample can be recovered) | No | Yes | No | Hours to days |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | 1-10 mg | No | No | No | Yes (DFT calculations) | Days |
X-ray Crystallography
Often considered the definitive method, single-crystal X-ray diffraction (XRD) provides a direct determination of the three-dimensional arrangement of atoms in a molecule.[1][2][3] The absolute configuration is determined through the anomalous dispersion effect, where the scattering factor of an atom becomes a complex number when the X-ray frequency is near an absorption edge.[4]
Key Advantages:
-
Provides an unambiguous and highly reliable assignment of absolute configuration.[1]
-
Does not require computational support for interpretation.
Key Limitations:
-
The primary challenge is the requirement for a high-quality single crystal of the analyte, which can be difficult and time-consuming to obtain.[5][6]
-
The presence of a heavy atom (e.g., bromine, sulfur) can enhance the anomalous scattering effect, but modern techniques with Cu Kα radiation often allow for the determination of absolute configuration in light-atom structures.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the enantiomerically pure trifluoromethylated compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring sufficient redundancy and resolution. The choice of X-ray source (e.g., Cu Kα) is critical for observing anomalous scattering.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods.
-
Absolute Configuration Assignment: Refine the structural model against the experimental data. The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and 1 for the incorrect one.[5] A value close to 0 with a small standard uncertainty provides high confidence in the assignment.
NMR Spectroscopy using Chiral Derivatizing Agents
NMR spectroscopy is a powerful and widely accessible technique for determining absolute configuration in solution.[1] The most common approach involves the use of a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[7][8][9][10] The analyte (e.g., a secondary alcohol or amine) is reacted with both enantiomers of the CDA to form a pair of diastereomers.[11]
The distinct spatial environments in the diastereomers lead to measurable differences in the chemical shifts (Δδ) of protons or other nuclei near the stereocenter.[9][10] By analyzing the sign of Δδ (δS - δR), the absolute configuration can be deduced based on established conformational models of the Mosher's esters or amides.[8][9] The trifluoromethyl group of the analyte can also be a sensitive probe for this analysis.
Key Advantages:
-
Applicable to a wide range of compounds that are soluble and possess a suitable functional group for derivatization.
-
Requires relatively small amounts of sample and uses standard NMR instrumentation.
-
The ¹⁹F NMR spectrum can be particularly useful, as the CF3 group of the derivatizing agent often provides a clean singlet for each diastereomer, simplifying analysis and quantification of enantiomeric excess.[8]
Key Limitations:
-
Requires chemical derivatization, which adds steps to the workflow and may not be suitable for all molecules.
-
The interpretation relies on an empirical conformational model, which may not be universally applicable.
-
Ambiguous results can occur if the chemical shift differences are very small.
Experimental Protocol: Modified Mosher's Method
-
Derivatization: In two separate NMR tubes, react the trifluoromethylated alcohol or amine (~1-2 mg) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base like pyridine-d5 in an appropriate deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.
-
Data Analysis:
-
Assign the resonances for the protons (or fluorine atoms) on both sides of the newly formed ester/amide linkage.
-
Calculate the chemical shift difference for each pair of corresponding signals: Δδ = δS - δR.
-
Apply the Mosher's method model: Protons on one side of the MTPA plane will have Δδ > 0, while those on the other side will have Δδ < 0. This pattern allows for the assignment of the absolute configuration of the original stereocenter.
-
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];
} caption: "Workflow for Mosher's Method."
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique can be used to determine absolute configuration.[12]
The modern application of VCD relies on a comparison between the experimental VCD spectrum and a theoretically predicted spectrum generated by quantum mechanical calculations, typically using Density Functional Theory (DFT).[13][14][15]
Key Advantages:
-
Non-destructive and does not require crystallization or chemical derivatization.[12]
-
Applicable to a wide range of molecules in solution, including those without a UV chromophore.[12]
-
Provides high confidence in the assignment when a good match between experimental and calculated spectra is achieved.[16]
Key Limitations:
-
Requires specialized instrumentation.
-
Heavily reliant on the accuracy of computational models. For flexible molecules, this involves calculating the spectra for all low-energy conformers and averaging them based on their Boltzmann population, which can be computationally intensive.[12]
-
The quality of the result is dependent on the ability of the computational method to accurately predict the vibrational frequencies and intensities.[17]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure compound in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.05–0.1 M).
-
Spectral Acquisition: Measure the VCD and conventional IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all relevant low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory or higher).
-
Calculate the VCD and IR spectra for an arbitrarily chosen absolute configuration (e.g., R).
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the spectra match in terms of sign and relative intensity, the chosen absolute configuration is correct. If the spectra are mirror images, the absolute configuration is the opposite of the one used in the calculation.
Conclusion
The determination of the absolute configuration of trifluoromethylated stereocenters can be achieved with high confidence using several advanced analytical techniques.
-
X-ray crystallography remains the gold standard for its unambiguous results but is limited by the need for single crystals.
-
NMR spectroscopy with chiral derivatizing agents is a versatile and accessible method for soluble compounds, providing reliable results when its underlying conformational models are applicable.
-
Vibrational Circular Dichroism offers a powerful alternative that avoids derivatization and crystallization but requires specialized equipment and significant computational input.
The choice of method will depend on the nature of the compound, sample availability, and the instrumentation and expertise at hand. For critical applications in drug development, employing at least two orthogonal methods is often recommended to ensure an unequivocal assignment.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. youtube.com [youtube.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
Assessing the Impact of Fluorine Substitution on Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a molecular scaffold has become a powerful strategy to enhance pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine can profoundly influence a molecule's biological activity by modulating its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to its target.[1][2][3][4] This guide provides an objective comparison of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
Data Presentation: Quantitative Comparison of Analogs
Table 1: Impact on Antifungal Potency (Voriconazole vs. Fluconazole)
Voriconazole is a triazole antifungal agent that is structurally related to fluconazole, with the key difference being the substitution of a fluorine atom on one of the phenyl rings and the replacement of a triazole ring with a fluorinated pyrimidine ring. This modification leads to enhanced potency against a broad spectrum of Candida species.
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Fluconazole | 0.5 | 2 |
| Voriconazole | 0.03 | 0.06 | |
| Candida glabrata | Fluconazole | 8 | 64 |
| Voriconazole | 0.25 | 4 | |
| Candida krusei | Fluconazole | 64 | 256 |
| Voriconazole | 0.5 | 2 | |
| Candida tropicalis | Fluconazole | 2 | 8 |
| Voriconazole | 0.06 | 0.125 | |
| Data adapted from studies on the in vitro activities of fluconazole and voriconazole.[5][6] |
Table 2: Impact on Physicochemical Properties and Metabolic Stability
Fluorination can significantly alter a compound's metabolic stability, often by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The strength of the carbon-fluorine (C-F) bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[1][3]
| Compound Pair | Substitution | clogP | pKa | Metabolic Stability (t₁/₂, min in HLM) |
| Pyridine Analog 1 | H | 2.15 | 3.68 | - |
| Pyridine Analog 2 | -SCH₂CF₃ | 2.55 | 1.49 | - |
| Isoquinoline PARP Inhibitor 1a | H | 2.5 | 6.8 | Not Reported |
| Isoquinoline PARP Inhibitor 1b | 7-F | 2.7 | 6.5 | Improved (Specific data not provided) |
| Phenylpyrroloquinolinone 112 | H | - | - | 120 |
| Phenylpyrroloquinolinone 113 | 7-Phenyl (4-F) | - | - | 50 |
| Data adapted from various studies on physicochemical properties and metabolic stability.[7][8][9] HLM: Human Liver Microsomes. clogP and pKa values may be predicted. |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays.
1. Protocol for IC₅₀ Determination: Biochemical Kinase Assay
This protocol describes a method to determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC₅₀).
-
Materials:
-
Recombinant active kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Prepare a master mix containing the kinase enzyme and substrate in the assay buffer.
-
Add the master mix to each well and pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be near its Michaelis-Menten constant (Km) for the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's instructions of the detection kit (e.g., by adding a reagent that measures ADP production).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
2. Protocol for In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[1][12]
-
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compounds
-
NADPH (cofactor for CYP enzymes)
-
Phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot by adding ice-cold acetonitrile. This also precipitates the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein) .
-
Mandatory Visualization
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in cell proliferation, survival, and growth. Many kinase inhibitors, including those with an isoquinoline scaffold, target components of this pathway.[9] Fluorination can enhance the binding affinity of these inhibitors.
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative evaluation of fluorinated and non-fluorinated compounds in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Spectral Analysis of Fluorinated Amine Diastereomers
For professionals in drug development and chemical research, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and novelty of a compound. Fluorinated amines are a common motif in modern pharmaceuticals, and the differentiation of their diastereomers is often a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful and definitive tool for this purpose.[1][2] Due to their distinct three-dimensional arrangements, diastereomers exhibit different magnetic environments, leading to discernible variations in their NMR spectra.
The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the wide range of its chemical shifts make it an exceptional probe for structural analysis.[2][3] Even subtle differences in the stereochemical environment of diastereomers can result in significant and easily interpretable differences in ¹⁹F chemical shifts (Δδ) and spin-spin coupling constants (J).[4] This guide provides a comparative analysis, supported by experimental data and protocols, to aid researchers in leveraging NMR spectroscopy for the unambiguous differentiation of fluorinated amine diastereomers.
Data Presentation: Comparative NMR Parameters
The primary basis for distinguishing diastereomers via NMR lies in the non-equivalence of their chemical shifts and coupling constants. When a racemic or enantiomerically enriched fluorinated amine is reacted with a chiral derivatizing agent (CDA), a mixture of diastereomers is formed, which can then be analyzed directly.
The table below summarizes typical NMR data for a hypothetical pair of fluorinated amine diastereomers. These values are representative and highlight the key differences a researcher can expect to observe.
| NMR Parameter | Diastereomer 1 (e.g., R,S) | Diastereomer 2 (e.g., R,R) | Typical Difference (Δδ or ΔJ) |
| ¹⁹F Chemical Shift (δ) | -185.2 ppm | -185.9 ppm | 0.3 - >1.0 ppm[5] |
| ¹H Chemical Shift (δ) (Proton at stereocenter) | 4.5 ppm | 4.7 ppm | 0.1 - 0.5 ppm |
| ²J(H,F) Coupling Constant | 48.5 Hz | 50.0 Hz | 1 - 5 Hz[6] |
| ³J(H,F) Coupling Constant | 15.0 Hz | 12.5 Hz | 1 - 5 Hz |
| ¹J(C,F) Coupling Constant | 180 Hz | 185 Hz | 2 - 10 Hz[6] |
Note: Chemical shifts are referenced to an internal standard (e.g., CFCl₃ for ¹⁹F NMR). Values are illustrative and depend heavily on molecular structure, solvent, and temperature.[3][7]
Experimental Protocols
A rigorous and consistent experimental methodology is crucial for obtaining high-quality, reproducible NMR data for comparative analysis.
Sample Preparation: Derivatization with a Chiral Agent
To analyze enantiomeric amines, they must first be converted into diastereomers. This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA).
-
Reagents:
-
Procedure:
-
Dissolve the fluorinated amine in 0.5 mL of the chosen anhydrous deuterated solvent in an NMR tube.
-
Add a slight molar excess (1.1 equivalents) of the chiral derivatizing agent to the solution.[9]
-
If the CDA is an acid chloride, add 1.2 equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[9]
-
Agitate the NMR tube gently to ensure complete mixing and reaction. The reaction to form the diastereomeric amides is often rapid and can be performed directly in the NMR tube.[10][11]
-
Allow the reaction to proceed to completion (typically monitored by a preliminary NMR scan).
-
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) equipped with a probe capable of ¹⁹F detection is recommended.[9]
-
Parameters for ¹⁹F NMR:
-
Pulse Sequence: A standard one-dimensional ¹⁹F pulse sequence with ¹H decoupling (e.g., zgfhigqn on Bruker systems) is typically used to simplify the spectrum and improve signal-to-noise.[12]
-
Reference: An internal reference such as trifluorotoluene or CFCl₃ is often used.[3]
-
Relaxation Delay (d1): A delay of 5-10 seconds is recommended to ensure full relaxation and allow for accurate integration for quantitative analysis.[12][13]
-
Number of Scans: 32 to 128 scans are generally sufficient, depending on the sample concentration.[12]
-
-
Parameters for ¹H NMR:
-
Pulse Sequence: A standard one-dimensional ¹H experiment is used.
-
Reference: Tetramethylsilane (TMS) is the standard reference.
-
Decoupling: For specific experiments, ¹⁹F decoupling can be employed to simplify the proton spectrum and confirm H-F couplings.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative NMR analysis of fluorinated amine diastereomers, from sample preparation to final data interpretation.
Caption: Workflow for NMR-based analysis of fluorinated amine diastereomers.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. biophysics.org [biophysics.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 11. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for the chemical compound 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, these recommendations are based on best practices for the disposal of hazardous chemical waste, particularly fluorinated organic compounds, and information from SDSs of structurally similar chemicals.
Core Principles of Chemical Waste Disposal
All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed otherwise by safety officials. The following principles are fundamental to the safe handling and disposal of this compound:
-
Waste Minimization: Whenever possible, practices should be adopted to minimize the generation of chemical waste. This includes ordering only the necessary quantities of the chemical and reducing the scale of experiments.
-
Do Not Dispose in Drains or Trash: This chemical must not be disposed of down the sink or in regular trash.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.
-
No Evaporation: Disposing of this chemical by evaporation, even within a fume hood, is strictly prohibited.[3]
-
Professional Disposal is Mandatory: All hazardous chemical waste must be disposed of through a licensed and approved waste disposal company.[4]
Step-by-Step Disposal Protocol
The following steps outline the procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled, and compatible waste container for collecting all waste containing this compound. The container should be in good condition with a secure screw cap.
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Avoid Mixing: Do not mix this waste with other incompatible chemical waste streams.
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[1][3] The SAA should be inspected weekly for any signs of leakage.[3]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons). For acutely toxic (P-listed) wastes, the limit is much lower (e.g., one quart).[5] While the specific classification for this compound is not available, it is prudent to handle it with a high degree of caution.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]
Step 4: Disposal of Empty Containers
-
Non-Acutely Hazardous Waste Containers: If the chemical is determined not to be acutely hazardous, an empty container can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The label should be defaced, and the cap removed.[1]
-
Acutely Hazardous Waste Containers: If the chemical is classified as acutely hazardous (P-listed), the empty container must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[1] Given the uncertainty, treating the container as if it held an acutely hazardous substance is the most cautious approach.
Recommended Disposal Method
For fluorinated organic compounds like this compound, high-temperature incineration in a specialized hazardous waste incinerator is a promising disposal method.[6] This process can break the strong carbon-fluorine bonds, though it must be managed properly to prevent the release of harmful byproducts.[6][7] Disposal in a hazardous waste landfill is another option, but it contains the chemical rather than destroying it.[6] The final disposal method will be determined by the licensed waste disposal facility in accordance with federal, state, and local regulations.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum SAA Storage | 55 gallons (for general hazardous waste) | [5] |
| Maximum SAA Storage (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | [5] |
| Sink Disposal pH Range (for approved substances) | 5.5 - 10.5 | [2] |
Note: The above table provides general guidelines. The specific limits and regulations for your location must be followed.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. capotchem.cn [capotchem.cn]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Personal protective equipment for handling 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine
For Immediate Use by Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
While detailed toxicological data for this specific compound is limited, related trifluoromethyl and aminic compounds are known to be irritants, corrosive, and potentially toxic.[4][5] Therefore, a stringent approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield should be worn.[2][3] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are required.[2] |
| Body Protection | A laboratory coat, supplemented with an apron or coveralls for larger quantities.[2] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary, especially when generating aerosols or dust.[2][3] |
All handling of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine should occur in a well-ventilated chemical fume hood.[5]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] All personnel must be trained on the potential hazards and emergency procedures.
-
Engineering Controls : Always use this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer : Conduct all weighing and transfers of the chemical within the fume hood. Use appropriate tools to avoid direct contact.
-
Solution Preparation : When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Storage : Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill Response : In case of a small spill, absorb the material with an inert, non-combustible absorbent, and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[1]
-
Waste Segregation : Collect all waste containing this compound, including excess reagents, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization : Use a robust, leak-proof container made of a material compatible with fluorinated organic compounds. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage of Waste : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[3]
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact : Remove all contaminated clothing and immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Caption: Workflow for the safe handling, disposal, and emergency response for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
